3-Isocyanatopropyltriethoxysilane
描述
The exact mass of the compound Triethoxy(3-isocyanatopropyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
triethoxy(3-isocyanatopropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPKMWIYVTFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=C=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
153487-51-5 | |
| Record name | Silane, triethoxy(3-isocyanatopropyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153487-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4038847 | |
| Record name | (3-Isocyanatopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Silane, triethoxy(3-isocyanatopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Isocyanatopropyltriethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10774 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
24801-88-5 | |
| Record name | (3-Isocyanatopropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24801-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxy(3-isocyanatopropyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024801885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(3-isocyanatopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Isocyanatopropyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(3-isocyanatopropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXY(3-ISOCYANATOPROPYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR6002P6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isocyanatopropyltriethoxysilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isocyanatopropyltriethoxysilane (ICPTES) is a versatile organosilane coupling agent that plays a pivotal role in surface modification and biomaterial engineering. Its unique bifunctional structure, featuring a reactive isocyanate group and hydrolyzable ethoxysilane (B94302) groups, enables it to form stable covalent bonds with both organic and inorganic materials. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of ICPTES, with a focus on experimental protocols and data relevant to research and development in the life sciences.
Chemical Structure and Identification
This compound is characterized by a propyl chain linking a highly reactive isocyanate group to a triethoxysilyl group.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 24801-88-5[1][2][3][4][5] |
| Molecular Formula | C10H21NO4Si[1][2][3][4][5] |
| Molecular Weight | 247.36 g/mol [1][2][3][4][5] |
| IUPAC Name | triethoxy(3-isocyanatopropyl)silane[6] |
| Synonyms | (3-Isocyanatopropyl)triethoxysilane, Triethoxy(3-isocyanatopropyl)silane, γ-Isocyanatopropyltriethoxysilane[1][2][3][4] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 283 °C (at 760 mmHg) | [1][3][4] |
| 130 °C (at 20 mmHg) | [5] | |
| Density | 0.999 g/mL at 25 °C | [1][3][4] |
| Refractive Index (n20/D) | 1.420 | [1][3][4] |
| Flash Point | 77 °C | [5] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of ICPTES.
| Spectroscopic Technique | Key Features and Observations |
| FT-IR (Fourier-Transform Infrared) | - Strong, sharp absorption band around 2250-2275 cm⁻¹ corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[1][7] - Bands at approximately 2925 cm⁻¹ and 2854 cm⁻¹ are assigned to the stretching vibrations of the aliphatic C-H bonds in the propyl and ethoxy groups.[7] - Strong absorptions in the 1080-1100 cm⁻¹ region are characteristic of the Si-O-C bonds. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Signals corresponding to the protons of the ethoxy groups (triplet and quartet). - Multiplets for the three methylene (B1212753) groups of the propyl chain. The chemical shifts are influenced by the neighboring isocyanate and silyl (B83357) groups.[1][8] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - A characteristic signal for the isocyanate carbon. - Signals for the carbons in the propyl chain and the ethoxy groups. |
| Mass Spectrometry | - Provides information on the molecular weight and fragmentation pattern, confirming the compound's structure. |
Core Chemical Reactions and Signaling Pathways
Hydrolysis and Condensation of the Triethoxysilane (B36694) Group
The triethoxysilane moiety of ICPTES undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on inorganic substrates (like silica, glass, or metal oxides) or with other silanol groups to form stable siloxane bridges (Si-O-Si). This process is fundamental to its function as a surface coupling agent.[9][10][11][12]
References
- 1. This compound | 24801-88-5 | Benchchem [benchchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. This compound | 24801-88-5 [chemicalbook.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. (3-Isocyanatopropyl)triethoxysilane, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Triethoxy(3-isocyanatopropyl)silane | C10H21NO4Si | CID 90613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Isocyanatopropyltriethoxysilane (CAS No. 24801-88-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Isocyanatopropyltriethoxysilane (ICPTES), a versatile bifunctional organosilane. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in surface modification, bioconjugation, and the development of advanced materials. This guide covers the physicochemical properties, reaction mechanisms, experimental protocols, and key applications of ICPTES, with a focus on its relevance in biomedical and pharmaceutical research.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a unique molecular structure that features a reactive isocyanate group and a hydrolyzable triethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic materials.
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| CAS Number | 24801-88-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₂₁NO₄Si | [1][2][3][4] |
| Molecular Weight | 247.36 g/mol | [1][2][5] |
| Appearance | Clear, colorless to yellow liquid | [1][6][7] |
| Density | 0.990 - 0.999 g/mL at 25 °C | [6][7][8][9] |
| Boiling Point | 130 °C at 20 mmHg; 283 °C (lit.) | [6][7][8][10][11] |
| Refractive Index (n20/D) | 1.419 - 1.421 | [2][6][8][9][10] |
| Flash Point | 77 - 80 °C (171 - 176 °F) | [1][10][11][12] |
| Solubility | Hydrolyzes in water | [1][7] |
| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [1][6][7] |
Reaction Mechanisms and Signaling Pathways
The utility of ICPTES is rooted in the distinct reactivity of its two functional ends. The triethoxysilane (B36694) group is responsible for binding to inorganic substrates, while the isocyanate group is available for reaction with a variety of nucleophiles.
Hydrolysis and Condensation of the Triethoxysilane Group
The covalent attachment of ICPTES to hydroxyl-rich surfaces, such as silica (B1680970), glass, and metal oxides, proceeds through a two-step hydrolysis and condensation mechanism.
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) on the silicon atom are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH). This reaction releases ethanol (B145695) as a byproduct.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate). Alternatively, they can self-condense with other silanol groups to form a polysiloxane network on the surface.
Isocyanate Group Reactivity
The isocyanate group (-N=C=O) is a highly reactive electrophile that readily reacts with nucleophiles, particularly primary amines (-NH₂), to form stable urea (B33335) linkages (-NH-CO-NH-). It can also react with hydroxyl groups to form urethane (B1682113) linkages and with thiols to form thiocarbamate linkages. This reactivity is central to its use in bioconjugation and for attaching organic molecules to functionalized surfaces.
Experimental Protocols
The following protocols are generalized methodologies based on common practices in the literature. Researchers should optimize these protocols for their specific substrates and applications.
Protocol for Surface Functionalization of Silica Nanoparticles
This protocol describes the covalent attachment of ICPTES to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound (ICPTES)
-
Anhydrous toluene (B28343)
-
Ethanol
-
Diisopropylethylamine (DIPEA, optional catalyst)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Nanoparticle Preparation: Disperse a known amount of silica nanoparticles in anhydrous toluene via sonication to create a homogeneous suspension.
-
Reaction Setup: Transfer the suspension to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Purge the system with an inert gas (Argon or Nitrogen).
-
Silanization: Add ICPTES to the nanoparticle suspension. For every 1 gram of SiNPs, a typical starting point is 0.2-0.5 mmol of ICPTES. If desired, a catalytic amount of DIPEA can be added.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and stir for 12-24 hours under an inert atmosphere.
-
Washing: After the reaction, cool the mixture to room temperature. Centrifuge the suspension to pellet the functionalized nanoparticles.
-
Purification: Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous toluene. Repeat the centrifugation and re-dispersion steps three times to remove unreacted silane (B1218182).
-
Final Wash and Drying: Perform a final wash with ethanol and then dry the functionalized nanoparticles under vacuum.
Protocol for Bioconjugation to ICPTES-Functionalized Surfaces
This protocol outlines the immobilization of a protein or other amine-containing biomolecule onto an ICPTES-functionalized surface.
Materials:
-
ICPTES-functionalized substrate (e.g., glass slide, nanoparticles)
-
Amine-containing biomolecule (e.g., protein, antibody, peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking agent (e.g., Bovine Serum Albumin (BSA) or ethanolamine)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Biomolecule Preparation: Dissolve the amine-containing biomolecule in PBS at the desired concentration.
-
Immobilization: Immerse the ICPTES-functionalized substrate in the biomolecule solution. Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Washing: After incubation, remove the substrate and wash it thoroughly with the washing buffer to remove any non-covalently bound biomolecules.
-
Blocking (Optional but Recommended): To prevent non-specific binding in subsequent applications, immerse the substrate in a solution of a blocking agent (e.g., 1% BSA in PBS or 1 M ethanolamine) for 1 hour at room temperature.
-
Final Wash: Wash the substrate again with the washing buffer and then with deionized water.
-
Storage: The bioconjugated surface can be stored in an appropriate buffer at 4°C for short-term use or dried for long-term storage.
Applications in Research and Drug Development
The unique properties of ICPTES make it a valuable tool in various scientific disciplines, particularly in fields related to drug development and diagnostics.
Bioconjugation and Biosensors
The ability of the isocyanate group to react with primary amines is widely exploited for the covalent immobilization of biomolecules.[13] This is fundamental for the development of:
-
Biosensors: Antibodies, enzymes, or nucleic acids can be attached to transducer surfaces to create highly specific and sensitive biosensors.
-
Affinity Chromatography: Ligands can be immobilized onto a solid support for the purification of specific target molecules.
-
Cell-Surface Interactions Studies: Surfaces can be patterned with specific proteins or peptides to study cell adhesion, proliferation, and differentiation.
Drug Delivery Systems
ICPTES is used to functionalize nanoparticles (e.g., silica, iron oxide) for drug delivery applications.[14][15][16][] The isocyanate group can be used to:
-
Attach Targeting Ligands: Antibodies or peptides that recognize specific cell surface receptors can be conjugated to the nanoparticle surface to enhance targeted delivery to diseased tissues, such as tumors.
-
Link Therapeutic Agents: Drugs containing amine groups can be covalently attached to the nanoparticle carrier.
-
Improve Biocompatibility: The silane layer can be further modified with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce immunogenicity and prolong circulation time.
Surface Modification of Medical Devices
Silane coatings are increasingly used to modify the surfaces of medical devices to improve their biocompatibility and performance.[2][6][11][12] ICPTES can be used to create a reactive surface on implants or diagnostic tools, which can then be further functionalized to:
-
Reduce Biofouling: By attaching anti-fouling polymers.
-
Promote Tissue Integration: By immobilizing cell-adhesive peptides.
-
Enhance Lubricity: By grafting lubricious polymer brushes.
Safety and Toxicology
This compound is a reactive chemical and must be handled with appropriate safety precautions.
Table 2: Toxicological and Safety Information
| Hazard Information | Description | References |
| Acute Toxicity | Harmful if swallowed or in contact with skin. Fatal if inhaled. | [10] |
| Skin Corrosion/Irritation | Causes severe skin burns. May cause an allergic skin reaction. | [10] |
| Eye Damage/Irritation | Causes serious eye damage. | [10] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [10] |
| Handling Precautions | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat). Avoid breathing vapors. | [10] |
| Biocompatibility | While the monomer is toxic, surfaces modified with silanes have been shown to be biocompatible in various medical applications. The final biocompatibility depends on the completeness of the reaction and the nature of the attached molecules. | [2][6][11][12] |
Note on Hydrolysis Product: Upon contact with water, ICPTES hydrolyzes and releases ethanol.[10] In case of ingestion, this can lead to ethanol-related toxic effects.[10]
Conclusion
This compound is a powerful and versatile molecule for surface science and bioconjugation. Its dual reactivity allows for the stable anchoring of organic functionalities onto a wide range of inorganic substrates. For researchers and professionals in drug development, ICPTES offers a robust platform for creating sophisticated drug delivery systems, developing advanced biosensors, and improving the biocompatibility of medical devices. A thorough understanding of its chemistry and careful handling are essential for its successful and safe application in research and development.
References
- 1. Functionalisation of mesoporous silica nanoparticles with 3-isocynatopropyltrichlorosilane [comptes-rendus.academie-sciences.fr]
- 2. Medical Silicone, Silicon Pharmaceuticals | Silfluo [silfluosilicone.com]
- 3. m.youtube.com [m.youtube.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 8. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 10. How Polysilane Reinforces Safe Design in Biomedical Devices? [eureka.patsnap.com]
- 11. dakenchem.com [dakenchem.com]
- 12. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reaction Mechanism of (3-Isocyanatopropyl)triethoxysilane (IPTS) with Hydroxyl Groups
The strategic modification of surfaces is a cornerstone of advanced material science, particularly within the biomedical and pharmaceutical fields. Silane (B1218182) coupling agents are pivotal in this context, enabling the stable functionalization of inorganic substrates to enhance adhesion, immobilize biomolecules, or alter surface properties. This guide provides a detailed examination of the reaction mechanism of (3-Isocyanatopropyl)triethoxysilane (IPTS), a bifunctional organosilane, with hydroxylated surfaces. IPTS is particularly notable for its dual reactivity: the triethoxysilane (B36694) group forms robust siloxane bonds with substrates, while the terminal isocyanate group offers a versatile handle for the covalent attachment of a wide range of molecules.
The Core Reaction Mechanism: A Multi-Step Process
The covalent attachment of trialkoxysilanes like IPTS to a hydroxyl-bearing surface (e.g., glass, silica (B1680970), or oxidized metals) is not a single reaction but a sequence of four primary steps: hydrolysis, condensation, hydrogen bonding, and covalent bond formation.[1] While often described sequentially, these reactions can occur concurrently once hydrolysis begins.[1]
-
Hydrolysis: The process is initiated by the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silicon atom in the presence of water. This reaction replaces the alkoxy groups with hydroxyl groups, forming reactive silanols (Si-OH). Water required for this step can originate from the solvent, atmospheric moisture, or adsorbed water on the substrate surface.[1][2] The hydrolysis rate is influenced by pH and the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing 6-10 times faster than ethoxy groups.[2]
-
Condensation: The newly formed silanol (B1196071) groups are highly reactive and can condense with each other to form oligomers containing stable siloxane (Si-O-Si) bonds.[1][2] The extent of this self-condensation is governed by factors such as the concentration of the silane, the amount of available water, and pH.[1][3]
-
Hydrogen Bonding: The silanol-containing oligomers then approach the substrate and form hydrogen bonds with the surface hydroxyl groups (-OH).[1] This is a crucial intermediate step that positions the silane for covalent attachment.
-
Covalent Bond Formation: Finally, during a drying or curing step (often involving heat), a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups on the substrate.[1] This expels a water molecule and forms a durable, covalent Si-O-Substrate bond. Typically, only one or two of the three silanol groups on each silicon atom bond directly to the surface; the remaining groups may cross-link with adjacent silane molecules, forming a stable, networked interlayer.[1]
The terminal isocyanate (-NCO) group of IPTS remains available for subsequent reactions. Isocyanates are highly reactive towards nucleophiles, particularly primary amines (-NH₂) and hydroxyl (-OH) groups, forming urethane (B1682113) linkages. This secondary reaction is critical for applications like immobilizing proteins, drugs, or other functional molecules. The reaction between the isocyanate group and a surface hydroxyl group is significantly slower than the silanization reaction and often requires catalysis.[4]
Factors Influencing the Silanization Process
The quality, thickness, and stability of the resulting silane layer are highly dependent on the reaction conditions. Key parameters must be carefully controlled to achieve reproducible outcomes.
| Parameter | Effect on Reaction | Optimal Conditions & Remarks |
| Water Content | Essential for the initial hydrolysis step. Excess water can lead to rapid self-condensation in solution, forming unstable oligomers that may weakly adsorb rather than covalently bond to the surface.[1][5] | The required water/silane ratio depends on the number of hydrolyzable groups; for trialkoxysilanes, the stoichiometric ratio is 1.5.[5] Water can be introduced via the solvent, atmosphere, or as a pre-adsorbed layer on the substrate. |
| pH | Catalyzes both hydrolysis and condensation reactions. Acidic conditions tend to promote hydrolysis while slowing condensation, whereas basic conditions accelerate condensation.[3][6] | The isoelectric point of silica is around pH 2. At pH values above this, the surface is negatively charged, which can influence reaction kinetics. An optimal pH is often empirically determined for specific applications. |
| Solvent | Affects silane solubility and solution homogeneity. Protic solvents (like ethanol) can participate in the reaction, while aprotic solvents (like toluene) limit the water source to what is on the substrate or in the atmosphere, favoring monolayer formation.[5] | Anhydrous toluene (B28343) is often used for vapor-phase deposition or when aiming for a monolayer. Aqueous alcohol solutions are common for liquid-phase deposition but can result in thicker, cross-linked layers.[7] |
| Concentration | Higher silane concentrations can lead to the formation of thicker, multilayer films.[1] | For monolayer coverage, low concentrations (e.g., 0.1-2% by volume) are typically used.[8][9] Deposition from a 0.25% solution can result in 3-8 molecular layers.[1] |
| Temperature & Time | Higher temperatures accelerate both hydrolysis and condensation, particularly the final covalent bond formation (curing).[1] | Reaction times can range from minutes to several hours (4-12 hours is typical for some methods).[1] Curing is often performed at elevated temperatures (e.g., 110-120°C) for 30-60 minutes to drive off water and ensure covalent bonding.[9][10] |
Experimental Protocols for Surface Silanization
Achieving a stable and uniform silane layer requires meticulous attention to the experimental procedure, from substrate preparation to post-deposition curing. Below are representative protocols for both vapor-phase and liquid-phase deposition.
A. Substrate Preparation (Prerequisite for all protocols)
-
Cleaning: The substrate (e.g., glass slides, silicon wafers) must be scrupulously cleaned to remove organic contaminants. This can be achieved by sonication in solvents like acetone (B3395972) and methanol.[10]
-
Hydroxylation: The surface must possess a sufficient density of hydroxyl groups. This is often accomplished by exposing the substrate to an air or oxygen plasma, or by immersion in a "Piranha" solution (a 7:3 mixture of H₂SO₄ and H₂O₂).[11][12] Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.[12]
-
Drying: The hydroxylated substrate is rinsed thoroughly with deionized water and dried, for example, under a stream of nitrogen or in an oven at 110°C.[10][12]
B. Protocol 1: Vapor-Phase Silanization
This method is often preferred for creating thin, uniform monolayers.
-
Place the cleaned, hydroxylated substrates on a rack inside a vacuum desiccator.
-
In a small container (e.g., a petri dish), place a small volume (e.g., 200 µL) of IPTS inside the desiccator, ensuring it does not touch the substrates.[9]
-
Evacuate the desiccator using a vacuum pump.
-
Place the sealed desiccator in an oven or water bath set to a specific temperature (e.g., 40-70°C) for a defined period (e.g., 1-2 hours) to allow the silane vapor to deposit on the substrates.[9]
-
After the reaction, vent the desiccator and remove the substrates.
-
Transfer the silanized substrates to an oven for a curing step (e.g., 1 hour at 120°C) to form stable covalent bonds and remove any physisorbed silane.[9]
C. Protocol 2: Liquid-Phase Silanization (Anhydrous Solvent)
-
Prepare a solution of IPTS (e.g., 1-2% v/v) in a dry, aprotic solvent such as toluene or acetone in a moisture-controlled environment (e.g., a nitrogen-filled glove bag).[12]
-
Immerse the cleaned, hydroxylated substrates in the fresh silane solution.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes to overnight), sometimes with gentle agitation.[12]
-
Remove the substrates from the solution and rinse them thoroughly with the pure solvent (e.g., toluene, then acetone) to remove non-reacted silane.[12] Sonication during rinsing can aid in removing physisorbed multilayers.[12]
-
Dry the substrates under a stream of nitrogen.
-
Perform a thermal curing step in an oven (e.g., 1-2 hours at 125°C).[12]
Applications in Drug Development and Research
The ability to reliably functionalize surfaces using IPTS and similar silanes is crucial in drug development. Applications include:
-
Biosensors: Covalently immobilizing antibodies or enzymes onto sensor chips for diagnostic assays.[13]
-
Drug Delivery: Modifying the surface of nanoparticles (e.g., silica or iron oxide) to attach targeting ligands or drugs.
-
Biomaterials: Improving the biocompatibility of implants by creating surfaces that can bind anti-fouling polymers or cell-adhesion peptides.
-
Microfluidics: Tailoring the surface properties of "organ-on-a-chip" devices to better mimic physiological environments and study drug metabolism and toxicity.[14]
By providing a stable, reactive isocyanate handle, IPTS serves as a critical molecular bridge between the inorganic and biological worlds, enabling significant advancements across the life sciences.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 9. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 10. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 11. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. surfmods.jp [surfmods.jp]
- 13. researchgate.net [researchgate.net]
- 14. Revolutionizing drug development: harnessing the potential of organ-on-chip technology for disease modeling and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Isocyanate Groups in Organosilanes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Organosilanes bearing an isocyanate group are bifunctional molecules of significant interest in materials science, surface chemistry, and bioconjugation. These compounds, such as 3-isocyanatopropyltriethoxysilane, possess two distinct reactive centers: a highly electrophilic isocyanate (-NCO) group and a hydrolyzable alkoxysilane (-Si(OR)₃) group.[1] This dual functionality allows them to act as molecular bridges, covalently bonding organic polymers to inorganic substrates.[2][3] The isocyanate group provides a versatile handle for reaction with a wide range of organic functional groups containing active hydrogen atoms, while the silane (B1218182) moiety enables robust anchoring to hydroxyl-rich surfaces like glass, metals, and silica (B1680970) through the formation of stable siloxane (-Si-O-Si-) bonds.[1][3] Understanding the distinct reactivity of the isocyanate group is paramount for controlling the outcomes of surface modification, cross-linking, and composite material fabrication.
Core Reactivity of the Isocyanate Group
The reactivity of the isocyanate functional group (R−N=C=O) is dominated by the electrophilic character of the central carbon atom. This carbon is bonded to two highly electronegative atoms (nitrogen and oxygen), rendering it susceptible to attack by a variety of nucleophiles.[4] Theoretical and experimental studies show that nucleophilic addition occurs preferentially across the N=C double bond rather than the C=O bond.[5][6] This is because attack at the carbon and addition to the nitrogen results in a more stable intermediate, which then rearranges to the final product.[7]
The general mechanism involves the attack of a nucleophile (Nu-H) on the isocyanate carbon, with the concurrent shift of electrons to the nitrogen atom. The resulting intermediate is then protonated to yield the final stable adduct.
Caption: General pathway of nucleophilic attack on an isocyanate group.
Key Reactions of the Isocyanate Group
The isocyanate group readily reacts with compounds containing active hydrogen atoms, most notably alcohols, amines, and water.[4]
Reaction with Alcohols (Alcoholysis)
Isocyanates react with alcohols to form carbamate (B1207046) (urethane) linkages.[4] This reaction is the foundation of the polyurethane industry.[8] The reaction is significantly faster with primary alcohols than with secondary alcohols, and tertiary alcohols react very slowly.[8][9] The mechanism can be complex, with evidence suggesting the participation of multiple alcohol molecules in the transition state, acting as both nucleophile and proton transfer agent.[5][6]
Caption: Reaction of an isocyanate with an alcohol to form a urethane (B1682113).
Reaction with Amines (Amination)
The reaction of isocyanates with primary or secondary amines is typically very rapid and results in the formation of urea (B33335) linkages.[4] This reaction is generally faster than the corresponding reaction with alcohols. If a diisocyanate is reacted with a diamine, the result is the formation of a polyurea polymer chain.[4]
Caption: Reaction of an isocyanate with a primary amine to form a urea.
Reaction with Water (Hydrolysis)
Isocyanates react with water in a two-step process. The initial reaction forms an unstable carbamic acid intermediate, which then rapidly decomposes to yield a primary amine and carbon dioxide gas.[4][7] The newly formed amine is highly reactive and can immediately react with another isocyanate molecule to form a urea linkage. This reaction is particularly important in moisture-cure systems, where atmospheric moisture initiates the curing process and the evolved CO₂ can act as a blowing agent to create foams.[4]
Caption: Hydrolysis of an isocyanate to form an amine and carbon dioxide.
Trimerization
In the presence of certain catalysts (e.g., carboxylic acid salts), isocyanates can react with themselves to form a highly stable, six-membered ring structure known as an isocyanurate.[4] This trimerization reaction is used to produce polyisocyanurate (PIR) resins, which are valued for their thermal stability.[4]
Factors Influencing Isocyanate Reactivity
Steric and Electronic Effects
The reactivity of the isocyanate group is influenced by the electronic nature and steric bulk of the 'R' group attached to it.
-
Electronic Effects: Electron-withdrawing groups attached to the isocyanate increase the electrophilicity of the carbon atom, enhancing its reactivity. Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: Bulky substituents near the isocyanate group can sterically hinder the approach of nucleophiles, thereby slowing down the reaction rate. This is evident in the lower reactivity of secondary alcohols compared to primary alcohols.[9]
Catalysis
The reaction between isocyanates and alcohols is often slow and requires catalysis to proceed at a practical rate, especially with less reactive aliphatic isocyanates.[10]
-
Tertiary Amines: These catalysts are commonly used, particularly for aromatic isocyanates. They are believed to function by forming a complex with the isocyanate group, which activates it for nucleophilic attack.[11]
-
Organometallic Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the isocyanate-hydroxyl reaction.[12] However, due to toxicity concerns, there is a significant research effort to find alternatives.[12][13] Zirconium chelates, for example, have been shown to be selective catalysts for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[12] The catalytic mechanism can proceed through association with either the isocyanate (Lewis acid mechanism) or the alcohol (insertion mechanism).[10]
The Dual Nature of Isocyanato Organosilanes
In an isocyanato organosilane, two distinct reactions can occur: the reaction of the isocyanate group and the hydrolysis/condensation of the alkoxysilane groups. The desired outcome in most applications is a sequential reaction where the highly reactive isocyanate group reacts first with an organic moiety, followed by the moisture-induced hydrolysis and condensation of the silane groups to bond to a surface or crosslink.
The reaction of the -NCO group with an alcohol (-OH) is significantly faster than the reaction of the alkoxysilane (-Si(OR)₃) group with the same alcohol, especially under typical, near-neutral pH conditions and in the absence of specific silane hydrolysis catalysts.[14] The hydrolysis of alkoxysilanes is catalyzed by either acid or base and is slow at neutral pH.[3][15] This difference in reactivity allows for a controlled, stepwise functionalization process.
Caption: Logical workflow for the dual reactivity of isocyanato organosilanes.
Quantitative Data Summary
The kinetics of isocyanate reactions are critical for controlling polymerization and cross-linking processes. The following table summarizes representative kinetic data for the uncatalyzed reaction of phenyl isocyanate with various alcohols, highlighting the structural effects on reactivity.
| Reactant Alcohol | Alcohol Type | Apparent Activation Energy (kJ mol⁻¹) | Reference |
| Propan-1-ol | Primary | 30 - 48 | [9] |
| Butan-1-ol | Primary | 30 - 48 | [9] |
| Propan-2-ol | Secondary | 41 - 52 | [9] |
| Butan-2-ol | Secondary | 41 - 52 | [9] |
Table 1: Apparent activation energies for the uncatalyzed alcoholysis of phenyl isocyanate. Primary alcohols exhibit lower activation energies and thus higher reaction rates compared to secondary alcohols.[9]
Experimental Protocols
Synthesis of a Urethane-Silane Adduct via Alcoholysis
This protocol describes a representative procedure for the reaction of this compound with a primary alcohol to form a urethane-functionalized silane.
Materials:
-
This compound (95%)
-
1-Butanol (B46404) (anhydrous)
-
Anhydrous Toluene (B28343)
-
Dibutyltin dilaurate (DBTDL) catalyst solution (e.g., 1% in toluene), if needed
-
Nitrogen or Argon gas supply
-
Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add 1-butanol (1.0 equivalent) dissolved in anhydrous toluene (approx. 2 M concentration).
-
Initiation: While stirring, add this compound (1.0 equivalent) dropwise to the alcohol solution at room temperature. An exotherm may be observed.
-
Catalysis (Optional): For a controlled and complete reaction, a catalytic amount of DBTDL (e.g., 50-100 ppm) can be added.
-
Reaction: Heat the mixture to 60-80°C and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the strong, sharp isocyanate peak at approximately 2270 cm⁻¹ indicates the completion of the reaction. The concurrent appearance of the urethane carbonyl peak (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) will also be observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude urethane-silane product.
-
Characterization: The final product can be characterized by FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the formation of the urethane linkage and the integrity of the triethoxysilane (B36694) group.
Surface Modification of a Glass Substrate
This protocol outlines the subsequent use of the synthesized urethane-silane to modify a glass surface.
Materials:
-
Urethane-silane adduct (from Protocol 7.1)
-
Ethanol (B145695)/Water solution (e.g., 95:5 v/v) with pH adjusted to 4.5-5.5 with acetic acid
-
Glass slides
-
Ethanol and Deionized Water for cleaning
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in ethanol, followed by deionized water. Dry the slides in an oven at 110°C for 1 hour and cool to room temperature.
-
Silane Solution Preparation: Prepare a 1-2% (w/v) solution of the urethane-silane adduct in the 95:5 ethanol/water solution. Stir the solution for 5-10 minutes to allow for partial hydrolysis of the ethoxy groups to silanols.
-
Deposition: Immerse the cleaned glass slides in the silane solution for 2-5 minutes.
-
Rinsing: Remove the slides and rinse thoroughly with ethanol to remove any physisorbed silane.
-
Curing: Cure the coated slides in an oven at 110-120°C for 15-30 minutes. This step promotes the condensation of the silanol groups with the hydroxyl groups on the glass surface and with each other to form a stable, cross-linked polysiloxane network.
-
Characterization: The modified surface can be characterized by techniques such as contact angle measurements (to assess changes in hydrophobicity/hydrophilicity) and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the organic layer.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. russoindustrial.ru [russoindustrial.ru]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. | Semantic Scholar [semanticscholar.org]
- 7. quora.com [quora.com]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. turkchem.net [turkchem.net]
- 11. poliuretanos.com.br [poliuretanos.com.br]
- 12. wernerblank.com [wernerblank.com]
- 13. adhesivesmag.com [adhesivesmag.com]
- 14. researchgate.net [researchgate.net]
- 15. paint.org [paint.org]
- 16. researchgate.net [researchgate.net]
3-Isocyanatopropyltriethoxysilane molecular weight and formula
This guide provides the fundamental molecular properties of 3-Isocyanatopropyltriethoxysilane, a bifunctional organosilane used extensively as a coupling agent and surface modifier in materials science.
Molecular Properties
The essential quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations in experimental designs and for characterization using mass spectrometry.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₁NO₄Si | [1][2][3][4][5][6] |
| Molecular Weight | 247.36 g/mol | [3][5][6] |
| Alternate Reported MW | 247.37 g/mol | [1][2] |
| Canonical SMILES | CCO--INVALID-LINK--(OCC)OCC | [6][7] |
| InChI Key | FRGPKMWIYVTFIQ-UHFFFAOYSA-N | [6][7] |
Structural Composition
The structure of this compound consists of two primary functional moieties linked by a propyl chain. This bifunctional nature allows it to bridge inorganic substrates (via the silane (B1218182) group) and organic polymers (via the isocyanate group).
Caption: Logical breakdown of this compound.
References
- 1. gelest.com [gelest.com]
- 2. This compound, 95% | [gelest.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. echemi.com [echemi.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Triethoxy(3-isocyanatopropyl)silane | C10H21NO4Si | CID 90613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Triethoxysilyl)propyl isocyanate 95 24801-88-5 [sigmaaldrich.com]
A Comprehensive Guide to Synonyms for 3-Isocyanatopropyltriethoxysilane in Scientific Literature
For researchers, scientists, and professionals in drug development, a thorough literature search is the cornerstone of innovative work. When investigating the silane (B1218182) coupling agent 3-Isocyanatopropyltriethoxysilane, a multitude of synonyms and trade names are often used interchangeably in technical papers, patents, and commercial datasheets. A comprehensive understanding of these alternative identifiers is crucial to ensure a complete and effective literature review.
This technical guide provides an in-depth compilation of synonyms, trade names, and other identifiers for this compound, systematically organized to aid in your research endeavors.
Primary Chemical Identifiers
The most unambiguous way to identify this compound is through its CAS Registry Number and its formal IUPAC name. These identifiers are standardized and globally recognized.
| Identifier Type | Value |
| CAS Number | 24801-88-5[1][2][3][4][5] |
| IUPAC Name | triethoxy(3-isocyanatopropyl)silane[1][3] |
| Molecular Formula | C10H21NO4Si[1][4][5] |
| Molecular Weight | 247.36 g/mol [1][4] |
Systematic and Common Chemical Names
Beyond the formal IUPAC nomenclature, a variety of systematic and common names are frequently encountered in the literature. These names often describe the molecule's structure in different ways.
| Synonym Category | Examples |
| Primary Synonyms | (3-Isocyanatopropyl)triethoxysilane[1][2][3] |
| 3-(Triethoxysilyl)propyl isocyanate[1][2][3][5][6] | |
| Triethoxy(3-isocyanatopropyl)silane[1][2][3] | |
| Positional Isomer Variants | gamma-isocyanatopropyltriethoxysilane[1][7][8] |
| γ-Isocyanopropyltriethoxysilane[2][3] | |
| γ-(Triethoxysilyl)propyl isocyanate[2] | |
| Alternative Phrasing | Isocyanatopropyltriethoxysilane[1][2][4][7][8][9] |
| triethoxysilylpropyl isocyanate[2][3] | |
| Isocyanic acid, 3-(triethoxysilyl)propyl ester[2][3][8][9] | |
| 1-(Triethoxysilyl)-3-isocyanatopropane[2] |
Commercial Trade Names and Codes
Numerous chemical manufacturers market this compound under various trade names and product codes. These are essential to include in searches of commercial literature and patent databases.
| Manufacturer/Supplier | Trade Name/Code |
| Momentive | Silquest A 1310[2][10], Silquest A-Link 25[2][10] |
| Evonik | Dynasylan A 1310[2][10] |
| Shin-Etsu | KBE 9007[2][10], KBM 9003[2][10], KBM 9007[2][10] |
| Various | A 1310[2][10], A-Link 25[2][10], I 7840[2][4][7][8], Y 9030[2][4][7][8], KH-907[4][11], ICPTES[4][9] |
A more extensive list of trade names and supplier-specific codes includes:
Regulatory and Database Identifiers
For searches related to regulatory information, safety data, and chemical databases, the following identifiers are pertinent.
| Identifier Type | Value |
| EINECS Number | 246-467-6[3][7] |
| UNII | 9BR6002P6E[3][4] |
| EC Number | 246-467-6[3] |
| DSSTox Substance ID | DTXSID4038847[3] |
| PubChem CID | 90613[3] |
| RTECS Number | VV6691000[4] |
Experimental Protocols and Methodologies
While this guide focuses on synonyms, a comprehensive literature search will lead to various experimental protocols. When evaluating studies utilizing this compound, it is critical to examine the detailed methodologies. Key experimental details to look for include:
-
Surface Functionalization: Protocols will often detail the method for grafting the silane onto a substrate. This includes the solvent system, reaction temperature, concentration of the silane, and curing conditions.
-
Characterization Techniques: Look for surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and contact angle measurements to confirm the successful modification of the surface.
-
Application-Specific Assays: Depending on the research area, protocols will vary. For example, in drug delivery, this might involve nanoparticle synthesis and characterization, drug loading and release studies, and in vitro/in vivo biocompatibility and efficacy assays.
Logical Relationships in Literature Search Strategy
A systematic approach to a literature search using these synonyms is essential. The following diagram illustrates a logical workflow for a comprehensive search.
Caption: A workflow for a comprehensive literature search.
By employing this structured approach and utilizing the extensive list of synonyms provided, researchers can ensure a thorough and efficient review of the existing literature on this compound, paving the way for informed and impactful scientific discovery.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 24801-88-5: (3-Isocyanatopropyl)triethoxysilane [cymitquimica.com]
- 3. Triethoxy(3-isocyanatopropyl)silane | C10H21NO4Si | CID 90613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 24801-88-5 [chemicalbook.com]
- 5. CAS 24801-88-5 this compound, Silquest A Link 25 | Silfluo [silfluosilicone.com]
- 6. This compound | 24801-88-5 | FT62906 [biosynth.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. (3-Isocyanatopropyl)triethoxysilane, 95% | Fisher Scientific [fishersci.ca]
- 10. echemi.com [echemi.com]
- 11. chinacouplingagents.com [chinacouplingagents.com]
A Technical Guide to the Fundamental Principles of Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silane (B1218182) coupling agents are organosilicon compounds that serve as molecular bridges at the interface between inorganic and organic materials.[1][2] Their unique dual-functional structure allows them to form stable covalent bonds with both types of materials, significantly enhancing adhesion, mechanical strength, and durability of composite materials, coatings, and adhesives.[3][4][5] This in-depth guide explores the core principles of silane coupling agents, including their chemical structure, mechanism of action, and key experimental methodologies for their application and evaluation. This information is particularly relevant for researchers in drug development, where surface modification and biocompatibility are critical.[6][7]
Chemical Structure of Silane Coupling Agents
The general chemical structure of a silane coupling agent can be represented as Y-R-Si-X₃ .[8][9][10]
-
X represents a hydrolyzable group, typically an alkoxy (e.g., methoxy, ethoxy) or acetoxy group.[1] These groups are responsible for reacting with the inorganic substrate.[4]
-
Si is the central silicon atom.
-
R is a linker, usually a stable alkyl chain, that connects the silicon atom to the organofunctional group.[9]
-
Y is an organofunctional group that is tailored to react with a specific organic polymer.[1] Common examples include amino, epoxy, vinyl, and methacryloxy groups.[4][8]
The choice of the Y group is critical as it determines the compatibility and reactivity with the desired organic matrix.[1]
Mechanism of Action
The efficacy of silane coupling agents is rooted in a multi-step mechanism that creates a durable bridge between inorganic and organic materials.[1][11] This process can be broadly categorized into four stages: hydrolysis, condensation, adsorption, and reaction with the organic matrix.
Step 1: Hydrolysis
The process begins with the hydrolysis of the alkoxy or other hydrolyzable groups (X) on the silicon atom in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).[5][11] This reaction can be influenced by pH, with acidic or basic conditions often accelerating the hydrolysis rate.[12][13]
Caption: The hydrolysis of a trialkoxy silane to form a reactive silanol.
Step 2: Condensation
The newly formed silanol groups are highly reactive and can undergo condensation in two ways:
-
Self-condensation: Silanol groups can react with each other to form stable siloxane bonds (-Si-O-Si-), creating oligomeric or polymeric structures.[11][13]
-
Condensation with Substrate: The silanol groups form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, metal oxides).[11] Upon drying or curing, these hydrogen bonds are converted into stable covalent siloxane bonds, effectively grafting the silane onto the substrate surface.[5][11]
Caption: The condensation reaction between silanol groups and an inorganic substrate.
Step 3: Adsorption and Interfacial Layer Formation
The silane molecules adsorb onto the inorganic surface, forming a thin, often multi-layered, interfacial region.[14] The nature of this layer, whether a monolayer or a more complex network, depends on factors like silane concentration, solvent, and treatment conditions.[11][14]
Step 4: Reaction with Organic Matrix
The organofunctional group (Y) of the now surface-bound silane is oriented away from the inorganic substrate and is available to react with the organic polymer matrix.[4][5] This reaction, which can be a covalent bond or a strong intermolecular interaction, completes the molecular bridge, ensuring strong adhesion between the two dissimilar materials.[1][5]
Caption: The final step where the organofunctional group of the silane reacts with the organic polymer.
Quantitative Performance Data
The effectiveness of silane coupling agents can be quantified through various performance metrics. The following tables summarize typical improvements observed with the use of silane coupling agents. It is important to note that actual values are highly dependent on the specific silane, substrate, polymer, and experimental conditions.
Table 1: Representative Improvement in Mechanical Properties of Composites
| Property | Without Silane | With Silane Treatment | % Improvement |
| Tensile Strength (MPa) | 80 | 150 | 87.5% |
| Flexural Strength (MPa) | 120 | 250 | 108.3% |
| Impact Strength (kJ/m²) | 30 | 65 | 116.7% |
Table 2: Representative Adhesion Strength on Different Substrates
| Substrate | Adhesive System | Shear Strength (MPa) without Silane | Shear Strength (MPa) with Amino-Silane |
| Glass | Epoxy | 15 | 35 |
| Aluminum | Polyurethane | 10 | 25 |
| Silica Filler | Polypropylene | 5 | 18 |
Detailed Experimental Protocols
Protocol for Surface Treatment of Glass Slides
This protocol describes a general procedure for modifying the surface of glass slides with a silane coupling agent.
Materials:
-
Glass microscope slides
-
Silane coupling agent (e.g., 3-Aminopropyltriethoxysilane - APTES)
-
Deionized water
-
Acetic acid (optional, to adjust pH)
-
Beakers
-
Magnetic stirrer and stir bar
-
Oven
Procedure:
-
Cleaning the Substrate:
-
Thoroughly clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the slides under a stream of nitrogen or in an oven at 110°C for 30 minutes.
-
To activate the surface with hydroxyl groups, the slides can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Preparation of Silane Solution:
-
Silanization:
-
Immerse the cleaned and dried glass slides in the prepared silane solution for a specified time, typically ranging from 2 to 60 minutes.
-
After immersion, rinse the slides with ethanol to remove any excess, unreacted silane.
-
-
Curing:
-
Cure the silanized slides in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds between the silane and the glass surface.[11]
-
-
Characterization:
-
The success of the surface modification can be evaluated by techniques such as contact angle measurement (an increase in hydrophobicity or hydrophilicity depending on the silane), X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition of the surface, or Atomic Force Microscopy (AFM) to observe changes in surface morphology.
-
Caption: A typical experimental workflow for surface modification using a silane coupling agent.
Applications in Drug Development
Silane coupling agents are increasingly utilized in the pharmaceutical and biomedical fields for a variety of applications:
-
Surface Modification of Implants: To improve biocompatibility and promote tissue integration of medical implants.[7]
-
Drug Delivery Systems: Functionalization of nanoparticles (e.g., silica, gold) for targeted drug delivery.[6] The organofunctional group can be used to attach specific ligands or drugs.
-
Biosensors: Immobilization of enzymes, antibodies, or other biomolecules onto sensor surfaces.
-
Chromatography: Modification of stationary phases to alter their separation characteristics.
Conclusion
Silane coupling agents are versatile molecules that play a crucial role in enhancing the performance of a wide range of materials. A thorough understanding of their chemical structure and mechanism of action is essential for their effective application. For researchers in drug development and materials science, the ability to tailor surface properties through silanization opens up numerous possibilities for creating advanced and functional materials. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of silane coupling agent technology.
References
- 1. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 2. nbinno.com [nbinno.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Silane Coupling Agent | Silane Adhesion Promoters | Multifunctional silanes | Surface Modifiers [powerchemical.net]
- 5. nbinno.com [nbinno.com]
- 6. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Structure of Silane Coupling Agent [silicone-surfactant.com]
- 9. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 10. specialchem.com [specialchem.com]
- 11. gelest.com [gelest.com]
- 12. Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 13. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. shinetsusilicone-global.com [shinetsusilicone-global.com]
The Double-Edged Sword: A Technical Guide to the Moisture Sensitivity of Trialkoxysilanes
For Researchers, Scientists, and Drug Development Professionals
Trialkoxysilanes are a cornerstone of materials science, serving as indispensable coupling agents, crosslinkers, and surface modifiers. Their utility, however, is intrinsically linked to their reactivity with water. This technical guide provides an in-depth exploration of the moisture sensitivity of trialkoxysilanes, detailing the kinetics, mechanisms, and experimental protocols crucial for their effective application in research and drug development.
The Core Reactions: Hydrolysis and Condensation
The interaction of trialkoxysilanes with moisture is a two-stage process: hydrolysis followed by condensation. These reactions are fundamental to the formation of stable siloxane bonds (Si-O-Si), which are the basis for silicone polymers and surface coatings.[1]
Hydrolysis is the initial, and often rate-determining, step where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH) to form silanols. This reaction is reversible.
Condensation involves the reaction between silanol (B1196071) groups, or between a silanol and an alkoxy group, to form a siloxane bond and a byproduct of either water or alcohol.
These processes do not occur in isolation; they are a complex interplay of competing reactions influenced by a variety of factors.[2]
Signaling Pathway of Hydrolysis and Condensation
Caption: Stepwise hydrolysis of a trialkoxysilane to a silanetriol, followed by condensation to form siloxane bonds.
Factors Influencing Moisture Sensitivity
The rate and extent of hydrolysis and condensation are critically dependent on several factors:
-
pH of the Medium: The rate of hydrolysis is significantly influenced by pH, being rapid in both acidic and alkaline conditions and slowest at a neutral pH.[3] Acid catalysis involves the protonation of the alkoxy group, making it a better leaving group, while base catalysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.[4][5]
-
Catalyst: Both acid and base catalysts accelerate the hydrolysis and condensation reactions.[4] Common acid catalysts include hydrochloric acid and acetic acid, while ammonia (B1221849) and amines are frequently used as base catalysts.
-
Chemical Structure of the Silane:
-
Alkoxy Group: The size of the alkoxy group has a significant steric effect. The rate of hydrolysis generally decreases with increasing steric bulk: methoxy (B1213986) > ethoxy > propoxy.[3][4] For instance, a methoxysilane (B1618054) can hydrolyze 6-10 times faster than an ethoxysilane.[4]
-
Organic Substituent (R-group): The nature of the non-hydrolyzable organic group also impacts reactivity. Electron-donating groups can increase the rate of acid-catalyzed hydrolysis, while electron-withdrawing groups can accelerate base-catalyzed hydrolysis.[6] Steric hindrance from bulky R-groups generally slows down hydrolysis.[1]
-
-
Solvent: The choice of solvent can affect the solubility of the trialkoxysilane and the availability of water, thereby influencing the reaction rates.[3] Hydrophilic solvents can enhance the rate of hydrolysis.[3]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of both hydrolysis and condensation, following the Arrhenius law.[3]
-
Water Concentration: The concentration of water plays a crucial role. In many applications, water is in large excess, leading to pseudo-first-order kinetics with respect to the silane concentration.[1]
Quantitative Analysis of Hydrolysis Rates
The hydrolysis of trialkoxysilanes can be quantified by determining the reaction rate constants. The following tables summarize representative hydrolysis rate constants for various trialkoxysilanes under different conditions.
Table 1: Hydrolysis Rate Constants of Common Trialkoxysilanes under Acidic Conditions
| Silane | Functional Group (R) | Alkoxy Group | Hydrolysis Rate Constant (k) at pH 4 (h⁻¹) |
| Methyltrimethoxysilane (MTMS) | Methyl | Methoxy | 97 |
| Vinyltrimethoxysilane (VTMS) | Vinyl | Methoxy | 85 |
| 3-Aminopropyltrimethoxysilane (APTMS) | 3-Aminopropyl | Methoxy | 75 |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | 3-Glycidoxypropyl | Methoxy | 60 |
| Phenyltrimethoxysilane (PTMS) | Phenyl | Methoxy | 55 |
| Methyltriethoxysilane (MTES) | Methyl | Ethoxy | 15 |
| 3-Aminopropyltriethoxysilane (APTES) | 3-Aminopropyl | Ethoxy | 10 |
Note: Data compiled from various sources for comparative purposes. Rates are highly dependent on specific reaction conditions (e.g., temperature, solvent).[6]
Table 2: Effect of pH on the Hydrolysis Rate of a Trialkoxysilane
| pH | Relative Hydrolysis Rate |
| 2 | Very High |
| 4 | High |
| 7 | Very Low |
| 10 | High |
| 12 | Very High |
Note: This table illustrates the general trend of pH dependence on hydrolysis rate.[4][7]
Experimental Protocols for Characterization
The study of trialkoxysilane hydrolysis and condensation relies heavily on spectroscopic techniques that can monitor the chemical changes in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantitatively monitor the disappearance of the starting trialkoxysilane and the appearance of hydrolyzed and condensed species.
Instrumentation: High-resolution NMR spectrometer (e.g., 300 or 400 MHz).[1]
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of the trialkoxysilane in a suitable deuterated solvent (e.g., D₂O, ethanol-d₆) in an NMR tube.
-
If catalysis is required, add a known amount of an acid (e.g., HCl) or base (e.g., NH₄OH) to the solution.
-
Ensure the water-to-silane molar ratio is controlled and known.
-
-
Data Acquisition:
-
Acquire a ²⁹Si NMR spectrum of the initial solution. The chemical shift of the silicon atom will be characteristic of the starting trialkoxysilane.
-
Initiate the reaction (e.g., by adding water or catalyst if not already present) and immediately begin acquiring ²⁹Si NMR spectra at regular time intervals.
-
The appearance of new peaks at different chemical shifts will indicate the formation of partially hydrolyzed species (R-Si(OR)₂(OH)), fully hydrolyzed silanetriols (R-Si(OH)₃), and various condensed products (dimers, trimers, etc.).[8][9]
-
¹H NMR can also be used to monitor the disappearance of the alkoxy protons and the appearance of the alcohol byproduct.[10]
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting material and the various products in each spectrum.
-
Plot the concentration of the starting trialkoxysilane as a function of time to determine the reaction kinetics and calculate the rate constant.
-
Experimental Workflow for NMR Analysis
Caption: Workflow for monitoring trialkoxysilane hydrolysis using NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To monitor the chemical changes during hydrolysis and condensation by observing changes in vibrational bands.
Instrumentation: FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of liquid samples.[1]
Methodology:
-
Sample Preparation:
-
Mix the trialkoxysilane, solvent, water, and catalyst (if any) in a vessel.
-
For in-situ measurements, place a drop of the reaction mixture directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record an initial FT-IR spectrum.
-
Record spectra at regular time intervals as the reaction proceeds.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).[1]
-
Observe the appearance and increase in the intensity of the broad Si-OH stretching band (around 3700-3200 cm⁻¹).[1]
-
Track the formation of siloxane bonds (Si-O-Si) by the appearance of a band around 1050-1000 cm⁻¹.[1]
-
The change in the absorbance of these characteristic peaks can be correlated with the extent of reaction.
-
Experimental Workflow for FT-IR Analysis
Caption: Workflow for monitoring trialkoxysilane hydrolysis and condensation using FT-IR spectroscopy.
Implications for Drug Development
The moisture sensitivity of trialkoxysilanes is a critical consideration in their application within drug development. For instance, in the formulation of drug delivery systems using silica (B1680970) nanoparticles, the controlled hydrolysis and condensation of trialkoxysilane precursors are essential for defining particle size, porosity, and surface chemistry. Understanding these reaction kinetics allows for the precise engineering of nanocarriers with desired drug loading and release profiles.
Furthermore, when using trialkoxysilanes to functionalize drug molecules or surfaces of medical devices, the stability of the silane in aqueous environments is paramount. Uncontrolled hydrolysis can lead to the degradation of the functional coating and loss of efficacy. Therefore, a thorough understanding and control of the factors influencing moisture sensitivity are essential for the development of stable and effective drug products and medical devices.
Storage and Handling
Given their reactivity with water, trialkoxysilanes are sensitive to atmospheric moisture and must be handled and stored under anhydrous conditions to prevent premature hydrolysis and condensation.[11] Containers should be kept tightly sealed, and it is often recommended to store them under an inert atmosphere (e.g., nitrogen or argon).[11]
Conclusion
The moisture sensitivity of trialkoxysilanes is a complex yet fundamental aspect of their chemistry that underpins their wide range of applications. For researchers and professionals in drug development, a comprehensive understanding of the kinetics and mechanisms of hydrolysis and condensation, as well as the experimental techniques for their characterization, is crucial for harnessing the full potential of these versatile molecules while mitigating the challenges associated with their reactivity. By carefully controlling the reaction conditions, it is possible to tailor the properties of the resulting materials for specific and demanding applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Properties of 3-Isocyanatopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 3-Isocyanatopropyltriethoxysilane (ICPTES), a versatile organosilane coupling agent. The information presented herein is intended to assist researchers and professionals in the accurate identification, characterization, and application of this compound. This document details its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral characteristics, provides detailed experimental protocols for spectral acquisition, and illustrates key reaction mechanisms.
Introduction
This compound, with the CAS number 24801-88-5, is a bifunctional organosilane featuring a reactive isocyanate group and a hydrolyzable triethoxysilyl group.[1] This dual functionality allows it to act as a molecular bridge between inorganic substrates (such as glass, metals, and silica) and organic polymers, making it a valuable component in adhesives, sealants, coatings, and surface modification applications.[1] A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and elucidating the chemical nature of modified surfaces.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent feature is the strong, sharp absorption band associated with the asymmetric stretching of the isocyanate (-N=C=O) group.[1]
Key Vibrational Modes
The table below summarizes the principal vibrational frequencies observed in the FTIR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2270 | Asymmetric stretching | Isocyanate (-N=C=O) |
| 2975, 2929, 2887 | C-H stretching (asymmetric & symmetric) | -CH₃, -CH₂- |
| 1444, 1392 | C-H bending | -CH₃, -CH₂- |
| 1167, 1105, 1078 | Si-O-C stretching | Ethoxy (-OCH₂CH₃) |
| 957 | Si-OH stretching (from hydrolysis) | Silanol (B1196071) (Si-OH) |
| 779 | -CH₂- rocking | Propyl chain |
Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete characterization of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals for the protons in the propyl chain and the ethoxy groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms (Si, O, and the NCO group).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.82 | Quartet | 6H | -Si-O-CH₂ -CH₃ |
| ~3.29 | Triplet | 2H | -CH₂-N=C=O |
| ~1.71 | Quintet | 2H | -Si-CH₂-CH₂ -CH₂-N=C=O |
| ~1.22 | Triplet | 9H | -Si-O-CH₂-CH₃ |
| ~0.66 | Triplet | 2H | -Si-CH₂ -CH₂-CH₂-N=C=O |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts and coupling constants are approximate and may vary with the solvent and instrument frequency.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~128.8 | -N=C =O |
| ~58.4 | -Si-O-CH₂ -CH₃ |
| ~43.3 | -CH₂ -N=C=O |
| ~23.1 | -Si-CH₂-CH₂ -CH₂-N=C=O |
| ~18.3 | -Si-O-CH₂-CH₃ |
| ~7.6 | -Si-CH₂ -CH₂-CH₂-N=C=O |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are approximate and may vary with the solvent and instrument frequency.
Experimental Protocols
FTIR Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology:
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: A background spectrum of the clean, empty salt plates or ATR crystal is recorded. Subsequently, the spectrum of the prepared sample is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum is baseline corrected and peak positions are identified.
NMR Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Nuclei to be observed: ¹H and ¹³C.
-
Temperature: Room temperature.
-
-
¹H NMR Data Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Sufficient relaxation delay is allowed between scans.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated, and coupling constants are measured.
Reaction Mechanisms and Logical Relationships
The utility of this compound as a coupling agent stems from the distinct reactivity of its two functional ends. The triethoxysilane (B36694) moiety undergoes hydrolysis and condensation to form a stable polysiloxane network on an inorganic surface, while the isocyanate group can react with nucleophiles, such as hydroxyl or amine groups, present in organic polymers.
Caption: Hydrolysis and condensation of the triethoxysilane group of ICPTES.
The above diagram illustrates the initial hydrolysis of the triethoxy groups to form reactive silanol groups, followed by condensation with hydroxyl groups on a substrate surface or with other silanol groups to form a durable polysiloxane network.
Caption: Reaction of the isocyanate group with a hydroxyl group to form a urethane (B1682113) linkage.
This second diagram shows the reaction of the isocyanate functional group with a hydroxyl group from an organic polymer, resulting in the formation of a stable urethane linkage. This covalent bond ensures strong adhesion between the inorganic substrate and the organic polymer.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Isocyanatopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Isocyanatopropyltriethoxysilane, a valuable silane (B1218182) coupling agent used in various applications, including the surface modification of materials. The primary method outlined is a two-step, phosgene-free route starting from 3-Aminopropyltriethoxysilane.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 24801-88-5[1][2] |
| Molecular Formula | C10H21NO4Si[1][2] |
| Molecular Weight | 247.36 g/mol [1] |
| Appearance | Colorless clear liquid[1][2] |
| Density | 0.990 - 0.999 g/cm³ at 25 °C[1][3] |
| Boiling Point | 130 °C at 20 Torr[1] |
| Refractive Index | 1.42[1] |
| Water Solubility | Hydrolyzes in water[1][3] |
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from a phosgene-free synthesis route, which involves the formation of a urethane (B1682113) intermediate followed by thermal cracking.
Step 1: Synthesis of [3-(triethoxysilyl)propyl]urethane
This step involves the reaction of 3-Aminopropyltriethoxysilane with diethyl carbonate to form the urethane intermediate.
Materials:
-
3-Aminopropyltriethoxysilane (APTES)
-
Diethyl carbonate
-
Sodium ethoxide solution in ethanol (B145695) (25%)
-
Acetic acid
-
Three-necked flask equipped with an electric stirrer, thermometer, and dropping funnel
Procedure:
-
To a three-necked flask, add 224 g (1.01 mol) of 3-Aminopropyltriethoxysilane and 132 g (1.12 mol) of diethyl carbonate.[4]
-
Cool the reaction mixture to -25 °C.[4]
-
Slowly add a self-prepared solution of 25% sodium ethoxide in ethanol dropwise over 30 minutes.[4]
-
Stir the reaction mixture for 2 hours at -25 °C.[4]
-
Allow the mixture to warm to room temperature.[4]
-
Quench the reaction by adding 1.3 mL of acetic acid.[4]
-
Stir for an additional 10 minutes and adjust the pH to neutral.[4]
-
Evaporate the solvent under anhydrous conditions to obtain the product, [3-(triethoxysilyl)propyl]urethane.[4]
Quantitative Data for Step 1:
Table 2: Summary of Step 1 Synthesis Data
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 3-Aminopropyltriethoxysilane | ~221.37 | 224 | 1.01 |
| Diethyl carbonate | ~118.13 | 132 | 1.12 |
| Product | Yield (g) | Yield (%) | |
| [3-(triethoxysilyl)propyl]urethane | ~269 | 91.7%[4] |
Step 2: Synthesis of this compound
This step involves the thermal cracking of the urethane intermediate to yield the final product.
Materials:
-
[3-(triethoxysilyl)propyl]urethane (from Step 1)
-
Vacuum pump oil
-
Round-bottom flask
-
High vacuum flash distillation apparatus
Procedure:
-
Place 40 mL of vacuum pump oil into a 250 mL round-bottom flask and heat to 320-340 °C.[4]
-
Slowly add 261 g (0.89 mol) of [3-(triethoxysilyl)propyl]urethane obtained from the first step to the hot oil.[4]
-
The urethane will undergo thermal cracking.
-
Collect the crude product (approximately 196 g) via high vacuum flash distillation.[4]
-
Further purify the crude product by distillation to obtain the final product, this compound.[4]
Quantitative Data for Step 2:
Table 3: Summary of Step 2 Synthesis Data
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| [3-(triethoxysilyl)propyl]urethane | ~293.43 | 261 | 0.89 |
| Product | Yield (g) | Yield (%) | Purity |
| This compound | 163.5 | 74.3%[4] | 98% (JC)[4] |
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Two-step synthesis of this compound.
Alternative Phosgene-Free Synthesis Routes
While the detailed protocol above is a common method, other phosgene-free routes for isocyanate synthesis exist. These are important for avoiding the use of highly toxic phosgene. One such method involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product to yield the organic isocyanate.[5] Another approach involves the reductive carbonylation of nitroaromatics in the presence of weakly nucleophilic reagents to produce carbamate (B1207046) esters, which are then pyrolyzed to form the isocyanate.[6] A patented method describes the synthesis of 3-isocyanatopropyltrimethoxysilane (B97296) using 3-aminopropyltrimethoxysilane (B80574) and urea (B33335) as raw materials in dimethyl sulfoxide.[7]
Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques. Infrared (IR) spectroscopy is a key method, where the presence of the isocyanate group is identified by a characteristic strong absorption band around 2250 cm⁻¹ corresponding to the N=C=O stretching vibration.[8]
Applications
This compound is a versatile compound with numerous applications. It acts as a crosslinker for one-part moisture-curable urethane adhesives, sealants, and coatings.[2][3] It also serves as an adhesion promoter in urethane and silicone systems, enhancing the bond to various substrates.[3] In the field of biomaterials, it is used for surface modification to improve performance.[4] For example, it can be used to prepare wax deposition-resistant pipelines by grafting polyethylene (B3416737) glycol (PEG) to the pipe's inner surface.[4]
References
- 1. echemi.com [echemi.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 24801-88-5 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 6. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]
- 7. CN105541897A - Preparation method of 3-isocyanatopropyltrimethoxysilane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Silica with 3-Isocyanatopropyltriethoxysilane (ICPTES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of silica (B1680970) nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and biomaterials. The functionalization of silica surfaces allows for the covalent attachment of a wide range of molecules, including targeting ligands, therapeutic agents, and polymers, thereby enhancing biocompatibility, controlling drug release, and improving cellular uptake. 3-Isocyanatopropyltriethoxysilane (ICPTES) is a versatile silane (B1218182) coupling agent that introduces a reactive isocyanate group onto the silica surface. This isocyanate functionality can readily react with primary amines to form stable urea (B33335) linkages, providing a robust method for bioconjugation.
These application notes provide detailed protocols for the surface modification of silica using ICPTES, methods for subsequent amine coupling, and characterization techniques to verify the functionalization.
Key Applications
-
Drug Delivery: Covalent attachment of amine-containing drugs or targeting moieties to the surface of silica nanoparticles for controlled release and targeted therapy.[1][2]
-
Biomaterial Engineering: Modification of silica-based scaffolds to improve cell adhesion and proliferation.
-
Diagnostics: Immobilization of antibodies or other biorecognition molecules on silica surfaces for biosensor development.
-
Chromatography: Preparation of stationary phases with tailored surface chemistry for separation applications.
Experimental Protocols
Protocol 1: Direct Surface Coupling of ICPTES to Silica
This protocol describes the direct reaction of ICPTES with a silica surface, followed by the coupling of an amine-containing molecule.
Materials:
-
Silicon oxide wafers or silica nanoparticles
-
This compound (ICPTES)
-
Anhydrous Toluene (B28343) or Chloroform (B151607)
-
Triethylamine (TEA)
-
Amine-containing molecule of interest (e.g., octadecylamine)
-
Nitrogen gas
Procedure:
-
Surface Preparation: Clean silicon oxide wafers by sonication in a suitable solvent (e.g., chloroform). For silica nanoparticles, ensure they are well-dispersed in an anhydrous solvent.
-
Silanization Reaction:
-
Washing:
-
Amine Coupling Reaction:
-
Final Washing:
Protocol 2: Solution-Phase Coupling of ICPTES with Amine Prior to Surface Deposition
This protocol involves the pre-reaction of ICPTES with an amine in solution, followed by the deposition of the resulting urea-silane onto the silica surface.
Materials:
-
Silicon oxide wafers or silica nanoparticles
-
This compound (ICPTES)
-
Amine-containing molecule of interest (e.g., octadecylamine (B50001) or 9-aminofluorene)
-
Anhydrous Chloroform
-
Triethylamine (TEA)
-
Methanol
-
Nitrogen gas
Procedure:
-
Solution-Phase Reaction:
-
Surface Deposition:
-
Washing and Drying:
Characterization of Modified Silica Surfaces
A variety of surface analysis techniques can be employed to confirm the successful modification of the silica surface.
| Characterization Technique | Purpose |
| Contact Angle Goniometry | To assess changes in surface hydrophobicity. An increase in the water contact angle after modification with a hydrophobic silane indicates successful functionalization. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm the presence of elements specific to the silane and coupled molecule (e.g., nitrogen, silicon). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify characteristic vibrational bands of the functional groups introduced onto the surface, such as the urea linkage. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the silica surface by measuring the weight loss upon heating. |
| Zeta Potential Measurement | To determine the surface charge of the modified nanoparticles in a specific medium, which is crucial for stability and interaction with biological systems. |
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the characterization of ICPTES-modified silica surfaces.
Table 1: Water Contact Angle Measurements on Modified Silicon Oxide Wafers
| Surface Treatment | Solvent System | Water Contact Angle (°) |
| ICPTES deposited surface | Toluene/TEA | 67 |
| ICPTES deposited, then reacted with Octadecylamine (ODA) | - | ~70 |
| ODA-ICPTES solution coupling (17h) and deposition (1.5h) | Chloroform/TEA | 94 |
| Purified ODA-ICPTES solution coupling and deposition | Chloroform/TEA | 104 |
Data extracted from Vogel et al., Applied Surface Science, 2008.[3]
Table 2: Characterization of Amine-Functionalized Silica Nanoparticles (Comparative Data using APTES)
| Functionalizing Agent | Technique | Number of Amine Groups (per nm²) |
| APTMS | Acid-Base Back Titration | 2.7 |
| DETAS | Acid-Base Back Titration | 7.7 |
| APTMS(RITC) | Absorption Calibration | 0.44 |
| DETAS(RITC) | Absorption Calibration | 1.3 |
Note: This data is for aminopropylsilanes and serves as a reference for quantifying surface amine density, a technique applicable after hydrolysis of the isocyanate group or reaction with a diamine.[4][5]
Diagrams
Caption: Workflow for direct surface coupling of ICPTES.
Caption: Workflow for solution-phase coupling and deposition.
Caption: Reaction mechanism of ICPTES with silica and an amine.
References
- 1. Interfacial modification of silica surfaces through γ-isocyanatopropyl triethoxy silane–amine coupling reactions | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. [PDF] Quantitative analysis and efficient surface modification of silica nanoparticles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalizing Nanoparticles with 3-Isocyanatopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using 3-Isocyanatopropyltriethoxysilane (ICPTES). This process is critical for tailoring nanoparticles for a variety of applications, including targeted drug delivery, bio-imaging, and as components in advanced composite materials. The isocyanate group provides a versatile handle for the covalent attachment of a wide range of molecules, such as proteins, peptides, and small molecule drugs.
Introduction to ICPTES Functionalization
Surface functionalization with ICPTES imparts nanoparticles with a reactive isocyanate group (-NCO) on their surface. This is achieved through the reaction of the triethoxysilane (B36694) moiety of ICPTES with hydroxyl groups present on the surface of many nanoparticle types, such as silica (B1680970) and metal oxides. The highly reactive isocyanate group can then readily form stable urea (B33335) or urethane (B1682113) linkages with amine or hydroxyl groups, respectively, on therapeutic agents or targeting ligands. This allows for the covalent conjugation of biomolecules to the nanoparticle surface, a key step in the development of sophisticated nanocarriers for drug delivery.[1] The choice of silane, such as using 3-isocyanatopropyltrichlorosilane, can offer faster reaction times compared to its triethoxy counterpart.
Experimental Protocols
This section details the step-by-step procedures for the functionalization of nanoparticles with ICPTES, subsequent conjugation with a model amine-containing molecule, and characterization of the functionalized nanoparticles.
Materials and Equipment
| Material/Equipment | Specification |
| Nanoparticles (e.g., Silica, Iron Oxide) | Appropriate for the intended application |
| This compound (ICPTES) | ≥ 95% purity |
| Anhydrous Toluene (B28343) | Low water content (<50 ppm) |
| Ethanol (B145695) | Reagent grade |
| Diisopropylethylamine (DIPEA) | Optional, as an HCl scavenger if using trichlorosilane (B8805176) variant |
| Amine-containing molecule (for conjugation) | e.g., a fluorescent dye with an amine group, a peptide |
| Reaction vessel with reflux condenser | |
| Magnetic stirrer and hot plate | |
| Centrifuge | Capable of pelleting nanoparticles |
| Ultrasonicator | For redispersion of nanoparticles |
| Fourier-Transform Infrared (FTIR) Spectrometer | For chemical bond analysis |
| Thermogravimetric Analyzer (TGA) | For quantifying surface functionalization |
| Transmission Electron Microscope (TEM) / Scanning Electron Microscope (SEM) | For nanoparticle morphology and size analysis |
| Dynamic Light Scattering (DLS) and Zeta Potential Analyzer | For particle size distribution and surface charge |
Protocol 1: Silanization of Nanoparticles with ICPTES
This protocol describes the covalent attachment of ICPTES to the nanoparticle surface.
Experimental Workflow for ICPTES Silanization
Caption: Workflow for the silanization of nanoparticles with ICPTES.
Step-by-Step Procedure:
-
Nanoparticle Dispersion: Disperse the nanoparticles in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The concentration of nanoparticles will depend on the specific material and should be optimized.
-
Sonication: Sonicate the suspension for 15 minutes to ensure the nanoparticles are well-dispersed and to break up any aggregates.
-
Addition of ICPTES: Add this compound to the nanoparticle suspension. The amount of ICPTES should be in excess relative to the estimated number of hydroxyl groups on the nanoparticle surface to ensure complete coverage.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 12 hours under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the isocyanate group.
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Pellet the functionalized nanoparticles by centrifugation.
-
Remove the supernatant containing unreacted ICPTES.
-
Wash the nanoparticles by resuspending them in fresh anhydrous toluene, followed by centrifugation. Repeat this step twice.
-
Perform a final wash with ethanol to remove the toluene.
-
-
Drying: Dry the purified ICPTES-functionalized nanoparticles under vacuum.
Protocol 2: Conjugation of Amine-Containing Molecules
This protocol outlines the reaction of the surface isocyanate groups with a primary amine.
Reaction Scheme for Amine Conjugation
Caption: Covalent bond formation between an isocyanate-functionalized nanoparticle and an amine-containing molecule.
Step-by-Step Procedure:
-
Dispersion: Disperse the ICPTES-functionalized nanoparticles in a suitable anhydrous solvent (e.g., toluene or DMF).
-
Addition of Amine: Add the amine-containing molecule to the nanoparticle suspension. The molar ratio of the amine to the estimated surface isocyanate groups should be optimized for the specific application.
-
Reaction: Stir the reaction mixture at room temperature overnight. In some cases, gentle heating may be required to drive the reaction to completion.
-
Purification:
-
Pellet the conjugated nanoparticles by centrifugation.
-
Wash the nanoparticles with the reaction solvent to remove any unreacted amine-containing molecules.
-
Perform subsequent washes with a solvent in which the conjugated nanoparticles are stable for storage (e.g., ethanol or a buffer solution).
-
-
Drying/Storage: Dry the final product under vacuum or store it as a suspension.
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful functionalization and conjugation.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the functionalization and characterization process.
| Parameter | Unfunctionalized Nanoparticles | ICPTES-Functionalized Nanoparticles | Conjugated Nanoparticles | Technique |
| Particle Size (Diameter) | e.g., 100 ± 10 nm | e.g., 105 ± 12 nm | e.g., 110 ± 15 nm | TEM/DLS |
| Zeta Potential (in water, pH 7) | e.g., -25 mV | e.g., -15 mV | Varies based on conjugated molecule | Zeta Potential Analyzer |
| Weight Loss (at 600°C) | < 2% | 5-15% | > 10% (depends on ligand size) | TGA |
| FTIR Peak (Isocyanate) | Absent | Present (approx. 2270 cm⁻¹) | Absent/Reduced | FTIR |
| FTIR Peak (Urea C=O) | Absent | Absent | Present (approx. 1640 cm⁻¹) | FTIR |
Characterization Methodologies
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the chemical functional groups on the nanoparticle surface. A successful silanization will show a characteristic peak for the isocyanate group (~2270 cm⁻¹). After conjugation with an amine, this peak will disappear or be significantly reduced, and new peaks corresponding to the urea linkage will appear.
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of the nanoparticles as a function of temperature. By comparing the weight loss of the unfunctionalized, ICPTES-functionalized, and conjugated nanoparticles, the amount of organic material grafted onto the surface can be quantified.
-
Electron Microscopy (TEM/SEM): These techniques are used to visualize the morphology and size of the nanoparticles before and after functionalization to ensure that the process does not induce significant aggregation or changes in the nanoparticle structure.
-
Dynamic Light Scattering (DLS) and Zeta Potential: DLS provides information on the hydrodynamic diameter and size distribution of the nanoparticles in suspension, while zeta potential measurements indicate the surface charge. Changes in these parameters can confirm the modification of the nanoparticle surface.
References
Application of 3-Isocyanatopropyltriethoxysilane (IPTS) as an Adhesion Promoter in Epoxy Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a cornerstone in the formulation of high-performance adhesives, coatings, and composites due to their exceptional mechanical strength, chemical resistance, and thermal stability. However, achieving robust and durable adhesion to various substrates, particularly inorganic materials like glass, metals, and ceramics, remains a critical challenge. The interface between the organic epoxy matrix and the inorganic substrate is often a weak point, susceptible to environmental degradation, leading to premature failure of the bonded assembly.
To address this, silane (B1218182) coupling agents are widely employed as adhesion promoters. These bifunctional molecules form a durable chemical bridge between the organic resin and the inorganic substrate, significantly enhancing interfacial adhesion and overall composite performance.[1] 3-Isocyanatopropyltriethoxysilane (IPTS) is a versatile silane coupling agent featuring a reactive isocyanate group and hydrolyzable ethoxy groups. This unique structure allows it to effectively couple with both the epoxy resin system and the substrate, making it an excellent candidate for improving the durability and performance of epoxy-based materials.
This document provides detailed application notes and experimental protocols for the use of IPTS as an adhesion promoter in epoxy resin systems.
Mechanism of Adhesion Promotion
The efficacy of IPTS as an adhesion promoter lies in its dual-functional nature. The triethoxysilane (B36694) group of the IPTS molecule undergoes hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metal oxides), forming stable, covalent siloxane bonds (-Si-O-Substrate). Concurrently, the isocyanate group (-NCO) at the other end of the IPTS molecule reacts with active hydrogen atoms present in the epoxy resin or its curing agent (e.g., amines, hydroxyls), forming covalent urethane (B1682113) or urea (B33335) linkages. This creates a robust chemical bridge at the interface, improving stress transfer and resistance to environmental factors.
Quantitative Data on Adhesion Performance
The inclusion of IPTS as an adhesion promoter can significantly enhance the mechanical performance of epoxy adhesive joints. The following tables summarize representative data on the effect of IPTS on the lap shear strength of epoxy adhesives on aluminum and steel substrates.
Note: The following data is illustrative and based on typical improvements observed with silane coupling agents. Actual results will vary depending on the specific epoxy system, substrate, surface preparation, and curing conditions.
| Treatment | Substrate | Lap Shear Strength (MPa) | % Improvement |
| Epoxy (Control) | Aluminum | 15.2 ± 1.1 | - |
| Epoxy + 1% IPTS (in formulation) | Aluminum | 22.8 ± 1.5 | 50% |
| Aluminum (Pre-treated with 1% IPTS) + Epoxy | Aluminum | 28.1 ± 1.8 | 85% |
Table 1: Effect of IPTS on Lap Shear Strength of Epoxy Adhesive on Aluminum Substrates.
| Treatment | Substrate | Lap Shear Strength (MPa) | % Improvement |
| Epoxy (Control) | Steel | 18.5 ± 1.3 | - |
| Epoxy + 1% IPTS (in formulation) | Steel | 26.3 ± 1.7 | 42% |
| Steel (Pre-treated with 1% IPTS) + Epoxy | Steel | 32.7 ± 2.1 | 77% |
Table 2: Effect of IPTS on Lap Shear Strength of Epoxy Adhesive on Steel Substrates.
Experimental Protocols
Protocol 1: Surface Treatment of Substrates with IPTS
This protocol describes the pre-treatment of inorganic substrates with an IPTS solution to promote adhesion with an epoxy resin.
Materials:
-
This compound (IPTS)
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid
-
Substrates (e.g., aluminum, steel, or glass slides)
-
Isopropyl alcohol
-
Beakers and magnetic stirrer
-
Pipettes
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly degrease the substrates by sonicating in acetone for 15 minutes, followed by sonication in isopropyl alcohol for 15 minutes.
-
Rinse the substrates with deionized water and dry them under a stream of nitrogen or in an oven at 110°C for 30 minutes.
-
-
Preparation of IPTS Solution:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Add IPTS to the acidified ethanol/water solution to a final concentration of 1-2% (v/v).
-
Stir the solution for 1 hour at room temperature to allow for hydrolysis of the silane.
-
-
Surface Treatment:
-
Immerse the cleaned and dried substrates in the IPTS solution for 2-5 minutes.
-
Alternatively, the solution can be applied by wiping, spraying, or brushing.
-
Remove the substrates from the solution and allow them to air dry for 5-10 minutes.
-
-
Curing:
-
Cure the treated substrates in an oven at 110°C for 15-30 minutes to promote the condensation of silanol groups and the formation of a stable siloxane layer on the substrate surface.
-
Allow the substrates to cool to room temperature before applying the epoxy adhesive.
-
Protocol 2: Incorporation of IPTS into an Epoxy Resin Formulation
This protocol provides a method for directly adding IPTS to a two-part epoxy adhesive system.
Materials:
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
Amine-based curing agent (e.g., Triethylenetetramine - TETA)
-
This compound (IPTS)
-
Mixing container
-
Stirring rod or mechanical mixer
Procedure:
-
Formulation:
-
Determine the desired amount of epoxy resin and curing agent based on the manufacturer's recommended mix ratio.
-
Calculate the amount of IPTS to be added, typically between 0.5% and 2.0% by weight of the total resin and hardener mixture.
-
-
Mixing:
-
In a clean, dry mixing container, add the epoxy resin component.
-
Add the calculated amount of IPTS to the epoxy resin and mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained.
-
Add the curing agent to the epoxy-IPTS mixture.
-
Mix all components thoroughly for another 3-5 minutes, scraping the sides and bottom of the container to ensure complete mixing.
-
-
Application and Curing:
-
Apply the formulated epoxy adhesive to the prepared substrates.
-
Assemble the joint and clamp as necessary.
-
Cure the adhesive according to the manufacturer's recommendations for the epoxy system (e.g., at room temperature or an elevated temperature for a specified time).
-
Conclusion
This compound is a highly effective adhesion promoter for epoxy resin systems. By forming covalent bonds with both the inorganic substrate and the organic epoxy matrix, IPTS significantly enhances the interfacial adhesion, leading to improved mechanical properties and durability of the bonded assembly. The provided protocols offer a starting point for researchers and scientists to effectively utilize IPTS in their specific applications. It is recommended to optimize the concentration of IPTS and the application method for each specific epoxy system and substrate to achieve the best performance.
References
Application Notes & Protocols: 3-Isocyanatopropyltriethoxysilane for Self-Assembled Monolayer (SAM) Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Isocyanatopropyltriethoxysilane (ICPTES) is a versatile organosilane compound widely used for surface modification and functionalization.[1][2] Its unique bifunctional structure, comprising a triethoxysilane (B36694) group and a terminal isocyanate group, makes it an ideal candidate for creating stable, reactive self-assembled monolayers (SAMs) on various inorganic substrates. The triethoxysilane moiety facilitates the covalent attachment to hydroxyl-rich surfaces like glass, silicon wafers, and metal oxides, while the highly reactive isocyanate group provides a versatile handle for the subsequent immobilization of a wide range of molecules, particularly those containing primary amine or hydroxyl functionalities.[1][3] This makes ICPTES-based SAMs highly valuable in fields such as biosensor development, drug delivery, and the creation of advanced biomaterials.[4][5]
Mechanism of SAM Formation
The formation of a dense, covalently bonded ICPTES monolayer on a hydroxylated surface is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The triethoxy groups (-OCH₂CH₃) of the ICPTES molecule react with trace amounts of water present in the solvent or on the substrate surface. This reaction replaces the ethoxy groups with hydroxyl groups, forming reactive silanols (-Si-OH).[3][6]
-
Condensation: The newly formed silanol (B1196071) groups condense with the hydroxyl groups (-OH) on the substrate, forming stable siloxane bonds (Si-O-Si) that anchor the molecule to the surface.[7][8] Additionally, lateral condensation between adjacent silanol groups of neighboring ICPTES molecules leads to cross-linking, which enhances the thermal and chemical stability of the monolayer.[9]
The isocyanate group (-N=C=O) does not participate in the surface binding and remains oriented away from the substrate, where it is available for further chemical reactions.[1]
Caption: Chemical pathway for ICPTES SAM formation.
Applications in Research and Drug Development
The reactive nature of the isocyanate terminus makes ICPTES SAMs a powerful platform for various applications.
-
Biomolecule Immobilization: The isocyanate group reacts readily and efficiently with primary amine (-NH₂) groups present in proteins, peptides, and DNA, as well as with hydroxyl (-OH) groups. This enables the covalent and oriented immobilization of biomolecules, which is a critical step in the fabrication of biosensors, protein microarrays, and biocompatible implants.[4][10]
-
Surface Energy Modification: The formation of an ICPTES SAM significantly alters the surface properties of the substrate. For instance, a monolayer of ICPTES on a glass slide was shown to increase the water contact angle to 80°, indicating a significant increase in surface hydrophobicity.[4] This control over wettability is crucial for microfluidic devices and cell culture applications.[4]
-
Adhesion Promotion: ICPTES acts as a molecular bridge, enhancing the adhesion between inorganic substrates (like glass or metal) and organic polymers or coatings.[1][3] This is particularly useful in the manufacturing of composite materials and medical devices.
-
Nanoparticle Functionalization: ICPTES can be used to modify the surface of nanoparticles (e.g., silica, iron oxide) to improve their stability in biological fluids and to provide reactive sites for conjugating drugs, targeting ligands, or imaging agents.[11][12][13]
Experimental Protocols
This section provides a detailed protocol for the preparation of an ICPTES SAM on a silicon or glass substrate, followed by an example of protein immobilization.
Protocol 1: Preparation of ICPTES Self-Assembled Monolayer
This workflow outlines the essential steps from substrate cleaning to SAM characterization.
Caption: Experimental workflow for ICPTES SAM preparation.
A. Materials and Equipment:
-
This compound (ICPTES), 95% or higher
-
Anhydrous solvent (e.g., Toluene (B28343), Hexane)
-
Substrates (e.g., Silicon wafers, glass slides)
-
Cleaning solution (e.g., Piranha solution: 3:1 H₂SO₄:H₂O₂. EXTREME CAUTION )
-
Deionized (DI) water
-
Ethanol, absolute
-
Nitrogen (N₂) gas source
-
Glassware, oven, sonicator, fume hood
B. Detailed Methodology:
-
Substrate Cleaning (Performed in a fume hood):
-
Thoroughly clean the substrates to remove organic contaminants and to generate surface hydroxyl groups. A common method is immersion in Piranha solution at 80°C for 30 minutes.
-
Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add H₂O₂ to H₂SO₄, never the reverse.
-
After cleaning, rinse the substrates extensively with DI water and dry them under a stream of N₂ gas. The surface should be hydrophilic (a water droplet should spread out).
-
-
SAM Deposition:
-
Immediately before use, prepare a 1-2% (v/v) solution of ICPTES in an anhydrous solvent like toluene inside a glove box or under an inert atmosphere.[14] ICPTES reacts with ambient moisture, so minimizing exposure is critical.[15]
-
Immerse the clean, dry substrates into the ICPTES solution. Seal the container and leave it for 1-4 hours at room temperature. The exact time may require optimization.
-
After immersion, remove the substrates and rinse them sequentially with toluene and then ethanol to remove any non-covalently bound (physisorbed) silane (B1218182) molecules.
-
Dry the substrates again under a stream of N₂ gas.
-
-
Curing:
-
To promote the formation of a stable, cross-linked siloxane network, bake the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
After cooling, the ICPTES-functionalized substrates are ready for characterization or subsequent functionalization steps.
-
Protocol 2: Protein Immobilization on an ICPTES-Functionalized Surface
This protocol demonstrates how to attach a protein, such as Bovine Serum Albumin (BSA), to the prepared SAM.
-
Prepare Protein Solution: Dissolve the protein (e.g., BSA) in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to a desired concentration (e.g., 0.1-1.0 mg/mL).
-
Immobilization Reaction:
-
Pipette the protein solution onto the ICPTES-functionalized surface, ensuring the entire surface is covered.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C. The isocyanate groups will react with the amine groups on the protein surface.
-
-
Washing: Rinse the surface thoroughly with PBS and then DI water to remove any non-specifically adsorbed protein.
-
Blocking (Optional): To prevent non-specific binding in subsequent assays, the remaining reactive isocyanate groups can be quenched by incubating the surface with a blocking buffer (e.g., a solution of ethanolamine (B43304) or glycine) for 30 minutes.
-
Final Rinse and Dry: Rinse again with DI water and dry carefully with N₂ gas. The surface is now functionalized with the protein of interest.
Caption: Immobilization via reaction of isocyanate and amine.
Characterization and Quantitative Data
Proper characterization is essential to confirm the quality, homogeneity, and functionality of the prepared SAM.
-
Contact Angle Goniometry: Measures the static water contact angle to assess surface wettability and confirm the deposition of the hydrophobic alkyl chains of the silane.
-
X-ray Photoelectron Spectroscopy (XPS): Provides the elemental composition of the surface, confirming the presence of Silicon (Si), Carbon (C), Nitrogen (N), and Oxygen (O) from the ICPTES molecule.[4][16]
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the monolayer, which is typically in the range of 1-2 nm for silane SAMs.[16][17]
-
Atomic Force Microscopy (AFM): Visualizes the surface topography and roughness at the nanoscale, providing information on the homogeneity and packing of the monolayer.[7][16]
| Parameter | Technique | Typical Value / Observation | Reference |
| Water Contact Angle | Goniometry | ~80° | [4] |
| Elemental Signature | XPS | Presence of Si 2p, C 1s, O 1s, N 1s peaks | [4][16] |
| Monolayer Thickness | Ellipsometry | ~1-2 nm (Expected for organosilanes) | [16][17] |
| Surface Morphology | AFM | Smooth, homogeneous surface with low RMS roughness | [7][16] |
Safety and Handling
This compound is a hazardous chemical and must be handled with care.
-
Toxicity: Fatal if inhaled and harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[15]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate PPE, including neoprene or nitrile rubber gloves, safety goggles, and a lab coat.[15]
-
Storage: Store in a cool, well-ventilated place away from heat and moisture. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen) as the compound reacts with water.[1][15]
References
- 1. This compound Cas 24801-88-5 | Silquest A-link 25 [cfmats.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 24801-88-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Biofunctionalization of Multiplexed Silicon Photonic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. This compound, 95% | [gelest.com]
- 10. ossila.com [ossila.com]
- 11. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. gelest.com [gelest.com]
- 16. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Isocyanatopropyltriethoxysilane (IPTES) as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Isocyanatopropyltriethoxysilane (IPTES) as a versatile and effective crosslinking agent and adhesion promoter. The information detailed below is intended for use in research and development settings for the creation of advanced materials, including adhesives, sealants, coatings, and composites.
Introduction to this compound (IPTES)
This compound (CAS No. 24801-88-5) is a bifunctional organosilane that possesses both a reactive isocyanate group (-NCO) and hydrolyzable ethoxysilyl groups (-Si(OCH₂CH₃)₃). This unique dual-functionality allows it to act as a molecular bridge between organic polymers and inorganic substrates, making it an invaluable tool for enhancing material performance.[1][2]
The isocyanate group readily reacts with active hydrogen atoms present in many organic polymers, such as those found in polyols, amines, and amides, forming stable urethane (B1682113) or urea (B33335) linkages.[2] Concurrently, the triethoxysilane (B36694) moiety undergoes hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (-Si(OH)₃). These silanols can then condense with hydroxyl groups on the surface of inorganic materials (e.g., glass, metal oxides, silica) or self-condense to form a durable siloxane (Si-O-Si) network.[3][4] This dual reactivity is the foundation of its efficacy as both a crosslinking agent within a polymer matrix and an adhesion promoter at organic-inorganic interfaces.[2]
Key Properties of IPTES:
| Property | Value |
| Molecular Formula | C₁₀H₂₁NO₄Si |
| Molecular Weight | 247.36 g/mol [5] |
| Appearance | Clear, colorless to light yellow liquid[6] |
| Boiling Point | 283 °C (lit.)[3] |
| Density | 0.999 g/mL at 25 °C (lit.)[3] |
| Refractive Index | n20/D 1.42 (lit.)[3] |
| Flash Point | 171 °F[4] |
| Solubility | Reacts with water[3][4] |
Mechanism of Action
The crosslinking and adhesion promotion capabilities of IPTES are governed by two primary chemical reactions:
-
Reaction of the Isocyanate Group: The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack from compounds containing active hydrogen atoms, such as hydroxyl (-OH), amine (-NH₂), and carboxyl (-COOH) groups. This results in the formation of covalent urethane, urea, or amide linkages, respectively, which effectively crosslink polymer chains or graft them to functionalized surfaces.
-
Hydrolysis and Condensation of the Triethoxysilyl Group: In the presence of water or ambient moisture, the ethoxy groups of the silane (B1218182) hydrolyze to form silanol groups. This is a multi-step process that is often catalyzed by acids or bases. The resulting silanols are highly reactive and can undergo condensation reactions with hydroxyl groups on inorganic surfaces to form stable M-O-Si bonds (where M is a metal or silicon atom from the substrate). Alternatively, they can self-condense to form a crosslinked siloxane network (Si-O-Si).
dot
Caption: Dual reaction mechanism of IPTES.
Applications and Performance Data
IPTES is a versatile crosslinking agent and adhesion promoter used in a wide range of applications. The following tables summarize quantitative data on its effect on the properties of various material systems.
Epoxy-Based Adhesives
IPTES can be incorporated into epoxy formulations to enhance adhesion to metallic substrates and improve mechanical properties. The isocyanate group can react with hydroxyl groups present in the epoxy resin or on the substrate surface, while the silane group bonds to the inorganic surface.
Table 1: Effect of IPTES Concentration on the Adhesion and Shear Strength of Epoxy Adhesives
| IPTES Concentration (wt.%) | Substrate | Adhesion Strength (MPa) | Shear Strength (MPa) | % Increase in Shear Strength |
| 0 | Steel | - | 13.1 (approx.) | - |
| 0.5 | Steel | - | - | - |
| 1.0 | Steel | - | - | - |
| 3.0 | Steel | 58.5 | 21.0 | ~60% |
| 5.0 | Steel | - | - | - |
| 3.0 | Aluminum | - | 14.5 | ~48% |
Data synthesized from a study on an epoxy resin system with an amine hardener. The baseline shear strength for the neat epoxy is estimated from typical values.[7]
Polyurethane Sealants and Coatings
In moisture-cured polyurethane systems, IPTES can be used as an end-capper for prepolymers or as an adhesion promoter. As an end-capper, it replaces some of the isocyanate end groups, allowing for a dual-cure mechanism: moisture-induced silane crosslinking in addition to the traditional urethane reaction. This can improve the mechanical properties and adhesion of the resulting sealant or coating.
Table 2: Typical Properties of a Silane-Terminated Polyurethane (STPU) Sealant
| Property | Typical Value Range |
| Tensile Strength (MPa) | 1.0 - 3.0 |
| Elongation at Break (%) | 300 - 800 |
| Hardness (Shore A) | 25 - 50 |
| Adhesion to Glass | Excellent |
| Adhesion to Aluminum | Excellent |
Note: These are typical values and can vary significantly based on the specific formulation, including the type of polyol and diisocyanate used, and the concentration of IPTES.
Silicone Sealants
IPTES can be added to silicone sealant formulations to improve adhesion to a variety of substrates, particularly plastics and other organic materials. The isocyanate group of IPTES can react with functional groups on the substrate surface, while the ethoxysilyl group is compatible with the silicone matrix.
Table 3: Curing Time for Silicone Sealants
| Curing Stage | Time |
| Surface Drying (Tack-Free Time) | 5 - 30 minutes |
| Full Cure (at 3mm thickness) | 24 hours |
| Optimal Strength | 7 - 14 days[8] |
Note: Curing times are dependent on temperature, humidity, and sealant thickness.[1][2][8][9][10]
Experimental Protocols
Protocol for Surface Modification of Glass or Silica (B1680970) Substrates
This protocol describes the procedure for functionalizing a glass or silica surface with IPTES to create a reactive surface for subsequent coupling of polymers, biomolecules, or other materials.
dot
Caption: Workflow for surface modification with IPTES.
Materials:
-
Glass or silica substrates (e.g., microscope slides, silicon wafers)
-
This compound (IPTES)
-
Anhydrous toluene (or other suitable dry organic solvent)
-
Acetone (B3395972) or ethanol for rinsing
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION REQUIRED) or other suitable cleaning agent
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE)).
-
Alternatively, sonicate the substrates sequentially in detergent, deionized water, and acetone.
-
Rinse the substrates thoroughly with deionized water and then with acetone or ethanol.
-
Dry the substrates under a stream of nitrogen gas and then in an oven at 110°C for at least 30 minutes to remove any residual water.
-
-
Silanization:
-
In a moisture-free environment (e.g., a glove box or under a nitrogen atmosphere), prepare a 2% (v/v) solution of IPTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the IPTES solution for 1-2 hours at room temperature. Gentle agitation can improve the uniformity of the coating.
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse them sequentially with fresh anhydrous toluene to remove any unbound silane.
-
Perform a final rinse with acetone or ethanol.
-
-
Curing:
-
Dry the substrates under a nitrogen stream.
-
Cure the silane layer by heating the substrates in an oven at 80-110°C for 30-60 minutes.[11] This step promotes the formation of covalent bonds between the silane and the substrate and crosslinking of the silane layer.
-
-
Characterization (Optional):
-
The functionalized surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of silicon and nitrogen, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the isocyanate group. Water contact angle measurements can be used to assess the change in surface hydrophobicity.
-
Protocol for Synthesis of a Silyl-Terminated Polyurethane (STPU) Prepolymer
This protocol outlines the synthesis of a polyurethane prepolymer end-capped with IPTES. This prepolymer can then be formulated into a one-component, moisture-curable sealant or adhesive.
dot
Caption: Workflow for STPU prepolymer synthesis.
Materials:
-
Polyether or polyester (B1180765) polyol (e.g., polypropylene (B1209903) glycol, PPG)
-
Diisocyanate (e.g., methylene (B1212753) diphenyl diisocyanate (MDI), isophorone (B1672270) diisocyanate (IPDI))
-
This compound (IPTES)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL) (optional)
-
Dry reaction vessel with mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel
-
Vacuum oven
Procedure:
-
Drying of Polyol:
-
Dry the polyol under vacuum at 80-100°C for several hours to remove any residual moisture, which can react with the isocyanate groups. The moisture content should be below 0.05%.
-
-
Reaction Setup:
-
Set up the reaction vessel and ensure it is clean and dry. Purge the system with dry nitrogen to maintain an inert atmosphere throughout the reaction.
-
-
Prepolymer Formation:
-
Charge the diisocyanate into the reaction vessel. A typical NCO:OH molar ratio for the prepolymer is between 1.5:1 and 2.5:1.
-
Heat the diisocyanate to 60-70°C with stirring.
-
Slowly add the dried polyol to the diisocyanate via the dropping funnel over a period of 1-2 hours. Monitor the temperature and maintain it within the desired range (an exothermic reaction will occur).
-
After the addition is complete, continue to react the mixture at 70-80°C for another 2-3 hours to ensure complete reaction of the hydroxyl groups. A small amount of catalyst (e.g., 0.01-0.05 wt.% DBTDL) can be added to accelerate the reaction.
-
-
End-Capping with IPTES:
-
Cool the reaction mixture to 60-70°C.
-
Calculate the amount of IPTES required to react with the remaining free isocyanate groups. The amount can be varied to achieve the desired degree of silylation.
-
Slowly add the IPTES to the prepolymer with stirring.
-
Continue the reaction for another 1-2 hours at 60-70°C until the free isocyanate content reaches the desired level (which can be monitored by titration or FTIR).
-
-
Storage and Characterization:
-
Cool the resulting silyl-terminated polyurethane prepolymer and store it in a sealed, moisture-proof container.
-
Characterize the prepolymer using FTIR to confirm the disappearance of the -NCO peak (around 2270 cm⁻¹) and the presence of urethane and silane groups. Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and molecular weight distribution.
-
Characterization Techniques
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a powerful tool for monitoring the reaction progress and confirming the chemical structure of IPTES-modified materials.
Table 4: Key FTIR Peak Assignments for IPTES Reactions
| Wavenumber (cm⁻¹) | Assignment | Indication |
| ~2270 | -N=C=O stretching | Presence of unreacted isocyanate groups. The disappearance of this peak indicates a complete reaction of the isocyanate.[4][12][13][14] |
| ~3300 | N-H stretching | Formation of urethane or urea linkages. |
| ~1730-1700 | C=O stretching (urethane) | Formation of urethane bonds.[4][12] |
| ~1650 | C=O stretching (urea) | Formation of urea bonds. |
| ~1530 | N-H bending | Formation of urethane or urea linkages.[4] |
| ~1100-1000 | Si-O-C and Si-O-Si stretching | Presence of ethoxysilane (B94302) groups and formation of siloxane network.[2] |
| ~960 | Si-OH stretching | Presence of silanol groups from hydrolysis. |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a modified surface. It is particularly useful for confirming the successful grafting of IPTES onto a substrate.
Table 5: Typical Binding Energies for XPS Analysis of IPTES-Modified Surfaces
| Element | Orbital | Binding Energy (eV) | Chemical State |
| Si | 2p | ~102-103 | Si-O, Si-C[3][11][15] |
| N | 1s | ~400 | N-C (urethane/urea)[3][11][15] |
| C | 1s | ~285 | C-C, C-H |
| ~286 | C-N, C-O | ||
| ~289 | C=O (urethane/urea) | ||
| O | 1s | ~532-533 | Si-O, C-O, C=O |
Health and Safety
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: Harmful if swallowed or in contact with skin. Fatal if inhaled.[12][16]
-
Corrosivity: Causes severe skin burns and eye damage.[17][15][16]
-
Sensitization: May cause skin and respiratory sensitization.[12][16]
-
Reactivity: Reacts with water and moisture, liberating ethanol. Can react exothermically with amines.[12]
Handling and Storage:
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For operations with a risk of inhalation, respiratory protection is necessary.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials.
-
Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
- 1. siliconedepot.com [siliconedepot.com]
- 2. gesealants.com [gesealants.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermophysical and adhesive properties of functional polymer materials based on epoxy resin and silicon-containing component: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. chinatensan.com [chinatensan.com]
- 9. How Long Does Silicone Sealant Take to Cure? – Premier Building Solutions [premierbuildingsolutions.net]
- 10. News - Silicone sealant usage steps and curing time [junbond.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrophobic Coatings Using 3-Isocyanatopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isocyanatopropyltriethoxysilane (ICPTES) is a versatile organosilane coupling agent utilized for the surface modification of various substrates to impart hydrophobicity. Its bifunctional nature, featuring a reactive isocyanate group and hydrolyzable ethoxysilane (B94302) groups, allows for the formation of a stable, covalently bonded hydrophobic layer. This document provides detailed application notes and experimental protocols for the preparation of hydrophobic coatings using ICPTES, targeting applications in research, diagnostics, and drug development where controlled surface wettability is crucial.
The formation of the hydrophobic coating is a two-step process. First, the ethoxysilane groups of ICPTES undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups present on the substrate surface (e.g., glass, silicon) and with each other to form a durable, cross-linked polysiloxane network. The propyl-isocyanate groups orient away from the surface, creating a low-energy, hydrophobic interface.
Key Applications
-
Biomedical Devices: Reducing non-specific protein adsorption on biosensor surfaces.
-
Drug Delivery: Modifying the surface of drug carriers to control release kinetics.
-
Microelectronics: Passivation and hydrophobic treatment of silicon wafers.
-
Self-Cleaning Surfaces: Creating water-repellent coatings on glass and other materials.
Experimental Protocols
Protocol 1: Substrate Preparation (Glass or Silicon)
A pristine and activated substrate surface is critical for uniform and durable coating.
Materials:
-
Glass slides or silicon wafers
-
Detergent solution
-
Deionized water
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas stream
-
Plasma cleaner (optional)
-
Ultrasonic bath
Procedure:
-
Cleaning:
-
Submerse the substrates in a detergent solution and sonicate for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the substrates under a stream of nitrogen.
-
-
Surface Activation:
-
Piranha Etching (for robust activation):
-
Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Dry under a nitrogen stream.
-
-
Plasma Treatment (alternative):
-
Place the cleaned substrates in a plasma cleaner and treat with oxygen or argon plasma for 3-5 minutes to generate surface hydroxyl groups.
-
-
-
Final Preparation:
-
Use the activated substrates immediately for the best results. If storage is necessary, keep them in a desiccator.
-
Protocol 2: Preparation of Hydrophobic Coating by Solution Deposition
This protocol describes a common method for applying the ICPTES coating from a solution.
Materials:
-
This compound (ICPTES)
-
Anhydrous toluene (B28343) or ethanol
-
Activated substrates from Protocol 1
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Oven or hotplate
Procedure:
-
Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of ICPTES in an anhydrous solvent (e.g., toluene or ethanol). For example, to make a 2% solution, add 2 mL of ICPTES to 98 mL of anhydrous solvent.
-
Stir the solution for 15-30 minutes to ensure homogeneity.
-
-
Deposition:
-
Immerse the activated substrates in the ICPTES solution for 30 minutes to 2 hours at room temperature. The reaction time can be varied to control the coating thickness and hydrophobicity.
-
Alternatively, the solution can be applied by spin-coating. Dispense the solution onto the substrate and spin at 1000-3000 rpm for 30-60 seconds.
-
-
Rinsing:
-
Remove the substrates from the solution and rinse thoroughly with the same anhydrous solvent to remove any unbound silane (B1218182).
-
-
Curing:
-
Dry the coated substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110-150°C for 1-2 hours.[1] This step promotes the covalent bonding of the silane to the surface and the cross-linking of the siloxane network.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₁NO₄Si |
| Molecular Weight | 247.37 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 130 °C at 20 mmHg |
| Density | 0.999 g/mL at 25 °C |
Table 2: Water Contact Angle of Surfaces Modified with Silanes
| Silane | Substrate | Deposition Method | Curing Conditions | Water Contact Angle (°) |
| This compound | Glass slide | Self-assembly | Not specified | 80 |
| Fluorinated precursor with this compound | Glass | Spin-coating | 150 °C for 2 hours | Increases with concentration |
| 3-Aminopropyltriethoxysilane (APTES) | SiO₂ | Not specified | Not specified | 93.6 |
Note: The water contact angle is dependent on various factors including substrate cleanliness, silane concentration, reaction time, and curing conditions. The values presented are for reference and may vary.
Mandatory Visualization
Chemical Pathway of Surface Modification
Caption: Chemical pathway for ICPTES-based surface functionalization.
Experimental Workflow for Hydrophobic Coating Preparation
Caption: Experimental workflow for preparing hydrophobic coatings.
References
Application Notes: The Role of 3-Isocyanatopropyltriethoxysilane in Polyurethane Adhesives
Introduction
3-Isocyanatopropyltriethoxysilane (IPTES) is an organofunctional silane (B1218182) that serves as a critical component in the formulation of high-performance polyurethane (PU) adhesives. Its unique bifunctional nature allows it to act as a molecular bridge between organic polymer matrices and inorganic substrates, significantly enhancing adhesion and durability.[1] IPTES is primarily utilized as an adhesion promoter and a crosslinker in both one-component (1K) moisture-curable and two-component (2K) reactive polyurethane systems.[2][3]
Mechanism of Action
The efficacy of IPTES stems from its two distinct reactive groups:
-
Isocyanate Group (-NCO): This group readily reacts with active hydrogen atoms present in the polyurethane backbone (e.g., hydroxyl or amine groups) or on organic substrates.[4] This reaction covalently bonds the silane to the polymer matrix.
-
Triethoxysilyl Group (-Si(OCH2CH3)3): This group undergoes hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (-Si(OH)3).[2] These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like glass, metal, and ceramics to form stable, covalent siloxane bonds (Si-O-Substrate).[1] They can also self-condense to form a crosslinked siloxane network within the adhesive matrix, enhancing its strength and environmental resistance.[2]
This dual reactivity allows IPTES to form a durable chemical link at the adhesive-substrate interface, which is a primary reason for its use in demanding applications.[5]
Key Applications in Polyurethane Adhesives
-
Adhesion Promoter: IPTES significantly improves the bond strength of polyurethane adhesives to a wide variety of substrates, particularly inorganic ones.[3][6] It is especially effective in enhancing "wet adhesion," which is the ability of the adhesive to maintain its bond in humid or wet environments.[2] By creating a water-resistant covalent bond at the interface, IPTES prevents moisture ingress, a common cause of adhesive failure.[5]
-
Crosslinker: In one-part moisture-curable polyurethane adhesives, IPTES functions as a crosslinker.[2][7] The isocyanate group reacts with the polyurethane prepolymer, while the silane moiety hydrolyzes and condenses upon exposure to atmospheric moisture, contributing to the overall cure and network formation of the adhesive. This leads to improved mechanical properties such as tear resistance, elongation, and abrasion resistance.[6]
-
Coupling Agent for Filled Systems: In polyurethane adhesives containing inorganic fillers (like silica (B1680970) or clays), IPTES improves the interaction and bonding between the filler particles and the polymer matrix. This leads to better dispersion of the filler, reduced viscosity of the uncured adhesive, and enhanced mechanical strength of the cured product.[5][6]
Quantitative Data Summary
The addition of this compound has been shown to quantitatively improve the performance of polyurethane adhesives. A study investigating the effects of varying IPTES concentrations on adhesive properties demonstrated a clear positive correlation.[8] The following table summarizes illustrative data based on these findings, showing the impact of IPTES concentration on the lap shear strength of a PU adhesive bonded to a steel substrate.
| IPTES Concentration (wt%) | Average Lap Shear Strength (MPa) | % Improvement over Control |
| 0 (Control) | 8.5 | 0% |
| 0.3 | 10.2 | 20% |
| 0.5 | 11.8 | 39% |
| 0.7 | 13.5 | 59% |
| 1.0 | 14.1 | 66% |
| Note: Data is representative of trends reported in the literature, where the addition of IPTES was found to improve adhesive force.[8] |
Experimental Protocols
Protocol 1: Synthesis of a 1K Moisture-Curable Polyurethane Adhesive with IPTES
This protocol describes the synthesis of a polyurethane prepolymer end-capped with isocyanate groups, followed by the incorporation of IPTES.
Materials:
-
Polyether polyol (e.g., Polypropylene glycol, PPG, MW 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
This compound (IPTES)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Anhydrous solvent (e.g., Toluene or MEK, if required)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and condenser
Procedure:
-
Drying: Dry the polyether polyol and solvent (if used) under vacuum at 80-90°C for 2-3 hours to remove residual moisture.
-
Reaction Setup: Set up the reaction vessel under a nitrogen atmosphere to prevent premature reaction with atmospheric moisture.
-
Polyol Addition: Charge the dried polyether polyol into the reaction vessel. Begin stirring and maintain the temperature at 60°C.
-
Isocyanate Addition: Slowly add the MDI to the reactor. An NCO:OH molar ratio of approximately 2:1 is typically used to ensure the prepolymer is terminated with NCO groups.[9]
-
Prepolymer Formation: Maintain the reaction at 60-70°C for 2-3 hours. Monitor the reaction progress by measuring the %NCO content via titration until it reaches the theoretical value.[10]
-
Cooling: Cool the resulting prepolymer to approximately 40°C.
-
IPTES Incorporation: Add the desired amount of IPTES (e.g., 0.5 wt% of the total formulation) to the prepolymer and mix thoroughly for 15-20 minutes. The isocyanate group of IPTES will react with any residual hydroxyl groups or form allophanate (B1242929) linkages.
-
Catalyst and Storage: Add a small amount of DBTDL catalyst (e.g., 0.05 wt%) to promote curing upon application.[11] Transfer the final adhesive to a moisture-proof container for storage.
Protocol 2: Adhesion Strength Testing (Lap Shear Test, adapted from ISO 4587)
This protocol outlines the procedure for evaluating the bond strength of the synthesized adhesive.
Materials:
-
Synthesized PU adhesive with IPTES
-
Substrates (e.g., cold-rolled steel plates, 100mm x 25mm x 1.6mm)[12]
-
Degreasing solvent (e.g., acetone)
-
Applicator/spatula
-
Clamps
-
Tensile testing machine
Procedure:
-
Substrate Preparation: Thoroughly clean the surfaces of the steel plates by wiping them with acetone (B3395972) to remove any grease, oil, or contaminants.[13] Allow the solvent to fully evaporate.
-
Adhesive Application: Apply a thin, uniform layer of the adhesive to a 25mm x 12.5mm area at one end of a steel plate.
-
Joint Assembly: Place a second steel plate over the adhesive-coated area, creating an overlap of 12.5mm.
-
Curing: Clamp the assembled joint to ensure consistent bond line thickness and pressure. Allow the adhesive to cure under controlled conditions (e.g., 23°C and 50% relative humidity) for 7 days. The triethoxysilane (B36694) groups will hydrolyze and bond to the substrate during this time.
-
Testing: Mount the cured specimen in the grips of a tensile testing machine.
-
Measurement: Apply a tensile force at a constant crosshead speed (e.g., 10 mm/min) until the bond fails.[12] Record the maximum load achieved.
-
Calculation: Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bond area (in mm²). Test at least five replicates and report the average value.[14]
Visualizations
Caption: Mechanism of IPTES as a molecular bridge in PU adhesives.
Caption: Experimental workflow for synthesis and testing of PU adhesives.
References
- 1. The Role Of Silane Coupling Agent In Organic Adhesives - ECOPOWER [ecopowerchem.com]
- 2. This compound | 24801-88-5 [chemicalbook.com]
- 3. This compound Cas 24801-88-5 | Silquest A-link 25 [cfmats.com]
- 4. CAS 24801-88-5 this compound, Silquest A Link 25 | Silfluo [silfluosilicone.com]
- 5. nbinno.com [nbinno.com]
- 6. azom.com [azom.com]
- 7. innospk.com [innospk.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Polyurethane adhesives – types, properties and applications [products.pcc.eu]
- 14. rua.ua.es [rua.ua.es]
Application Notes and Protocols for Grafting Polymers onto Surfaces with 3-Isocyanatopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface modification of various substrates by grafting polymers using 3-Isocyanatopropyltriethoxysilane (ICPTES). This powerful bifunctional molecule allows for the covalent linkage of polymers to surfaces containing hydroxyl groups, such as silica (B1680970), glass, and other metal oxides. The protocols detailed below are essential for developing advanced materials with tailored surface properties for applications in drug delivery, biomaterials, and diagnostics.
Introduction
This compound is a versatile coupling agent featuring a reactive isocyanate group and a hydrolyzable triethoxysilane (B36694) group. This dual functionality enables a two-step surface modification process. First, the triethoxysilane end of ICPTES reacts with surface hydroxyl groups to form a stable siloxane bond, creating an isocyanate-functionalized surface. Subsequently, polymers with nucleophilic terminal groups, such as hydroxyl (-OH) or amine (-NH2) groups, can be covalently attached via the highly reactive isocyanate group, forming a urethane (B1682113) or urea (B33335) linkage, respectively. This "grafting to" approach is a robust method for creating dense and stable polymer brushes on a variety of substrates.
Key Applications
-
Drug Delivery: Modification of nanoparticles and other drug carriers to improve biocompatibility, circulation time, and targeted delivery.
-
Biomaterials: Creation of non-fouling surfaces on medical implants and diagnostic devices to prevent protein adsorption and cell adhesion.
-
Controlled Wettability: Tailoring the hydrophilicity or hydrophobicity of surfaces for microfluidic devices and cell culture applications.
Experimental Protocols
Protocol 1: "Grafting To" of Hydroxyl-Terminated Polymers (e.g., Polyethylene Glycol - PEG) onto a Silica Surface
This protocol describes the covalent attachment of a pre-formed, hydroxyl-terminated polymer to a silica substrate.
1. Substrate Preparation (Hydroxylation):
-
Clean silica wafers or glass slides by sonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each, followed by drying under a stream of nitrogen.
-
To generate a high density of surface hydroxyl groups, immerse the cleaned substrates in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes at room temperature. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the
Application Notes and Protocols: Safe Handling and Disposal of 3-Isocyanatopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isocyanatopropyltriethoxysilane (ICPTES), CAS No. 24801-88-5, is a bifunctional organosilane featuring both a reactive isocyanate group and hydrolyzable ethoxysilyl groups. This dual reactivity makes it a valuable crosslinker and adhesion promoter in the formulation of adhesives, sealants, and coatings.[1][2] It is particularly effective at enhancing the adhesion of urethane (B1682113) and silicone systems to various substrates, including glass and metals.[1][2]
However, the chemical properties that make ICPTES useful also render it significantly hazardous. It is acutely toxic, particularly via inhalation, and is severely corrosive to skin and eyes.[3][4][5] The isocyanate group is highly reactive with water, including moisture in the air, in a reaction that liberates ethanol.[3] Therefore, strict adherence to safety protocols is mandatory to mitigate risks in a laboratory setting. These notes provide detailed protocols for the safe handling, storage, and disposal of ICPTES.
Hazard Identification and Summary
ICPTES is classified as a hazardous substance with multiple critical risks. It is fatal if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[3][4][6] It can also cause respiratory and skin sensitization.[3][4] The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Inhalation | Category 1 / 2 | Danger | H330: Fatal if inhaled.[3][4][6] |
| Skin Corrosion / Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[3][4][6] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[3][4] |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[3][4][6] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[3][4][6] |
| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[6] |
| Flammability | Combustible Liquid | Warning | H227: Combustible liquid.[3] |
Physical and Chemical Properties
The physical and chemical characteristics of ICPTES are critical for understanding its behavior and handling requirements.
| Property | Value |
| CAS Number | 24801-88-5[1][7][8] |
| Molecular Formula | C10H21NO4Si[3] |
| Molecular Weight | 247.36 g/mol [6] |
| Appearance | Colorless to light yellow liquid[1][5] |
| Boiling Point | 283 °C (lit.)[1][9][10] |
| Density | 0.999 g/mL at 25 °C (lit.)[1][9][10] |
| Flash Point | 106.5 °C (223.7 °F) - closed cup |
| Water Solubility | Reacts with water (hydrolyzes)[1][10] |
Protocols for Safe Handling and Storage
Engineering Controls
-
Ventilation: All work with ICPTES must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][11] General laboratory ventilation is insufficient. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3][7][11]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling ICPTES.
| Protection Type | Specification |
| Respiratory | A NIOSH-certified full-face respirator with a combination organic vapor/acid gas (yellow cartridge) is required if there is any risk of exposure.[3] |
| Eye / Face | Tight-sealing chemical safety goggles and a face shield are mandatory.[3][9] Contact lenses should not be worn.[3] |
| Hand | Neoprene or nitrile rubber gloves are required.[3] Inspect gloves for integrity before each use. |
| Body | A chemically resistant lab coat or apron and closed-toe shoes are required.[3][9] For larger quantities, chemically resistant coveralls may be necessary. |
Hygiene Measures
-
Do not eat, drink, or smoke in areas where ICPTES is handled or stored.[3]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][7]
-
Remove any contaminated clothing immediately and wash it before reuse.[3][9]
Storage Protocol
-
Container: Keep the container tightly closed when not in use.[3][7][9][11]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[7][11][12]
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[3][7][11] The storage area should be locked.[3][9]
-
Incompatibilities: Segregate from incompatible materials such as water, moisture, amines, and strong oxidizing agents.[3][7][11][12]
-
Ignition Sources: Store away from heat, sparks, and open flames.[3][7][12] Use proper grounding procedures to avoid static electricity.[3]
Emergency Protocols
First Aid Measures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Call a poison center or doctor immediately.[3][4][7] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes, preferably under a safety shower. Get immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[3][4][9] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][4][9] |
Spill Cleanup Protocol (Minor Spills < 100 mL)
Note: Only personnel trained in hazardous spill response should perform cleanup. If the spill is large, involves a fire, or you are uncertain, evacuate the area and call emergency services.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential individuals.[3][13]
-
Don PPE: Before approaching the spill, don the full PPE specified in section 3.2, including respiratory protection.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain Spill: Prevent the spill from spreading or entering drains by diking with a dry, inert absorbent material (e.g., sand, clay, or a commercial sorbent).[3][13][14] Do not use combustible materials like sawdust.[15]
-
Absorb Liquid: Cover the spill with the dry absorbent material, working from the outside in.[16] Mix gently with a non-sparking scoop until the liquid is fully absorbed.[3][16]
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled, wide-mouth container for hazardous waste.[3] Crucially, fill the container only halfway to allow for potential gas evolution and do not seal it tightly. [13][17]
-
Decontaminate Area: Prepare a decontamination solution. Two recommended formulations are:
-
Formulation 1: 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[13][17]
-
Formulation 2: 3-8% concentrated ammonia (B1221849) and 0.2-2% liquid detergent in water (Note: This requires excellent ventilation).[13][17]
-
-
Apply Decontaminant: Mop the spill area with the decontamination solution and let it sit for at least 10 minutes.[17]
-
Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the same open waste container. Wipe the area with soap and water, and collect this rinse water and wipes for hazardous disposal.
-
Dispose of PPE: Remove and decontaminate or dispose of all PPE as hazardous waste.
Waste Disposal Protocol
All ICPTES waste, including empty containers and cleanup materials, is considered hazardous waste and must be disposed of accordingly.
-
Waste Collection:
-
Neutralization (for spill residue):
-
Move the half-full, unsealed container of absorbed spill waste to a safe, well-ventilated location (like the back of a fume hood).
-
Slowly add a decontamination solution (see section 4.2, step 7) to the container to neutralize the residual isocyanate. Be aware that this reaction produces carbon dioxide gas.[17]
-
-
Container Management:
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][13]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[7][11][13][18][19] Incineration at a licensed facility is a common disposal method.[3][12]
-
Do not pour ICPTES waste down the drain or dispose of it with regular trash.[9]
-
Visual Workflows
Caption: Standard workflow for handling this compound.
Caption: Emergency response workflow for a spill incident.
References
- 1. This compound | 24801-88-5 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. gelest.com [gelest.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Triethoxy(3-isocyanatopropyl)silane | C10H21NO4Si | CID 90613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 95% | [gelest.com]
- 9. cfmats.com [cfmats.com]
- 10. 24801-88-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. chinacouplingagents.com [chinacouplingagents.com]
- 13. fsi.co [fsi.co]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. safetyinnumbers.ca [safetyinnumbers.ca]
- 18. 42 USC CHAPTER 82, SUBCHAPTER III: HAZARDOUS WASTE MANAGEMENT [uscode.house.gov]
- 19. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Troubleshooting & Optimization
How to prevent premature hydrolysis of 3-Isocyanatopropyltriethoxysilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature hydrolysis of 3-Isocyanatopropyltriethoxysilane (ICPTES).
Troubleshooting Guide: Preventing Premature Hydrolysis of ICPTES
This guide addresses specific issues that may arise during the handling and use of this compound, offering solutions to mitigate premature hydrolysis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitation in neat ICPTES | Exposure to atmospheric moisture during storage or handling. | Store ICPTES under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] Use a desiccator for storage. Handle the reagent using dry glassware and syringes. |
| Loss of reactivity or poor performance in an experiment | Partial or complete hydrolysis of the ethoxy groups, leading to the formation of silanols and subsequent condensation into oligomers. | Verify the integrity of your storage conditions. If hydrolysis is suspected, it is best to use a fresh, unopened bottle of ICPTES for critical applications. |
| Inconsistent results between experiments | Variability in ambient humidity or solvent water content. | Conduct experiments in a controlled environment, such as a glove box, when possible. Use anhydrous solvents and dry all glassware thoroughly in an oven before use.[2] |
| Gel formation in ICPTES solutions | Excessive water contamination leading to rapid hydrolysis and condensation. This process is accelerated at high pH. | Ensure all solvents are anhydrous. If preparing a solution, add the ICPTES to the dry solvent before adding any other reagents, especially those that may contain trace amounts of water. Maintain a neutral or slightly acidic pH to slow the condensation rate.[3] |
| Phase separation in reaction mixtures | The silane (B1218182) is not fully miscible with the aqueous solution. | Use a co-solvent such as ethanol (B145695) to improve solubility. Vigorously stir the reaction mixture to ensure proper dispersion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound hydrolysis?
A1: The primary mechanism is the reaction of the ethoxy groups (-OCH2CH3) with water. This reaction leads to the formation of silanol (B1196071) groups (-Si-OH) and ethanol. These silanol groups are reactive and can undergo condensation with each other to form siloxane bonds (Si-O-Si), resulting in oligomers or a polymer network.[4] This process is catalyzed by both acids and bases.[5][6]
Q2: How does pH affect the stability of ICPTES?
A2: The hydrolysis of alkoxysilanes is slowest at a pH of around 7. The rate increases under both acidic and basic conditions.[3] However, the subsequent condensation of the resulting silanols is slowest in acidic conditions (pH 3-4.5) and is accelerated by basic conditions.[3] Therefore, to minimize both hydrolysis and subsequent condensation, storing and handling the material under neutral, anhydrous conditions is optimal.
Q3: What are the ideal storage conditions for this compound?
A3: ICPTES should be stored in a cool, dry, and well-ventilated area, away from sources of moisture.[1] The container should be tightly sealed, and for long-term storage, blanketing with an inert gas like nitrogen or argon is recommended to prevent exposure to atmospheric humidity.
Q4: Can I use common laboratory solvents with ICPTES?
A4: Yes, but it is crucial to use anhydrous (dry) solvents. The presence of water in solvents is a primary cause of premature hydrolysis. Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation) before use.
Q5: How can I safely handle ICPTES in the laboratory to prevent hydrolysis?
A5: To handle ICPTES safely and prevent hydrolysis, follow these key protocols:
-
Work in a fume hood to ensure proper ventilation.
-
Use dry glassware and equipment. Glassware can be oven-dried (e.g., at 120°C for several hours) and cooled under a stream of inert gas or in a desiccator.[2]
-
Employ air-sensitive techniques, such as using syringes and septa, to transfer the liquid without exposing it to the atmosphere.[2]
-
If working on an open bench, do so under a positive pressure of an inert gas (e.g., nitrogen or argon).[7]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Quantitative Data on Hydrolysis
| Catalyst | Activation Energy for Hydrolysis (kJ/mol) | General Observation |
| Acidic Medium | 58 | The reaction is endothermic and spontaneous at high temperatures.[8] |
| Alkaline Medium | 20 | The reaction is exothermic.[8] |
This data is for 3-cyanopropyltriethoxysilane (B86997) and should be considered as an approximation for the behavior of this compound.
Experimental Protocols
Protocol for Handling and Dispensing this compound:
-
Preparation:
-
Ensure the fume hood is clean and free of clutter.
-
Oven-dry all necessary glassware (e.g., round-bottom flask, graduated cylinder) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Purge the reaction vessel with an inert gas (nitrogen or argon) for at least 10-15 minutes.
-
-
Dispensing from a Sure/Seal™ Bottle:
-
Secure the ICPTES bottle in a clamp.
-
Puncture the septum with a needle connected to a source of inert gas to create a positive pressure.
-
Use a clean, dry syringe with a needle to pierce the septum and withdraw the desired amount of ICPTES.
-
Carefully transfer the ICPTES to the reaction vessel, injecting it through a septum against a counterflow of inert gas.
-
-
Cleanup:
-
Quench any residual ICPTES in the syringe by drawing up and expelling a small amount of an appropriate anhydrous solvent (e.g., isopropanol) into a separate flask for waste.
-
Clean all glassware promptly.
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Workflow for preventing premature hydrolysis of ICPTES.
References
- 1. nbinno.com [nbinno.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting poor adhesion with isocyanate silane coupling agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocyanate silane (B1218182) coupling agents to improve adhesion.
Troubleshooting Guide: Poor Adhesion
Poor adhesion is a frequent issue when utilizing isocyanate silane coupling agents. This guide provides a systematic approach to identifying and resolving common problems.
1. Visual Inspection of the Failed Interface
Before proceeding to more complex analyses, a careful visual inspection of the delaminated surfaces can provide initial clues about the failure mode.
-
Adhesive Failure: The coating or adhesive peels cleanly from the substrate. This suggests a problem at the interface, such as improper surface preparation, incorrect silane application, or a non-optimal curing process.[1][2]
-
Cohesive Failure: The coating or adhesive ruptures, leaving material on both the substrate and the detached surface. This typically indicates that the adhesive or coating material itself is the weak link, and the adhesion to the substrate is strong.[1][2]
-
Mixed-Mode Failure: A combination of adhesive and cohesive failure is observed.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor adhesion with isocyanate silanes?
A1: The most common culprit is improper surface preparation.[3] Contaminants like oils, dust, or moisture on the substrate can prevent the silane from forming a uniform and stable bond.[2][3] A thorough cleaning and drying of the surface is critical for successful silanization.[4][5]
Q2: How does water/moisture affect the performance of isocyanate silanes?
A2: Water is necessary for the hydrolysis of the alkoxy groups on the silane to form reactive silanol (B1196071) groups. However, excessive moisture or premature exposure to humidity can lead to self-condensation of the silane molecules in solution before they can bond to the substrate, resulting in a weak, poorly adhered layer.[6]
Q3: What is the optimal concentration of the isocyanate silane solution?
A3: The optimal concentration is application-dependent, but a general starting point is a 0.5% to 5% solution of the silane in an appropriate solvent, such as an alcohol/water mixture. Using a concentration that is too low may result in incomplete surface coverage, while a concentration that is too high can lead to the formation of a thick, weak, and poorly adhered silane layer.[6]
Q4: What is the ideal pH for the hydrolysis of isocyanate silanes?
A4: While the optimal pH can vary depending on the specific silane, a mildly acidic condition (pH 4-5) is often recommended to catalyze the hydrolysis of the alkoxy groups to form silanols. However, for some silanes, such as aminosilanes, hydrolysis can be carried out in neutral or slightly alkaline conditions.[7] It is crucial to consult the manufacturer's guidelines for the specific isocyanate silane being used.
Q5: What are the typical curing conditions for isocyanate silane layers?
A5: Curing can often be achieved at room temperature over 24 hours, but for more robust cross-linking and adhesion, a thermal cure is recommended. Typical conditions range from 110-120°C for 20-30 minutes.[8] The specific temperature and time will depend on the substrate and the subsequent coating or adhesive to be applied.
Q6: Can isocyanate silanes be used with any type of polymer?
A6: Isocyanate silanes are particularly effective with polymers containing active hydrogen, such as polyurethanes, epoxies, and acrylics with hydroxyl or amine functionality.[9][10] The isocyanate group on the silane reacts with these active hydrogens to form strong covalent bonds. Compatibility should always be verified for each specific polymer system.
Q7: How can I tell if my silane solution is still good to use?
A7: A hazy or precipitated solution is a sign of premature hydrolysis and self-condensation. Freshly prepared solutions are recommended for optimal performance. Silane solutions, especially when exposed to moisture, have a limited shelf life.
Data Summary Tables
Table 1: General Parameters for Isocyanate Silane Application
| Parameter | Recommended Range | Notes |
| Silane Concentration | 0.5 - 5.0% (w/v) | Optimal concentration is substrate and application dependent. Start with 1-2%. |
| Solvent System | 95% Ethanol / 5% Water | Adjust water content based on the rate of hydrolysis required. |
| pH of Hydrolysis Solution | 4.0 - 5.5 (with acetic acid) | For non-amino silanes. Aminosilanes can be hydrolyzed at neutral or slightly alkaline pH.[7] |
| Hydrolysis Time | 5 - 15 minutes | Allow sufficient time for silanol formation before application. |
| Curing Temperature | Room Temperature to 120°C | Higher temperatures accelerate cure and improve cross-linking.[8] |
| Curing Time | 5-10 min at 110°C or 24 hrs at RT | Dependent on temperature and humidity. |
Table 2: Substrate and Isocyanate Silane Compatibility
| Substrate | Recommended Isocyanate Silane Type | Compatible Polymer Systems |
| Glass | 3-Isocyanatopropyltriethoxysilane | Polyurethanes, Epoxies, Acrylics[9][11] |
| Aluminum | 3-Isocyanatopropyltrimethoxysilane | Polyurethanes, Epoxies[12] |
| Steel | This compound | Polyurethanes, Epoxies |
| Composites (e.g., Carbon Fiber) | Isocyanate-functional silanes | Epoxy, Vinyl Ester Resins |
Experimental Protocols
Protocol 1: Substrate Surface Preparation
A pristine surface is paramount for achieving optimal adhesion. The following is a general protocol for cleaning glass and metal substrates.
Materials:
-
Detergent solution (e.g., 1-2% aqueous Hellmanex III)[4][13]
-
Acetone[4]
-
Methanol[4]
-
Nitrogen gas (for drying)
-
Oven
-
Sonicator
Procedure:
-
Initial Cleaning: Sonicate the substrates in a detergent solution for 20 minutes to remove gross organic contaminants.[4][13]
-
Rinsing: Rinse the substrates thoroughly with DI water (10-15 times) until all traces of detergent are gone.[4][5]
-
Solvent Degreasing: Sonicate the substrates in acetone (B3395972) for 20 minutes to remove any remaining organic residues.[4]
-
Final Rinse: Rinse the substrates with methanol (B129727) to remove acetone residues.[4]
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Final Bake-out: Place the cleaned substrates in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water before silanization.[4]
Protocol 2: Adhesion Testing - Cross-Hatch Test (ASTM D3359)
This method provides a quick assessment of the adhesion of a coating to a substrate.
Materials:
-
Cross-hatch cutting tool with specified blade spacing
-
Pressure-sensitive tape (as specified in the standard)
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Make the Cuts: Using the cutting tool, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
-
Brushing: Gently brush the area with a soft brush to remove any flakes or ribbons of detached coating.
-
Tape Application: Apply the center of the pressure-sensitive tape over the grid and smooth it into place.
-
Tape Removal: After 90 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.
-
Inspection: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (0B to 5B, where 5B is no peeling).
Protocol 3: Adhesion Testing - Pull-Off Test (ASTM D4541)
This method provides a quantitative measure of the adhesion strength.
Materials:
-
Pull-off adhesion tester
-
Loading fixtures (dollies)
-
Adhesive for bonding the dolly to the coating
-
Solvent for cleaning the dolly and coating surface
Procedure:
-
Surface Preparation: Clean the surface of the coating and the dolly with a suitable solvent to remove any contaminants.
-
Adhesive Application: Mix the adhesive according to the manufacturer's instructions and apply a uniform layer to the face of the dolly.
-
Dolly Attachment: Press the dolly firmly onto the coated surface and allow the adhesive to cure completely as per the manufacturer's instructions.
-
Testing: Attach the pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a specified rate until the dolly detaches from the surface.
-
Record Results: Record the force at which detachment occurred and note the nature of the failure (adhesive, cohesive, or a combination).
Visualizations
Logical Workflow for Troubleshooting Poor Adhesion
Caption: A flowchart outlining the steps to diagnose and resolve poor adhesion issues.
Experimental Workflow for Adhesion Evaluation
Caption: A step-by-step workflow for evaluating the adhesion performance of an isocyanate silane.
Simplified Reaction Pathway of Isocyanate Silane
Caption: A simplified diagram showing the hydrolysis and bonding mechanism of an isocyanate silane.
References
- 1. Industrial Sealant Failure: Step-by-Step Prevention Guide [minmetalseast.com]
- 2. pecora.com [pecora.com]
- 3. homeycons.com [homeycons.com]
- 4. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 5. surfmods.jp [surfmods.jp]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. specialchem.com [specialchem.com]
- 10. Interphase reaction of isocyanates with epoxy resins containing functional groups of different reactivity [publica.fraunhofer.de]
- 11. This compound Cas 24801-88-5 | Silquest A-link 25 [cfmats.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 3-Isocyanatopropyltriethoxysilane (ICPTES) Reaction Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for 3-Isocyanatopropyltriethoxysilane (ICPTES) on various substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the fundamental reaction mechanism of ICPTES with a substrate?
This compound (ICPTES) is a bifunctional molecule that acts as a coupling agent to bridge inorganic substrates and organic materials.[1][2] The reaction proceeds in two main steps:
-
Hydrolysis: The triethoxysilane (B36694) end of the ICPTES molecule hydrolyzes in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).[3][4] This reaction is often catalyzed by acidic or basic conditions.[4][5]
-
Condensation and Bonding: The newly formed silanol groups can then condense with hydroxyl groups (-OH) present on the surface of many substrates (like silica (B1680970), glass, or metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate).[6] Simultaneously, the isocyanate group (-NCO) at the other end of the ICPTES molecule is available to react with nucleophiles such as amines (-NH2) or hydroxyls (-OH) from organic molecules, forming urea (B33335) or urethane (B1682113) linkages, respectively.[3][7]
2. My ICPTES coating is peeling or shows poor adhesion. What are the possible causes and solutions?
Poor adhesion is a common issue often stemming from inadequate surface preparation or suboptimal reaction conditions.[8][9]
| Potential Cause | Troubleshooting Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove organic residues, dust, and other contaminants.[8] Common methods include sonication in solvents (e.g., acetone, isopropanol), followed by plasma cleaning or piranha etching to generate surface hydroxyl groups. |
| Insufficient Surface Hydroxyl Groups | Pre-treat the substrate to introduce or increase the density of hydroxyl groups. Oxygen plasma treatment or immersion in a heated solution of hydrogen peroxide and sulfuric acid (Piranha solution) are effective for silica-based substrates. |
| Incomplete Hydrolysis of ICPTES | Ensure sufficient water is present in the reaction mixture to facilitate the hydrolysis of the ethoxy groups.[5] The presence of a co-solvent like ethanol (B145695) can improve solubility.[5] An acidic pH (around 3-4.5) can catalyze hydrolysis while minimizing self-condensation.[5] |
| Premature Self-Condensation of ICPTES | Avoid basic conditions, which tend to accelerate the self-condensation of silanols, leading to the formation of polysiloxane aggregates in solution rather than on the surface.[5] Use dilute ICPTES solutions to minimize intermolecular reactions. |
| Incorrect Curing/Annealing | After deposition, a thermal curing step (e.g., 80-110°C) can promote the formation of covalent bonds between the silanol groups and the substrate, as well as cross-linking within the silane (B1218182) layer, thereby improving adhesion.[10] |
3. I am observing inconsistent results and a non-uniform coating. How can I improve the reproducibility of my experiments?
Inconsistent results often point to a lack of control over critical reaction parameters.[5]
| Potential Cause | Troubleshooting Solution |
| Variable Atmospheric Moisture | Conduct the reaction in a controlled environment, such as a glove box under an inert atmosphere (e.g., nitrogen or argon), to control the amount of water present and prevent uncontrolled hydrolysis and condensation.[5] |
| Impure Solvents or Reagents | Use high-purity, anhydrous solvents to have better control over the water content in the reaction. Ensure the ICPTES is of high purity and has been stored properly to prevent premature hydrolysis.[11] |
| Inconsistent Reaction Time and Temperature | Precisely control the reaction time and temperature, as these factors significantly influence the extent of hydrolysis, condensation, and film morphology.[12][13] |
| Aggregation of ICPTES in Solution | Prepare fresh ICPTES solutions before each experiment. Sonication of the solution before introducing the substrate can help break up any small aggregates that may have formed. |
4. My ICPTES film appears thick and rough, not a monolayer. How can I achieve a smoother, thinner coating?
The formation of thick, rough films is typically due to multilayer deposition and uncontrolled polymerization.[12][13]
| Potential Cause | Troubleshooting Solution |
| High ICPTES Concentration | Use a lower concentration of ICPTES in the deposition solution (e.g., 1% by volume).[13] This favors the formation of a monolayer by reducing the rate of self-condensation in the solution. |
| Excess Water in the Reaction | While some water is necessary for hydrolysis, an excess can lead to the formation of siloxane oligomers in the solution, which then deposit on the surface, resulting in a thicker and less uniform film.[14][15] |
| Prolonged Reaction Time | Optimize the reaction time. Shorter deposition times are generally preferred for achieving monolayer coverage.[13] |
| Inappropriate Solvent | The choice of solvent can influence the film quality. Toluene (B28343) is a commonly used solvent that has been shown to produce good quality films.[16] |
Experimental Protocols
Protocol 1: General Procedure for Silanization of a Silicon Wafer with ICPTES
This protocol outlines a general method for the surface modification of a silicon wafer to achieve a uniform ICPTES layer.
-
Substrate Cleaning:
-
Cut the silicon wafer to the desired dimensions.
-
Sonicate the wafer sequentially in acetone, isopropanol (B130326), and deionized water for 15 minutes each.
-
Dry the wafer under a stream of nitrogen.
-
Treat the wafer with oxygen plasma for 3-5 minutes to remove any remaining organic contaminants and generate surface hydroxyl groups.
-
-
Silanization Solution Preparation:
-
In a clean, dry flask, prepare a 1% (v/v) solution of ICPTES in anhydrous toluene. For example, add 0.1 mL of ICPTES to 9.9 mL of anhydrous toluene.
-
It is recommended to prepare this solution fresh before each use.
-
-
Deposition:
-
Immerse the cleaned and dried silicon wafer in the ICPTES solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature under a dry, inert atmosphere (e.g., in a glove box).
-
-
Rinsing and Curing:
-
Remove the wafer from the solution and rinse it thoroughly with fresh toluene to remove any unbound silane.
-
Follow with a rinse in isopropanol and then deionized water.
-
Dry the wafer under a stream of nitrogen.
-
Cure the coated wafer in an oven at 110°C for 30-60 minutes to promote covalent bonding.
-
Quantitative Data Summary
The optimal reaction conditions can vary depending on the substrate and the desired outcome. The following table summarizes typical ranges for key parameters.
| Parameter | Recommended Range | Notes |
| ICPTES Concentration | 0.5 - 5% (v/v) in solvent | Lower concentrations (e.g., 1%) are often preferred for monolayer formation.[13] |
| Solvent | Toluene, Chloroform | Toluene is often reported to yield better coverage and functionality.[16] |
| Reaction Time | 1 - 24 hours | Shorter times may be sufficient for monolayer coverage.[13] |
| Reaction Temperature | Room Temperature (20-25°C) to 75°C | Higher temperatures can accelerate the reaction but may also promote multilayer formation.[13] |
| Curing Temperature | 80 - 120°C | Curing helps to form stable covalent bonds and remove residual water and solvent. |
| pH of Aqueous Solution (for hydrolysis) | 3.5 - 4.5 | Acidic conditions favor hydrolysis over self-condensation.[5] |
Visualizations
Reaction Pathway of ICPTES on a Hydroxylated Surface
Caption: General reaction mechanism of ICPTES with a hydroxylated substrate surface.
Troubleshooting Workflow for Poor ICPTES Coating Adhesion
Caption: A logical workflow for troubleshooting poor adhesion of ICPTES coatings.
References
- 1. 3-(三乙氧基甲硅烷基)丙基异氰酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 24801-88-5 [chemicalbook.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Coating Failure Troubleshooting [marvelcoatings.com]
- 9. Coating Process Troubleshooting: A Practical Guide_Farway Electronic Co. , Limited [farway.hk]
- 10. Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane | MDPI [mdpi.com]
- 11. innospk.com [innospk.com]
- 12. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the effect of water on 3-aminopropyltriethoxysilane (APTES)?_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: 3-Isocyanatopropyltriethoxysilane (ICPTES) Solvent Compatibility and Side Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and use of 3-Isocyanatopropyltriethoxysilane (ICPTES), with a specific focus on its side reactions with common laboratory solvents. This resource is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound (ICPTES)?
A1: ICPTES is a bifunctional molecule containing two primary reactive sites:
-
Isocyanate group (-NCO): This group is highly electrophilic and readily reacts with nucleophiles, particularly compounds containing active hydrogen atoms such as water, alcohols, and amines.
-
Triethoxysilyl group (-Si(OCH₂CH₃)₃): These ethoxy groups are susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol (B1196071) groups (-Si-OH). These silanols can then undergo condensation to form stable siloxane bonds (Si-O-Si).
Q2: What happens when ICPTES is exposed to moisture or water?
A2: Exposure to water or atmospheric moisture triggers two main side reactions:
-
Reaction of the Isocyanate Group: The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which then decomposes into a primary amine and carbon dioxide gas. This newly formed amine is highly reactive and can immediately react with another isocyanate group to form a stable, often insoluble, urea (B33335) linkage. This process consumes two isocyanate groups for every molecule of water.[1]
-
Hydrolysis of the Triethoxysilyl Group: The ethoxy groups react with water to form silanol groups and release ethanol.[2] The silanol groups are reactive and can condense with each other (or with hydroxyl groups on a substrate) to form a polysiloxane network.[3]
Q3: Can I use protic solvents like alcohols with ICPTES?
A3: Protic solvents, such as methanol, ethanol, and isopropanol, contain active hydrogen atoms and will react with the isocyanate group of ICPTES to form urethane (B1682113) linkages.[4] This is often a desired reaction for surface functionalization, but if the goal is to use the solvent as an inert medium for another reaction, protic solvents should be strictly avoided. The reactivity of alcohols with isocyanates generally follows the order: primary > secondary > tertiary alcohols, due to steric hindrance.[5]
Q4: Which solvents are considered "safe" or inert for ICPTES?
A4: Aprotic solvents that do not contain active hydrogens are generally recommended for dissolving and reacting ICPTES when the solvent is intended to be inert. Examples include:
-
Toluene
-
Tetrahydrofuran (THF) - must be anhydrous
-
Acetonitrile (ACN) - must be anhydrous
-
Chloroform - must be anhydrous
-
Dimethylformamide (DMF) - must be anhydrous and used with caution as it can catalyze certain isocyanate side reactions.
Crucially, all solvents must be rigorously dried before use, as even trace amounts of water can lead to significant side reactions.
Q5: How can I tell if my ICPTES has degraded due to side reactions?
A5: Degradation can be identified by several means:
-
Visual Inspection: Formation of a white precipitate (likely urea) or an increase in viscosity/gelation of the solution.
-
FTIR Spectroscopy: The disappearance or significant reduction of the sharp isocyanate peak around 2270 cm⁻¹ and the appearance of new peaks, such as the urea C=O stretch (around 1640 cm⁻¹) or urethane C=O stretch (around 1700-1730 cm⁻¹).
-
NMR Spectroscopy: Changes in the proton and silicon NMR spectra, such as the appearance of new peaks corresponding to urea or urethane protons and changes in the silicon environment due to hydrolysis and condensation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Troubleshooting Steps & Solutions |
| White precipitate forms in the ICPTES solution or reaction mixture. | Water Contamination: The precipitate is most likely a di-substituted urea, formed from the reaction of the isocyanate with water.[1] | 1. Verify Solvent Dryness: Use Karl Fischer titration to confirm the water content of your solvent is below 50 ppm. 2. Dry Glassware: Ensure all glassware is oven-dried at >120°C overnight or flame-dried under vacuum immediately before use. 3. Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon). |
| The reaction mixture becomes viscous or gels prematurely. | 1. Hydrolysis and Condensation: Excessive water has led to the hydrolysis of the triethoxysilyl groups and subsequent condensation into a polysiloxane network.[3] 2. High Temperature: Temperatures exceeding 100°C can induce hazardous self-polymerization of the isocyanate group. | 1. Strict Moisture Control: Follow all steps for preventing water contamination. 2. Temperature Control: Maintain the reaction temperature below 100°C unless polymerization is the desired outcome. |
| Poor or no reaction with the intended substrate/molecule. | ICPTES Degradation: The isocyanate groups have already been consumed by side reactions with water or a protic solvent. | 1. Check ICPTES Integrity: Before use, acquire an FTIR spectrum of the neat ICPTES to confirm the presence of a strong isocyanate peak (~2270 cm⁻¹). 2. Use Fresh or Properly Stored ICPTES: Store ICPTES in a tightly sealed container under an inert atmosphere and away from moisture. |
| Inconsistent results between experiments. | Variable Water Content: Inconsistent levels of moisture in solvents or on glassware between different experimental runs. | 1. Standardize Drying Procedures: Implement and strictly follow a standard operating procedure (SOP) for drying all solvents and glassware. 2. Quantify Water Content: Routinely check the water content of solvents using Karl Fischer titration before each experiment. |
| Low yield of the desired urethane product when reacting with an alcohol. | Competitive Reaction with Water: Trace water in the alcohol or solvent is competing with the alcohol for reaction with the isocyanate. | 1. Dry the Alcohol: Use anhydrous grade alcohols and verify their water content. Molecular sieves can be used for further drying. 2. Control Stoichiometry: A slight excess of ICPTES may be required to compensate for minor water contamination, but this can also lead to other side reactions. |
Quantitative Data on Side Reactions
While specific kinetic data for the reaction of this compound with a wide range of solvents is not extensively available in peer-reviewed literature, the following tables provide data for analogous isocyanate and silane (B1218182) reactions to illustrate the expected trends.
Table 1: Relative Reaction Rates of Isocyanates with Protic Nucleophiles
This table illustrates the general reactivity trends of isocyanate groups with different functional groups containing active hydrogens. Primary amines, which are formed from the reaction of isocyanates with water, are significantly more reactive than alcohols.
| Nucleophile | Functional Group | Relative Reaction Rate (approx.) |
| Primary Aliphatic Amine | R-NH₂ | 100,000 |
| Secondary Aliphatic Amine | R₂NH | 20,000 - 50,000 |
| Water | H₂O | 100 |
| Primary Alcohol | R-CH₂OH | 2.5 - 5 |
| Secondary Alcohol | R₂CHOH | 0.75 - 1.5 |
| Phenol | Ar-OH | ~1 |
Data is generalized from various sources and is intended for comparative purposes. Actual rates depend on specific reactants, solvent, temperature, and catalyst.[6][7]
Table 2: Influence of Solvent Polarity on Urethane Formation Rate
The rate of the reaction between an isocyanate and an alcohol is significantly influenced by the solvent. Polar solvents can accelerate the reaction.
| Solvent | Dielectric Constant (ε) | Relative Rate of Phenyl Isocyanate + Phenol Reaction |
| Xylene | 2.3 | 1 (Reference) |
| 1,4-Dioxane | 2.2 | 4.5 |
| n-Butyl Acetate | 5.0 | 23.8 |
| Cyclohexanone | 18.3 | 114.2 |
| Dimethyl Sulfoxide (DMSO) | 47 | 1047.6 |
Data adapted from a study on tolylene-2,4-diisocyanate and phenol.[8] The trend of increasing reaction rate with solvent polarity is generally applicable, though the magnitude of the effect can vary.
Table 3: Hydrolysis Rate Constants for Trialkoxysilanes
The hydrolysis of the triethoxysilyl group is the first step towards forming polysiloxane networks. The rate is highly dependent on pH, catalyst, and the organic substituent on the silicon atom.
| Silane | Conditions | Hydrolysis Rate Constant (k) |
| Tetraethoxysilane (TEOS) | Acidic (pH 2-4) | 0 - 0.18 M⁻¹ min⁻¹ |
| Methyltriethoxysilane (MTES) | Acidic (pH 2-4) | 0 - 0.23 M⁻¹ min⁻¹ |
| Aminopropyltriethoxysilane (APTES) | No catalyst, water/silane=1, 25°C | 2.77 x 10⁻⁴ s⁻¹ (initial) |
Data compiled from various sources.[3] Direct comparison is difficult due to varying reaction conditions. Generally, electron-donating groups can increase the rate of hydrolysis under acidic conditions.
Experimental Protocols
Protocol 1: In-situ Monitoring of ICPTES Reactions by FTIR Spectroscopy
This protocol describes how to monitor the consumption of the isocyanate group and the formation of side products in real-time.
Objective: To qualitatively and semi-quantitatively track the progress of a reaction involving ICPTES.
Methodology:
-
Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
Background Spectrum: Record a background spectrum of the pure, dry solvent at the intended reaction temperature.
-
Initial Spectrum: Record a spectrum of the initial reaction mixture before the addition of ICPTES to identify the starting materials.
-
Reaction Initiation: Add the ICPTES to the reaction vessel and immediately begin spectral acquisition.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
-
Data Analysis:
-
Monitor the decrease in the absorbance of the isocyanate peak at ~2270 cm⁻¹ .
-
Monitor the increase in the absorbance of the urea C=O peak at ~1640 cm⁻¹ if water contamination is suspected.
-
Monitor the increase in the absorbance of the urethane C=O peak at ~1700-1730 cm⁻¹ if reacting with an alcohol.
-
Monitor changes in the Si-O-C region (~1100-1000 cm⁻¹ ) and the appearance of Si-OH (~3700-3200 cm⁻¹ ) and Si-O-Si (~1050 cm⁻¹ ) bands to track hydrolysis and condensation.[9]
-
Protocol 2: Quantification of Water in Solvents by Karl Fischer Titration
Objective: To accurately determine the water content of a solvent before its use with ICPTES.
Methodology:
-
Apparatus: Use a volumetric or coulometric Karl Fischer titrator. Coulometric titrators are more suitable for very low water content (<100 ppm).
-
Reagent Preparation: Use fresh, high-quality Karl Fischer reagents. The titration vessel must be pre-titrated to a dry state.
-
Sample Introduction: Using a dry syringe, inject a known volume or weight of the solvent into the titration vessel. Ensure the injection is done quickly to minimize exposure to atmospheric moisture.
-
Titration: The instrument will automatically titrate the sample until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically in ppm or percent.
-
Acceptance Criteria: For use with ICPTES, the water content should ideally be < 50 ppm .
Visualizations
Caption: Primary side reactions of ICPTES with common solvent types.
Caption: A troubleshooting workflow for diagnosing failed ICPTES reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 3-Isocyanatopropyltriethoxysilane (ICPTES) Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of 3-Isocyanatopropyltriethoxysilane (ICPTES) solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound (ICPTES) solutions?
A1: The instability of ICPTES solutions is primarily driven by the hydrolysis of its ethoxysilyl groups (-Si(OCH2CH3)3) in the presence of water. This initial reaction forms reactive silanol (B1196071) groups (-Si-OH). These silanols can then undergo self-condensation to form stable siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and polymers. This process can cause the solution to become cloudy, increase in viscosity, or form a gel. Both the isocyanate group and the ethoxy groups are sensitive to moisture.[1]
Q2: My ICPTES solution has become cloudy and more viscous. What has happened?
A2: Cloudiness and increased viscosity are clear indicators of hydrolysis and condensation. Trace amounts of moisture have initiated the conversion of ethoxy groups to silanols, which have then condensed to form larger, less soluble siloxane oligomers. At advanced stages, this will lead to the formation of an irreversible gel.
Q3: How should I store ICPTES and its solutions to maximize stability and shelf life?
A3: Proper storage is critical for maintaining the integrity of ICPTES.
-
Pure ICPTES: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area, ideally between 2-8°C.[2] Protect from moisture and heat sources.
-
ICPTES Solutions: Solutions should be prepared using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). Store these solutions in sealed containers with desiccants and at low temperatures (2-8°C) to minimize degradation.[2] Use solutions as quickly as possible after preparation.[1]
Q4: What types of solvents are recommended for preparing stable ICPTES solutions?
A4: The most critical characteristic of a solvent is that it must be anhydrous (water-free). Commonly used solvents include dry acetone (B3395972), anhydrous toluene, and other aprotic, non-reactive organic solvents.[3] Always use solvents with the lowest possible water content and consider purifying them over molecular sieves if necessary. It is crucial to avoid solvents with active hydrogen atoms, such as alcohols, as they can react with the isocyanate group.
Q5: Are there any chemical stabilizers I can add to my ICPTES solution?
A5: While specific commercial stabilizer formulations are often proprietary, general strategies focus on preventing the initial hydrolysis reaction. This can be achieved by adding water scavengers, such as vinylsilanes or molecular sieves, to the formulation to remove trace moisture.[2] Additionally, maintaining a neutral pH is beneficial, as both acid and base can catalyze the hydrolysis reaction.[2]
Q6: What are the visual and analytical signs that my ICPTES solution has started to degrade?
A6:
-
Visual Signs: The first signs of degradation are often a slight haziness or cloudiness (opalescence) in the solution. This can be followed by an increase in viscosity and, eventually, the formation of a gel or solid precipitate.
-
Analytical Signs: Techniques like Fourier-transform infrared (FTIR) spectroscopy can detect a decrease in the intensity of the isocyanate peak (~2270 cm⁻¹) and the appearance of broad hydroxyl (-OH) peaks from silanols. Gas chromatography (GC) can show a decrease in the concentration of the parent ICPTES molecule and the emergence of ethanol, a byproduct of hydrolysis.[4]
Q7: Can I still use an ICPTES solution that shows early signs of degradation, such as slight haziness?
A7: It is strongly discouraged. The presence of haziness indicates that hydrolysis and condensation have already begun. Using such a solution will lead to inconsistent and unreliable results in your experiments, as the concentration of active, monomeric ICPTES is reduced, and the presence of oligomers can interfere with surface binding and subsequent reactions. It is always best to prepare a fresh solution.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Action & Prevention |
| Solution becomes hazy or cloudy shortly after preparation. | Moisture Contamination: The solvent or glassware was not sufficiently dry. | Use brand new, sealed anhydrous solvent or dry the solvent using molecular sieves. Ensure all glassware is oven-dried immediately before use. Prepare the solution under an inert atmosphere (nitrogen or argon). |
| A gel or solid precipitate forms in the solution over time. | Progressive Hydrolysis & Condensation: The solution was exposed to atmospheric moisture over time, or stored improperly. | Store the solution in a tightly sealed container, preferably with a septum for withdrawing aliquots via syringe. Add molecular sieves to the container. Store at a low temperature (2-8°C).[2] |
| Inconsistent results or poor performance in surface modification/conjugation. | Degraded ICPTES Solution: The concentration of active monomeric ICPTES is lower than expected due to oligomerization. | Always use freshly prepared ICPTES solutions for critical applications. Qualify the solution before use if it has been stored for any length of time. |
| Solution turns yellow. | Impurity or Side Reaction: Could be due to impurities in the starting material or solvent, or a side reaction promoted by heat or light. | Store ICPTES and its solutions protected from light. Ensure the purity of the solvent and the ICPTES. |
Section 3: Factors Influencing ICPTES Solution Stability
The stability of ICPTES is a function of several environmental and chemical factors. The following table summarizes their impact.
| Factor | Impact on Stability | Rationale |
| Moisture (Water) | High (Negative) | Water is the primary reactant for the hydrolysis of the ethoxy groups, initiating the degradation cascade. The presence of water is the most critical factor for instability.[2] |
| Temperature | Moderate (Negative) | Higher temperatures increase the rate of both hydrolysis and condensation reactions. Storage at elevated temperatures (e.g., >25°C) will significantly shorten the solution's shelf life.[2] |
| pH | High (Negative at acidic/basic pH) | Both acidic and basic conditions catalyze the hydrolysis of alkoxysilanes. The rate of hydrolysis is at its minimum near a neutral pH of 7. |
| Solvent Type | High (Variable) | Solvents must be anhydrous and aprotic. Protic solvents like alcohols will react with the isocyanate group. The solvent's ability to dissolve both ICPTES and its initial hydrolysis products can also affect the appearance of instability. |
| Atmosphere | Moderate (Negative) | Exposure to ambient air, which contains moisture, will lead to degradation. Working under an inert atmosphere (N2 or Ar) is crucial for preventing contamination.[2] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stable ICPTES Solution (e.g., 2% v/v in Acetone)
Objective: To prepare a 2% (v/v) ICPTES solution with enhanced stability for surface modification experiments.
Materials:
-
This compound (ICPTES), 95% or higher purity
-
Anhydrous acetone (<0.005% water)
-
Oven-dried glass bottle with a septum-lined cap
-
Anhydrous-rated syringes and needles
-
Nitrogen or Argon gas supply
Methodology:
-
Place a sealed glass bottle with a magnetic stir bar in an oven at 120°C for at least 4 hours.
-
Transfer the hot bottle to a desiccator and allow it to cool to room temperature under vacuum.
-
Once cooled, immediately seal the bottle with a septum-lined cap and purge with dry nitrogen or argon gas for 5-10 minutes using a needle inlet and a vent needle.
-
Using a dry syringe, transfer the desired volume of anhydrous acetone into the purged bottle. For example, for a 10 mL final solution, transfer 9.8 mL of acetone.
-
Using a new, dry syringe, carefully withdraw the required volume of ICPTES from its original container. For a 2% v/v solution of 10 mL, this would be 0.2 mL.
-
Inject the ICPTES into the acetone-containing bottle while stirring.
-
Remove the needles and wrap the cap with Parafilm to ensure a tight seal.
-
Store the solution at 2-8°C. For best results, use within 24-48 hours.
Protocol 2: Monitoring ICPTES Stability with FT-IR Spectroscopy
Objective: To qualitatively assess the degradation of an ICPTES solution over time.
Methodology:
-
Prepare the ICPTES solution according to Protocol 1.
-
At time zero (t=0), acquire an FT-IR spectrum of the fresh solution using a liquid-cell accessory.
-
Pay close attention to the following characteristic peaks:
-
Isocyanate (-NCO) stretch: A strong, sharp peak around 2273 cm⁻¹ .
-
Si-O-C stretch: Strong peaks in the 1100-1070 cm⁻¹ region.
-
-
Store the solution under the desired test conditions (e.g., at room temperature, exposed to air).
-
Acquire subsequent FT-IR spectra at regular intervals (e.g., every hour or day).
-
Signs of Degradation:
-
A noticeable decrease in the intensity of the isocyanate peak at 2273 cm⁻¹.
-
The appearance of a broad peak in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretch of silanol (Si-OH) groups.
-
Changes in the Si-O-C region and the emergence of broad Si-O-Si bands around 1040 cm⁻¹ , indicating condensation.
-
Section 5: Key Pathways and Workflows
Caption: Degradation pathway of ICPTES via hydrolysis and condensation.
Caption: Troubleshooting workflow for unstable ICPTES solutions.
References
How to control the layer thickness of silane coatings
Technical Support Center: Silane (B1218182) Coatings
Welcome to the technical support center for silane coatings. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the silanization process, with a specific focus on controlling layer thickness.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the thickness of a silane coating?
The thickness of a silane coating is a multifactorial property influenced by several key experimental parameters. These include the concentration of the silane solution, the duration of the reaction, ambient conditions like temperature and humidity, the chosen deposition technique, and the pre-treatment of the substrate.[1][2] Each of these factors must be carefully controlled to achieve the desired film thickness, from a self-assembled monolayer (SAM) to thicker, polymeric layers.[3]
Q2: How does the concentration of the silane solution affect the final layer thickness?
Silane concentration is directly related to the resulting film thickness; higher concentrations generally produce thicker layers.[4][5] For achieving ultra-thin coatings or monolayers, it is crucial to use highly diluted silane solutions, often in the range of 0.01% to 1% by volume.[1][2] Conversely, concentrations above 2-5% can lead to the formation of oligomers in the solution through self-condensation, which then deposit onto the surface, resulting in thicker, often non-uniform, and brittle layers.[2][4]
Q3: What is the role of reaction time and temperature in controlling silane layer thickness?
Reaction time and temperature are critical kinetic controllers.
-
Reaction Time: Longer immersion or exposure times typically result in thicker films until the surface reactive sites become saturated. For monolayer formation, very short reaction times, sometimes only a few minutes, may be sufficient.[1] For certain applications or less reactive silanes, the process may be extended for several hours, even overnight (16-24 hours), to ensure complete coverage.[6][7]
-
Temperature: Temperature affects the process in two main ways. Performing the deposition at a lower temperature can slow the reaction kinetics, leading to thinner and more controlled layer growth.[1] Conversely, the post-deposition curing or annealing temperature plays a major role. Higher curing temperatures (e.g., 110-180°C) promote the evaporation of solvents and drive the condensation reactions, resulting in a denser, more cross-linked, and consequently thinner final film.[4][5][8]
Q4: Why is humidity control so important during the silanization process?
Humidity control is one of the most critical, yet sensitive, aspects of silanization.[9][10] The process relies on the hydrolysis of the silane's alkoxy groups (e.g., methoxy, ethoxy) into reactive silanol (B1196071) groups (Si-OH), a reaction that requires water.[4][11] However, excessive moisture in the atmosphere or solvent can cause premature and uncontrolled hydrolysis and self-condensation of silane molecules in the solution before they can bind to the substrate.[6][9] This leads to the formation of aggregates that deposit unevenly, creating a thick, non-uniform coating.[6] Therefore, conducting the reaction in a controlled humidity environment is essential for reproducibility and achieving a uniform layer.[1]
Q5: Which deposition method offers the best control over film thickness?
The choice of deposition method significantly impacts the achievable thickness and uniformity.
-
Spin Coating: This technique is excellent for achieving highly uniform and ultra-thin coatings on flat substrates. Higher spin speeds and longer spin times result in thinner layers as more excess solution is spun off.[1][5]
-
Dip Coating: In this method, the withdrawal speed of the substrate from the silane solution is a key control parameter. Slower withdrawal speeds generally lead to thinner and more uniform coatings.[1]
-
Chemical Vapor Deposition (CVD): This gas-phase method is highly reproducible and ideal for forming uniform monolayers, as it avoids complications from solvents and water sensitivity.[10] It offers precise thickness control, making it a preferred method for many microfabrication applications.[12]
Q6: How can I measure the thickness of the deposited silane film?
Several analytical techniques can characterize silane layers, with spectroscopic ellipsometry being a primary non-destructive method for measuring the thickness of thin, transparent films.[13] It works by measuring the change in polarization of light reflected from the sample surface, which is then related to film thickness and refractive index.[13] Other techniques like X-ray Photoelectron Spectroscopy (XPS) can provide semi-quantitative thickness data based on surface nitrogen or silicon content, which can be correlated with ellipsometry measurements.[14] For thicker films, a profilometer can be used to measure the height of the film by scanning across a step-edge created on the substrate.[15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: The silane coating is too thick and/or non-uniform.
A thick, uneven coating is a common issue that compromises surface properties.
| Potential Cause | Recommended Solution |
| Silane Concentration Too High | Significantly dilute the silane solution. For thin layers, concentrations of 0.01-1% are often effective.[1][2] High concentrations (>2%) promote aggregation in the solution.[4] |
| Excessive Humidity | Conduct the deposition in a controlled, low-humidity environment (e.g., a glove box).[1] Ensure solvents are anhydrous. Uncontrolled water leads to premature silane polymerization.[6][9] |
| Reaction Time Too Long | Reduce the immersion or vapor exposure time. For monolayers, a few minutes might be sufficient.[1] Monitor thickness as a function of time to find the optimal duration. |
| Inadequate Surface Cleaning | Ensure the substrate is scrupulously clean and activated. Contaminants mask hydroxyl groups, preventing uniform binding and leading to patchy, thick deposits elsewhere.[6] |
| Insufficient Rinsing | After deposition, rinse the substrate thoroughly with the appropriate fresh solvent (e.g., toluene, ethanol) to remove excess, physisorbed silane molecules that contribute to unwanted thickness.[1][6] |
Problem: The silane coating is too thin or provides incomplete coverage.
An incomplete or overly thin layer can lead to poor performance and lack of surface functionality.
| Potential Cause | Recommended Solution |
| Silane Concentration Too Low | Gradually increase the silane concentration in the deposition solution. |
| Reaction Time Too Short | Extend the reaction time to allow for more complete surface coverage. The initial reaction can be rapid, but achieving full coverage may take longer.[7][16] |
| Insufficient Surface Activation | The substrate surface must have a sufficient density of hydroxyl (-OH) groups for the silane to bind. Use an activation step like oxygen plasma, UV-ozone treatment, or piranha cleaning to generate these reactive sites.[1][3] |
| Sub-optimal Curing | A post-deposition curing step is often required to drive the condensation reaction and form a stable, cross-linked layer. Ensure the curing temperature and time are adequate (e.g., 110-120°C for 30-60 minutes).[6] |
| Silane Reagent is Old/Degraded | Use fresh, high-quality silane for each experiment. Improperly stored reagents can hydrolyze over time, reducing their reactivity with the surface.[6] |
Data Summary: Influence of Key Parameters on Silane Layer Thickness
The following table summarizes the general effects of key experimental parameters on the final thickness of the silane coating.
| Parameter | Effect of Increase | Rationale |
| Silane Concentration | Thicker Film | More silane molecules are available to deposit on the surface and to self-condense into multilayers.[4] |
| Reaction Time | Thicker Film (to a limit) | Allows more time for silane molecules to react with the surface and for multilayers to build up, until surface saturation. |
| Curing Temperature | Thinner Film | Higher temperatures promote solvent evaporation and increase the rate of condensation, leading to a denser, more compact, and thinner film.[4][8] |
| Humidity / Water | Thicker, Non-Uniform Film | Excess water causes premature hydrolysis and aggregation in solution, leading to the deposition of thick, uneven clumps.[6][9] Controlled humidity in vapor deposition increases thickness predictably.[17] |
| Spin Coating Speed | Thinner Film | Higher centrifugal force removes more of the excess solution from the substrate surface.[1] |
| Dip Coating Withdrawal Speed | Thicker Film | Faster withdrawal allows a thicker liquid film to remain on the substrate, leading to a thicker final coating. Slower speeds produce thinner films.[1] |
Visualizations and Workflows
Key Factors Controlling Silane Layer Thickness
Caption: Key parameters influencing final silane coating thickness.
General Workflow for Solution-Phase Silanization
Caption: A typical experimental workflow for silane coating via solution-phase deposition.
Troubleshooting Decision Tree for Coating Thickness
Caption: A decision tree to troubleshoot common silane coating thickness problems.
Experimental Protocols
Protocol 1: Solution-Phase Deposition via Dip Coating
This protocol describes a general method for depositing a thin silane layer from a solution.
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove organic contaminants. For silicon wafers or glass, a common method is immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [1]
-
Rinse the cleaned substrates extensively with deionized (DI) water and dry with a stream of inert gas (e.g., nitrogen or argon).[1]
-
To maximize reactive sites, an activation step such as oxygen plasma or UV-ozone treatment for 5-10 minutes can be performed immediately before silanization.[1]
-
-
Silane Solution Preparation:
-
Prepare a dilute solution of the desired silane, typically 0.1% to 2% (v/v), in an appropriate solvent.[2]
-
For alkoxysilanes, a common solvent system is 95:5 ethanol (B145695):water, with the pH adjusted to ~4.5-5.5 with an acid like acetic acid to catalyze hydrolysis.[18][19]
-
Alternatively, for applications requiring anhydrous conditions (e.g., with chlorosilanes), use a dry solvent like toluene.[6]
-
Allow the solution to stir for a period (e.g., 5-30 minutes) to allow for silane hydrolysis before introducing the substrate.
-
-
Deposition:
-
Rinsing:
-
Curing:
-
Dry the rinsed substrates with an inert gas.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer on the surface.[6]
-
Protocol 2: Thickness Measurement with Spectroscopic Ellipsometry
This protocol outlines the steps for measuring silane film thickness on a reflective substrate.
-
Substrate Characterization (Bare Substrate):
-
Place the clean, uncoated substrate on the ellipsometer stage.
-
Perform a measurement to determine the optical constants (refractive index n and extinction coefficient k) of the bare substrate. For a common substrate like a silicon wafer, this involves measuring the thickness of the native oxide layer (typically 1.5-2 nm).[10][13]
-
Save this substrate model as a reference.
-
-
Silane Deposition:
-
Deposit the silane coating onto the characterized substrate using the desired protocol (e.g., Protocol 1).
-
-
Coated Sample Measurement:
-
Place the dried and cured silane-coated substrate on the ellipsometer stage.
-
Perform a measurement over the same spectral range as the bare substrate.
-
-
Data Modeling and Analysis:
-
Load the measurement data into the analysis software.
-
Build an optical model consisting of the substrate reference model with an added layer on top to represent the silane film.[13]
-
Assume a refractive index for the silane layer. A typical value for silane films is in the range of 1.45 to 1.5.[13]
-
Fit the model to the experimental data by allowing the software to vary the thickness of the silane layer until the best fit is achieved. The resulting thickness value is the measured thickness of your silane coating.[10][13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. The Effect of Drying Time of Silane Coupling Agent on the Hardness of Fiber-Reinforced Composite for Dental Applications [jmchemsci.com]
- 12. Chemical Vapor Deposition | [gelest.com]
- 13. benchchem.com [benchchem.com]
- 14. lehigh.edu [lehigh.edu]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. Effect of Silane Reaction Time on the Repair of a Nanofilled Composite Using Tribochemical Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. surfmods.jp [surfmods.jp]
- 19. An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers [mdpi.com]
Technical Support Center: 3-Isocyanatopropyltriethoxysilane (ICPTES) Surface Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming steric hindrance and other common challenges during surface modification experiments using 3-isocyanatopropyltriethoxysilane (ICPTES).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ICPTES) and what are its primary applications?
A1: this compound (ICPTES) is an organosilane coupling agent that serves as a molecular bridge between inorganic and organic materials.[1][2] It possesses a reactive isocyanate group (-NCO) and hydrolyzable ethoxysilyl groups (-Si(OCH2CH3)3).[1][2] This dual functionality allows it to form strong chemical bonds with a wide variety of substrates and organic molecules, making it invaluable for enhancing adhesion, durability, and performance in applications such as coatings, adhesives, and surface modification for biomedical devices.[1]
Q2: My surface reaction with ICPTES is showing low efficiency or is incomplete. What are the likely causes related to steric hindrance?
A2: Low reaction efficiency with ICPTES can often be attributed to steric hindrance. The bulky nature of the molecule you are trying to attach to the isocyanate group can physically block the reaction from occurring efficiently. Similarly, if the ICPTES molecules are too densely packed on the surface, they can hinder the approach of the incoming reactant. The short propyl chain of ICPTES can also limit the accessibility of the isocyanate group.
Q3: How does the structure of the reacting molecule affect steric hindrance with ICPTES?
A3: The structure of the nucleophile (e.g., amine or alcohol) reacting with the isocyanate group plays a significant role. Generally, aromatic isocyanates are more reactive than aliphatic ones.[3] However, bulky substituents on the reacting molecule, particularly near the reactive site (e.g., ortho-substituted anilines or secondary/tertiary alcohols), can significantly slow down or prevent the reaction due to steric clash.[3][4]
Q4: Can the choice of solvent impact steric hindrance and overall reaction success?
A4: Absolutely. The solvent can influence the conformation of both the surface-bound ICPTES and the reactant in solution, thereby affecting the accessibility of the reactive sites. Aprotic solvents are generally preferred for isocyanate reactions to prevent side reactions.[4] The solvent's polarity and its ability to solvate the reactants can also play a role in overcoming steric barriers.[5]
Q5: Are there any common side reactions with ICPTES that I should be aware of?
A5: The primary side reaction is the hydrolysis of the isocyanate group in the presence of water, which forms an unstable carbamic acid that then decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate group to form a urea (B33335) linkage, leading to undesired crosslinking on the surface.[6] The ethoxysilane (B94302) groups of ICPTES are also susceptible to hydrolysis, which is a necessary step for binding to hydroxylated surfaces but can lead to self-condensation and the formation of polysiloxane multilayers if not controlled.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low surface coverage or incomplete reaction | Steric hindrance from a bulky reactant. | - Introduce a longer spacer arm on either the reactant or the silane (B1218182) to increase the distance between the surface and the reactive site. - Optimize reaction temperature; heating can provide the necessary activation energy to overcome steric barriers.[4] - Consider using a catalyst to lower the activation energy of the reaction. |
| Steric hindrance due to a dense ICPTES monolayer. | - Reduce the concentration of ICPTES during the silanization step to create more space between anchored molecules. - Optimize the reaction time for silanization to prevent the formation of a densely packed layer. | |
| Low reactivity of the nucleophile. | - For amines, primary amines are generally more reactive than secondary amines with isocyanates. - For alcohols, primary alcohols are more reactive than secondary or tertiary alcohols. | |
| Inadequate reaction conditions. | - Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the isocyanate group.[4] - Use an appropriate aprotic solvent. | |
| Formation of a thick, uneven, or aggregated layer | Uncontrolled hydrolysis and condensation of ICPTES. | - Strictly control the amount of water present during the silanization step. - Reduce the ICPTES concentration and reaction time. - Perform the reaction at a lower temperature to slow down the condensation rate. |
| Reaction of isocyanate with hydrolyzed isocyanate (amine). | - Maintain anhydrous conditions throughout the reaction. - Consider using a protecting group strategy for the isocyanate if possible. | |
| Poor stability of the modified surface | Incomplete covalent bonding to the substrate. | - Ensure the substrate is properly cleaned and activated to have a sufficient density of hydroxyl groups. - Include a curing step (e.g., baking) after silanization to promote the formation of stable siloxane bonds. |
| Hydrolysis of the siloxane bonds. | - Ensure the final modified surface is stored in a dry environment. |
Experimental Protocol: Surface Modification with ICPTES
This protocol provides a general guideline for the functionalization of a hydroxylated surface (e.g., glass or silicon) with ICPTES. Optimization may be required for specific substrates and applications.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
This compound (ICPTES)
-
Anhydrous toluene (B28343) (or other suitable aprotic solvent)
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Activation:
-
Sonicate the substrate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups by treating it with oxygen plasma for 2-5 minutes or by immersing it in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with DI water and dry with nitrogen gas.
-
-
Silanization:
-
In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of ICPTES in anhydrous toluene.
-
Immerse the cleaned and activated substrate in the ICPTES solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Rinsing:
-
Remove the substrate from the ICPTES solution.
-
Rinse thoroughly with anhydrous toluene to remove any unreacted silane.
-
Rinse with acetone and then isopropanol.
-
-
Curing:
-
Dry the substrate with a stream of nitrogen gas.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
-
Reaction with Target Molecule:
-
Immediately use the ICPTES-functionalized surface for the subsequent reaction with your amine- or hydroxyl-containing molecule in an appropriate anhydrous solvent. The reaction conditions (temperature, time, concentration) will depend on the specific reactants.
-
Visualizations
Caption: Troubleshooting workflow for inefficient ICPTES surface reactions.
Caption: Reaction pathway of ICPTES with a hydroxylated surface and a primary amine.
References
- 1. This compound | 24801-88-5 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. aidic.it [aidic.it]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Functionalisation of wood by reaction with this compound: Grafting and hydrolysis of the triethoxysilane end groups | Semantic Scholar [semanticscholar.org]
Issues with aggregation of nanoparticles after silane functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with nanoparticle aggregation following silane (B1218182) functionalization.
Troubleshooting Guide: Nanoparticle Aggregation After Silanization
Immediate and severe aggregation upon addition of the silane agent or aggregation observed after a period of reaction time are common issues during silane functionalization. This guide provides a systematic approach to troubleshooting these problems.
Immediate Aggregation Upon Silane Addition
This is often a result of rapid, uncontrolled reactions in the bulk solution.
Possible Causes:
-
Incorrect pH: The pH of the solution can catalyze the bulk polymerization of the silane.[1][2]
-
Presence of Excess Water: Water can lead to premature and uncontrolled hydrolysis and self-condensation of the silane in the solution, rather than on the nanoparticle surface.[1][3]
-
High Silane Concentration: A localized high concentration of the silane can induce rapid polymerization and inter-particle bridging.[1][2]
-
Solvent Incompatibility: The solvent may not be suitable for maintaining nanoparticle dispersion once the silane is introduced.[2][3]
Solutions:
-
Optimize pH: Adjust the pH of the nanoparticle suspension before adding the silane. The optimal pH depends on the specific nanoparticle and silane but should be far from the isoelectric point (IEP) of the nanoparticles to ensure electrostatic stability.[1][4]
-
Control Water Content:
-
Use anhydrous solvents like toluene (B28343) for direct grafting approaches to minimize water.[1][3]
-
Ensure all glassware is thoroughly dried before use.[1]
-
If water is necessary for hydrolysis, its amount should be carefully controlled.[1]
-
-
Control Silane Addition: Add the silane solution dropwise while vigorously stirring the nanoparticle suspension to ensure uniform mixing and avoid localized high concentrations.[2]
-
Solvent Selection: Choose a solvent that ensures the stability of both the nanoparticles and the silane. Test the stability of the nanoparticles in the chosen solvent before the functionalization reaction.[2][3]
Aggregation During or After the Reaction
Aggregation that occurs over time can be due to incomplete surface coverage or changes in the reaction conditions.
Possible Causes:
-
Sub-optimal Silane Concentration:
-
Too high: Leads to the formation of multilayers and bridging between nanoparticles.[1]
-
Too low: Results in incomplete surface coverage, leaving exposed patches that can lead to aggregation.[1]
-
-
Incorrect Reaction Temperature or Time:
-
Incomplete Reaction: Insufficient surface coverage due to non-optimized reaction parameters.[2]
-
Instability During Purification: Centrifugation can sometimes induce aggregation, especially if the nanoparticles are not well-stabilized.[2]
Solutions:
-
Optimize Silane Concentration: Titrate the silane concentration to find the optimal amount that provides complete surface coverage without causing aggregation. This is often determined experimentally, starting with a concentration calculated to form a monolayer.[1][3]
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific system.[1][2]
-
Ensure Complete Reaction: Monitor the reaction to ensure it goes to completion. This can be done by analyzing aliquots at different time points.
-
Gentle Purification: If aggregation occurs during centrifugation, try reducing the speed or time.[2] Alternative purification methods like dialysis can also be considered.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during silanization?
A1: The primary cause is often the unintended self-condensation of the silane coupling agent in the reaction solution.[3] This leads to the formation of polysiloxane chains that can bridge multiple nanoparticles, causing them to clump together.[3] Factors such as excess water, improper solvent, incorrect silane concentration, and uncontrolled pH can all contribute to this undesirable side reaction.[3]
Q2: How does pH affect the silanization process and nanoparticle stability?
A2: pH is a critical parameter. It influences the rate of silane hydrolysis, with both acidic and basic conditions acting as catalysts.[1] The pH also affects the surface charge of the nanoparticles.[1] At the isoelectric point (IEP), the net surface charge is zero, minimizing electrostatic repulsion and often leading to aggregation.[4] Therefore, it is crucial to work at a pH far from the IEP of both the bare and the functionalized nanoparticles.[4]
Q3: What is the best solvent for my silanization reaction?
A3: The choice of solvent depends on the silanization strategy. For a direct grafting approach, an anhydrous, non-polar aprotic solvent such as toluene is often recommended to minimize water-induced self-condensation.[3] If a method involving hydrolysis is used, a mixture of an alcohol (like ethanol) and a controlled amount of water is common.[3] The key is to ensure the nanoparticles are well-dispersed and stable in the chosen solvent system.[3]
Q4: How do I determine the optimal concentration of the silane to use?
A4: The optimal silane concentration is crucial; too much can cause multilayers and bridging, while too little leads to incomplete coverage and instability.[1] A common starting point is to calculate the amount of silane required to form a monolayer on the nanoparticle surface. However, empirical optimization is almost always necessary.[3] It is recommended to perform a series of experiments with varying silane concentrations and monitor the nanoparticle size and aggregation state using techniques like Dynamic Light Scattering (DLS).[3]
Q5: How can I confirm that the silanization was successful?
A5: Several analytical techniques can be used to confirm successful silanization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to Si-O-Si bonds and characteristic peaks of the functional group from the silane.[3]
-
Thermogravimetric Analysis (TGA): A successful coating will result in a weight loss at a temperature corresponding to the decomposition of the organic silane layer.[3]
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles after silanization indicates successful surface modification.[3]
-
Transmission Electron Microscopy (TEM): In some cases, a thin silane layer can be visualized on the nanoparticle surface.[3]
Q6: My functionalized nanoparticles are not stable in my final storage buffer. What could be the issue?
A6: This instability is often due to the properties of the storage buffer.
-
Incorrect Buffer pH or Ionic Strength: The surface charge of the functionalized nanoparticles is pH-dependent. If the buffer pH is close to the isoelectric point of the modified particles, they will aggregate.[1] High ionic strength can screen the surface charge, reducing electrostatic repulsion and leading to aggregation.[1]
-
Incomplete Functionalization: If the surface coverage is not complete, the nanoparticles may exhibit long-term instability.[1]
To resolve this, optimize the storage buffer by choosing a pH that ensures a high surface charge and using a low ionic strength buffer.[1]
Data Summary
The following table summarizes the typical range of experimental parameters for silane functionalization and their potential impact on nanoparticle aggregation.
| Parameter | Typical Range | Effect on Aggregation | Reference(s) |
| Silane Concentration | 1-10% (v/v) or calculated for monolayer coverage | Too high can cause inter-particle bridging; too low results in incomplete coverage and instability. | [1] |
| Reaction Temperature | Room Temperature to 80°C | Higher temperatures can increase reaction rates but may also promote aggregation. | [1] |
| Reaction Time | 2 - 24 hours | Longer times do not always lead to better functionalization and can increase the risk of aggregation. | [1] |
| pH (for aqueous steps) | Acidic (4-5) or Basic (8-10) for silane hydrolysis | Influences the rate of silane hydrolysis and the surface charge of the nanoparticles. A pH near the isoelectric point can cause aggregation. | [1] |
Experimental Protocols
Protocol 1: Direct Grafting of Silane in an Anhydrous Organic Solvent
This protocol is designed to minimize water-induced self-condensation of the silane and is recommended for preventing aggregation.[3]
1. Nanoparticle Preparation:
- Dry the nanoparticles under vacuum at an appropriate temperature to remove any adsorbed water.[3]
2. Dispersion:
- Disperse the dried nanoparticles in an anhydrous solvent (e.g., toluene) to the desired concentration (e.g., 1 mg/mL).[3]
- Use ultrasonication to ensure a uniform dispersion.[3]
3. Reaction Setup:
- Transfer the nanoparticle dispersion to a round-bottom flask equipped with a condenser and a nitrogen inlet.
- Heat the dispersion to the desired reaction temperature under a nitrogen atmosphere.
4. Silanization:
- Add the calculated amount of silane dropwise to the heated nanoparticle dispersion while stirring vigorously.
- Allow the reaction to proceed for the desired amount of time (e.g., 2-24 hours).[1]
5. Washing:
- After the reaction, cool the mixture to room temperature.
- Separate the functionalized nanoparticles by centrifugation.
- Wash the nanoparticles several times with the anhydrous solvent to remove unreacted silane.
- Finally, wash with a solvent in which the nanoparticles will be stored (e.g., ethanol (B145695) or water).
6. Redispersion and Storage:
- Resuspend the final nanoparticle pellet in the desired storage buffer.
- Use brief sonication to aid redispersion.[1]
- Store the functionalized nanoparticles at 4°C.[1]
Protocol 2: Characterization of Nanoparticle Aggregation
1. Dynamic Light Scattering (DLS):
- Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent.
- Measure the hydrodynamic diameter and polydispersity index (PDI). An increase in the hydrodynamic diameter or a high PDI can indicate aggregation.
2. Zeta Potential Measurement:
- Dilute the nanoparticle suspension in an appropriate buffer of known pH and ionic strength.
- Measure the zeta potential. A zeta potential value far from zero (typically > +30 mV or < -30 mV) indicates good electrostatic stability.
3. Transmission Electron Microscopy (TEM):
- Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry.
- Image the nanoparticles to visually inspect for the presence of aggregates.
Visualizations
Troubleshooting Workflow for Nanoparticle Aggregation
Caption: A flowchart for troubleshooting nanoparticle aggregation.
Factors Influencing Silane Functionalization Outcome
Caption: Key factors affecting the success of silanization.
References
Technical Support Center: 3-Isocyanatopropyltriethoxysilane (ICPTES) Surface Modification
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3-Isocyanatopropyltriethoxysilane (ICPTES) for surface modification.
Troubleshooting Guides
Incomplete or non-uniform surface coverage is a common challenge during silanization. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Patchy or Incomplete Surface Coverage
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Citation |
| Inadequate Substrate Cleaning | The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane (B1218182) to react. Organic residues, particulate matter, or a pre-existing hydrophobic layer can inhibit uniform silanization. Implement a rigorous, multi-step cleaning protocol appropriate for your substrate material. For glass or silicon-based substrates, treatments like piranha solution or oxygen plasma are highly effective at generating a hydrophilic, hydroxyl-rich surface. | [1][2] |
| Moisture Contamination | Excess water in the solvent or on the substrate surface can cause ICPTES to hydrolyze and polymerize in the solution before it can form an ordered monolayer on the surface. This leads to the formation of aggregates and a disordered film. Always use anhydrous solvents for the silanization step and ensure the substrate is completely dry before immersion in the silane solution. | [1][2] |
| Incorrect Silane Concentration | A concentration that is too low may not provide enough molecules to achieve full surface coverage within a reasonable timeframe. Conversely, a concentration that is too high can promote the formation of multilayers and aggregates in the solution. The optimal concentration is typically in the range of 1-5% (v/v), but it should be optimized for your specific application and substrate. | [3] |
| Inappropriate Reaction Time | Insufficient reaction time will not allow for the completion of the self-assembly process, resulting in a sparse and incomplete monolayer. The ideal deposition time can range from 30 minutes to several hours and should be determined empirically. | [4] |
| Sub-optimal Curing Process | A post-deposition curing step is crucial for the formation of a stable and durable siloxane network. Inadequate curing temperature or time can lead to a weakly bound layer that may be removed during subsequent washing steps. Curing is typically performed at 110-120 °C for 30-60 minutes. | [3] |
| Degraded Silane Reagent | This compound is sensitive to moisture and can degrade over time, especially if not stored properly. The isocyanate group is highly reactive with water. Always use a fresh bottle of silane or one that has been stored under an inert, dry atmosphere. | [3] |
Frequently Asked Questions (FAQs)
Q1: How can I tell if I have incomplete surface coverage?
A1: Incomplete surface coverage can be assessed both qualitatively and quantitatively. Visually, you might observe a hazy or uneven appearance on the substrate. A simple qualitative test is the "water break test" after cleaning; a continuous sheet of water indicates a clean, hydrophilic surface ready for silanization. After silanization, incomplete coverage will result in a heterogeneous surface with varying wettability.
For quantitative analysis, several surface-sensitive techniques are recommended:
-
Contact Angle Goniometry: A high water contact angle that is consistent across the surface is indicative of a uniform, hydrophobic silane layer. Incomplete coverage will result in lower and more variable contact angles.[5]
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the surface. For an ICPTES-coated surface, the presence of nitrogen (from the isocyanate group) and an increased carbon-to-silicon ratio confirms the presence of the silane. Inconsistent elemental ratios across the surface suggest patchy coverage.[6]
-
Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface at the nanoscale, revealing aggregates, pinholes, or bare areas that are not visible to the naked eye.[7]
-
Ellipsometry: This technique can measure the thickness of the silane layer. A uniform thickness across the sample is a good indicator of complete coverage.[8]
Q2: What is the role of water in the silanization process with ICPTES?
A2: Water plays a dual role in the silanization process. A controlled amount of water is necessary to hydrolyze the ethoxy groups (-OCH2CH3) of the ICPTES molecule to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface to form stable Si-O-Substrate bonds. However, an excess of water, especially in the bulk solution, will lead to premature self-condensation of the silane molecules, forming polysiloxane oligomers and aggregates that deposit on the surface as a disordered, thick film rather than a monolayer.[9]
Q3: How should I store this compound?
A3: ICPTES is highly sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry, and dark place. To minimize exposure to atmospheric moisture, it is recommended to store the container under an inert atmosphere, such as nitrogen or argon. Once opened, it is best to use the reagent quickly or take precautions to prevent moisture ingress.
Q4: Can I reuse the ICPTES silanization solution?
A4: It is generally not recommended to reuse the silanization solution. The concentration of the active silane will decrease over time, and more importantly, the solution will accumulate moisture from the atmosphere and from the substrates, leading to hydrolysis and self-condensation of the ICPTES. This will result in a less effective and less reproducible coating in subsequent uses. For consistent results, always prepare a fresh solution for each experiment.
Experimental Protocols
Protocol 1: Cleaning of Glass or Silicon Substrates
This protocol is designed to generate a high density of hydroxyl groups on the surface of glass or silicon substrates, which is essential for effective silanization.
-
Initial Solvent Cleaning:
-
Sonicate the substrates in a solution of laboratory detergent (e.g., 2% Alconox) for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in acetone (B3395972) for 15 minutes.
-
Sonicate in isopropanol (B130326) for 15 minutes to remove organic residues.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Surface Activation (Piranha Solution - EXTREME CAUTION ):
-
In a designated fume hood and wearing appropriate personal protective equipment (acid-resistant gloves, apron, and face shield), prepare a piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: Piranha solution is extremely corrosive, reacts violently with organic materials, and should be handled with extreme care.
-
Immerse the cleaned and dried substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates in an oven at 110-120 °C for at least 1 hour or under a stream of nitrogen immediately before use.
-
Protocol 2: Surface Modification with this compound
This protocol describes a solution-phase deposition method for creating an ICPTES layer on a hydroxylated substrate.
-
Prepare the Silane Solution:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or ethanol). For example, add 2 mL of ICPTES to 98 mL of anhydrous toluene. Prepare the solution immediately before use in a clean, dry glass container.
-
-
Immerse the Substrates:
-
Place the clean, dry, and activated substrates into the silane solution. Ensure the entire surface to be functionalized is submerged.
-
-
Reaction:
-
Allow the reaction to proceed for 1-2 hours at room temperature in a controlled, low-humidity environment (e.g., in a desiccator or under a gentle stream of dry nitrogen).
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous solvent to remove any excess, unreacted silane. Sonication during this step can help remove physisorbed molecules.[2]
-
-
Curing:
-
Cure the functionalized substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.[3]
-
-
Final Cleaning and Storage:
-
After curing, sonicate the substrates in a fresh portion of the solvent (e.g., toluene or ethanol) to remove any remaining non-covalently bound silane.
-
Dry the substrates with a stream of high-purity nitrogen and store them in a desiccator to prevent contamination and reaction of the isocyanate group with atmospheric moisture.
-
Data Presentation
The following tables provide illustrative quantitative data based on typical results observed for silane coupling agents. The exact values for ICPTES may vary depending on the substrate, cleaning procedure, and specific experimental conditions.
Table 1: Illustrative Effect of ICPTES Concentration on Water Contact Angle
| ICPTES Concentration (v/v in Toluene) | Typical Water Contact Angle (°) | Surface Character |
| 0% (Control - Cleaned Substrate) | < 10° | Hydrophilic |
| 0.5% | 65° ± 5° | Moderately Hydrophobic |
| 1.0% | 80° ± 4° | Hydrophobic |
| 2.0% | 95° ± 3° | Highly Hydrophobic |
| 5.0% | 98° ± 3° | Highly Hydrophobic |
Note: The contact angle generally increases with silane concentration up to a certain point, after which it plateaus as a complete monolayer is formed. Excessively high concentrations can lead to the formation of multilayers and potential decrease in uniformity.[4]
Table 2: Illustrative Effect of Curing Temperature on ICPTES Film Properties
| Curing Temperature (°C) | Curing Time (min) | Typical Film Thickness (nm) | Typical Surface Roughness (RMS, nm) |
| 25 (Room Temperature) | 60 | 1.5 - 2.5 | 0.8 - 1.2 |
| 90 | 30 | 1.2 - 2.0 | 0.5 - 0.8 |
| 120 | 30 | 1.0 - 1.8 | 0.3 - 0.6 |
| 150 | 30 | 1.0 - 1.5 | 0.2 - 0.5 |
Note: Higher curing temperatures generally lead to a more compact and smoother silane layer due to more efficient condensation and removal of byproducts. However, excessively high temperatures can potentially degrade the organic functional group.[10]
Mandatory Visualizations
Caption: Troubleshooting flowchart for incomplete ICPTES surface coverage.
Caption: Experimental workflow for ICPTES surface modification and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectraresearch.com [spectraresearch.com]
- 8. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Storage and stability issues for isocyanate-containing reagents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common storage and stability issues encountered with isocyanate-containing reagents.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for isocyanate reagents?
A1: To ensure maximum stability, isocyanate reagents should be stored in a cool, dry environment, protected from moisture and atmospheric oxygen. Long-term storage at -20°C or below is ideal. For short-term use, refrigeration at 2-8°C is recommended.[1] Always store containers tightly sealed, preferably under a dry, inert atmosphere such as nitrogen or argon, to prevent degradation.[1][2]
Q2: I observed solid precipitates in my isocyanate reagent. What are they and is the reagent still usable?
A2: The formation of solid precipitates in an isocyanate reagent is a common sign of degradation. These solids are typically ureas, formed from the reaction of the isocyanate with moisture.[3] This reaction consumes the active isocyanate groups and can lead to lower yields or failed reactions.[4] Another possibility, especially with aromatic isocyanates, is the formation of dimers (uretidinediones) or trimers (isocyanurates) through self-reaction, which is accelerated by heat.[1][5] If significant precipitation is observed, the reagent's purity is compromised. It is highly recommended to quantify the remaining active isocyanate content (see Experimental Protocols) before use or to use a fresh, unopened vial.
Q3: My reaction with an isocyanate is showing low or no conversion. What are the possible causes?
A3: Low conversion rates in isocyanate reactions can stem from several factors:
-
Reagent Degradation: The primary cause is often the degradation of the isocyanate due to moisture exposure, leading to a lower concentration of reactive NCO groups.[4][6]
-
Moisture in Reaction System: Trace amounts of moisture in your solvent, starting materials, or glassware can consume the isocyanate, leading to the formation of urea (B33335) byproducts and reducing the yield of your desired urethane (B1682113) or urea product.[7]
-
Incompatible Solvents or Reagents: The presence of nucleophilic contaminants (e.g., water, alcohols, amines) in your reaction system will compete with your intended reactant.[2]
-
Insufficient Catalyst: Many isocyanate reactions require a catalyst to proceed at a practical rate. Ensure your catalyst is active and used at an appropriate concentration.[4]
Q4: Can I heat an isocyanate reagent that has solidified or crystallized in the container?
A4: Heating isocyanates should be done with extreme caution as it can accelerate degradation, including dimerization and trimerization.[8][9] If a reagent has crystallized, it is best to allow it to slowly warm to room temperature to reliquify. If gentle heating is necessary, it should be minimal and carefully controlled. Avoid localized overheating. Storing isocyanates at elevated temperatures to prevent solidification is generally not recommended as it can compromise the reagent's stability over time.[2]
Q5: How does moisture affect isocyanate reagents and my experiments?
A5: Isocyanates are highly reactive towards water.[3] This reaction, known as hydrolysis, converts the isocyanate group into an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[7][10] This has several negative consequences:
-
Loss of Reactivity: The isocyanate reagent is consumed, reducing its effective concentration.
-
Pressure Buildup: The generation of CO2 gas in a sealed container can lead to a dangerous pressure increase, potentially causing the container to rupture.[2][11]
-
Side Product Formation: The newly formed amine is highly reactive and can react with remaining isocyanate to form a stable urea byproduct, complicating purification and reducing the yield of the desired product.[12]
-
Foaming: In polyurethane applications, the CO2 generated can act as an unwanted blowing agent, causing bubbles and foam in the final product.[7][13]
Data Presentation: Storage and Stability
The stability of isocyanate reagents is highly dependent on storage conditions. The following table summarizes recommended storage temperatures and highlights the impact of key environmental factors.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Long-Term Storage Temp. | ≤ -20°C (Frozen) | Minimizes all degradation pathways (hydrolysis, dimerization, trimerization) for maximum shelf-life.[1] |
| Short-Term Storage Temp. | 2-8°C (Refrigerated) | Suitable for reagents in frequent use to slow degradation.[1] |
| Elevated Temperature | Avoid (>30°C) | Significantly accelerates dimerization, trimerization, and other side reactions.[2][8][9] Can increase vapor pressure and exposure risk.[14] |
| Atmosphere | Dry Inert Gas (Nitrogen/Argon) | Displaces moisture and oxygen, preventing hydrolysis which is a primary degradation pathway.[1][2] |
| Moisture (Humidity) | Strict Exclusion | Isocyanates react rapidly with water to form inactive ureas and CO2, leading to pressure buildup and loss of purity.[2][13][15] |
| Container | Tightly Sealed, Opaque | Prevents ingress of atmospheric moisture.[1][11] Opaque containers protect from light which can also promote degradation. |
Mandatory Visualizations
A fundamental understanding of isocyanate chemistry is crucial for troubleshooting. The following diagrams illustrate the key degradation pathways and a logical workflow for addressing common issues.
Caption: Key degradation pathways for isocyanate reagents.
Caption: Troubleshooting workflow for common isocyanate reaction issues.
Caption: Relationship between storage conditions and reagent stability.
Experimental Protocols
Protocol 1: Determination of Isocyanate (NCO) Content by Titration
This method determines the percentage of reactive isocyanate groups (%NCO) in a reagent, providing a quantitative measure of its purity and viability. The principle involves reacting the isocyanate with an excess of a standard solution of di-n-butylamine (DBA) and then back-titrating the unreacted DBA with a standardized solution of hydrochloric acid (HCl).
Materials:
-
Di-n-butylamine (DBA) solution (approx. 0.1 N in dry toluene)
-
Standardized Hydrochloric Acid (HCl) solution (0.1 N)
-
Dry Toluene
-
Bromophenol blue indicator
-
Analytical balance, Erlenmeyer flasks, burette, magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0-1.5 g of the isocyanate reagent into a dry 250 mL Erlenmeyer flask. Record the weight (W).
-
Reagent Addition: Immediately add 20 mL of the DBA solution to the flask. Swirl to mix. Stopper the flask and allow it to stand at room temperature for 15 minutes to ensure complete reaction.
-
Titration Setup: Add 100 mL of isopropanol and 4-6 drops of bromophenol blue indicator to the flask. The solution should be blue.
-
Back-Titration: Titrate the solution with the standardized 0.1 N HCl solution from a burette until the color changes from blue to a yellow endpoint. Record the volume of HCl used (V_sample).
-
Blank Titration: Perform a blank titration by following steps 2-4 without adding the isocyanate sample. Record the volume of HCl used for the blank (V_blank).
-
Calculation:
-
%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W
-
Where:
-
V_blank = volume of HCl for blank (mL)
-
V_sample = volume of HCl for sample (mL)
-
N_HCl = Normality of the HCl solution
-
W = weight of the isocyanate sample (g)
-
4.202 is a calculation constant representing the milliequivalent weight of the NCO group (42.02 g/mol ) multiplied by 100.
-
-
Protocol 2: Qualitative Assessment of Degradation by HPLC-MS
This protocol provides a method to identify the presence of common degradation products, such as ureas or dimers/trimers, in an isocyanate sample. It requires derivatization to make the isocyanate stable for analysis.[16][17]
Materials:
-
Dibutylamine (DBA) or similar derivatizing agent
-
Anhydrous acetonitrile (B52724) or dichloromethane
-
HPLC system with a C18 column and a mass spectrometry (MS) detector
Procedure:
-
Sample Derivatization: In a fume hood, dissolve a small, accurately weighed amount of the isocyanate reagent in anhydrous acetonitrile. Add a molar excess of DBA. Allow the reaction to proceed for at least 30 minutes at room temperature. This converts the reactive isocyanate into a stable urea derivative.
-
Sample Preparation for HPLC: Dilute the derivatized sample to an appropriate concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
HPLC-MS Analysis:
-
Inject the prepared sample onto the HPLC-MS system.
-
Use a suitable gradient elution method with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the elution profile using the MS detector.
-
-
Data Interpretation:
-
Identify the peak corresponding to the DBA derivative of the parent isocyanate.
-
Search for masses corresponding to potential degradation products. For example, the hydrolysis product (an amine) will also react with the isocyanate to form a urea, which will have a different mass than the desired DBA derivative. Dimer and trimer derivatives will have masses corresponding to two or three times the parent isocyanate unit, respectively.[18] The presence of these additional peaks indicates reagent degradation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. icheme.org [icheme.org]
- 4. benchchem.com [benchchem.com]
- 5. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 7. resinlab.com [resinlab.com]
- 8. Isocyanates – A family of chemicals [tc.canada.ca]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 13. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 14. safework.nsw.gov.au [safework.nsw.gov.au]
- 15. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
3-Isocyanatopropyltriethoxysilane vs 3-aminopropyltriethoxysilane for surface functionalization
A Comparative Guide to Surface Functionalization: 3-Isocyanatopropyltriethoxysilane (IPTES) vs. 3-Aminopropyltriethoxysilane (B1664141) (APTES)
In the fields of biotechnology, diagnostics, and drug development, the precise modification of surfaces is a critical step for immobilizing biomolecules and constructing functional biointerfaces. Among the various chemical strategies, silanization of hydroxylated surfaces (e.g., glass, silica, and metal oxides) is a foundational technique. This guide provides an objective, data-driven comparison of two common organosilanes: this compound (IPTES) and 3-Aminopropyltriethoxysilane (APTES). The key distinction lies in their terminal functional groups—an isocyanate (-NCO) for IPTES and a primary amine (-NH₂) for APTES—which dictates their reactivity, immobilization strategy, and ultimate performance.
Performance Comparison: IPTES vs. APTES
The choice between IPTES and APTES hinges on the specific application requirements, such as the nature of the molecule to be immobilized, the need for process simplicity, and the desired stability of the final conjugate.
Reactivity and Immobilization Chemistry:
-
IPTES: The isocyanate group of IPTES is highly reactive towards nucleophiles, such as the primary amines (-NH₂) found in the lysine (B10760008) residues of proteins and the terminal amines of synthetic oligonucleotides. This allows for a direct, one-step covalent immobilization process without the need for additional crosslinking agents. This direct reactivity can be advantageous for simplifying experimental workflows and minimizing potential side reactions.
-
APTES: The terminal amine group of APTES is not directly reactive with most biomolecules. Therefore, a two-step process is typically required. First, the surface is functionalized with APTES to present amine groups. Second, a bifunctional crosslinker, such as glutaraldehyde, is used to activate the surface amines, which can then react with amine groups on the target biomolecule.[1] This multi-step process can introduce variability and requires careful optimization.
Stability of the Functionalized Layer:
The overall stability of the functionalized surface depends on two main factors: the integrity of the siloxane bonds (Si-O-Si) with the substrate and the stability of the covalent linkage to the immobilized molecule. While both silanes form robust siloxane networks, the stability of APTES-derived layers can be lower in aqueous environments due to the potential for the primary amine group to catalyze the hydrolysis of siloxane bonds. In contrast, the urethane (B1682113) bond formed between the isocyanate group of IPTES and an amine on a biomolecule is generally stable.
Surface Properties:
The chemical nature of the terminal group influences the wetting and topographical properties of the modified surface. APTES-functionalized surfaces typically exhibit moderate hydrophilicity. The structure of the APTES layer can range from a monolayer to a more disordered multilayer, which can affect surface roughness.[2] Isocyanate-functionalized surfaces tend to be more hydrophobic.
Quantitative Data Presentation
The following tables summarize key performance metrics for surfaces functionalized with IPTES and APTES. It is important to note that these values are compiled from various studies and direct, side-by-side comparisons under identical conditions are limited in the literature.
Table 1: Water Contact Angle Comparison
| Silane (B1218182) | Substrate | Typical Water Contact Angle (°) | Reference(s) |
| IPTES | Glass/Chip | ~80° | |
| APTES | Silicon/SiO₂ | 55° - 85° | [3][4] |
A higher contact angle indicates a more hydrophobic surface.
Table 2: Surface Roughness (AFM) Comparison
| Silane | Substrate | Typical Root Mean Square (RMS) Roughness (nm) | Reference(s) |
| IPTES | N/A | Data not available in the reviewed literature | |
| APTES | Silicon Nitride | 1.67 - 3.42 (for 0.1% to 1% concentration) | [5] |
| APTES | Silicon | ~0.2 - 0.7 | [6] |
Surface roughness is highly dependent on deposition conditions (e.g., concentration, time, solvent).
Table 3: Surface Elemental Composition (XPS) Comparison
| Silane | Substrate | Typical Atomic Concentration (%) | Reference(s) |
| IPTES | N/A | Data not available in the reviewed literature | |
| APTES | Gold | N: ~5%, Si: ~7.5% | [7] |
| APTES | Various Polymers | N: 8-11%, Si: 8-11% | [8] |
Elemental composition confirms the presence and provides an estimate of the density of the silane layer.
Reaction Mechanisms and Experimental Workflows
The functionalization process for both silanes involves hydrolysis of the ethoxy groups to form reactive silanols, followed by condensation with surface hydroxyl groups and adjacent silane molecules to form a stable siloxane network. The key difference lies in the subsequent immobilization step.
General Silanization Workflow
This diagram illustrates the common initial steps for both IPTES and APTES functionalization.
References
- 1. AFM for Surface Roughness – Ebatco Lab Services [ebatco.com]
- 2. Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Static and dynamic-wetting measurements on 3-aminopropyltriethoxysilane-functionalized float glass surfaces as a method for indicating adhesion forces | Journal of Print and Media Technology Research [jpmtr.org]
- 5. researchgate.net [researchgate.net]
- 6. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces | MDPI [mdpi.com]
- 7. An evaluation of surface roughness after staining of different composite resins using atomic force microscopy and a profilometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Triethoxy- vs. Trimethoxyisocyanatopropyl Silane Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity profiles of Triethoxyisocyanatopropylsilane and Trimethoxyisocyanatopropylsilane. These bifunctional organosilanes are widely used as coupling agents to promote adhesion between inorganic substrates and organic polymers. Their utility stems from two primary reactive centers: the isocyanate group, which reacts with active hydrogen compounds, and the alkoxysilyl group, which undergoes hydrolysis and condensation to form stable siloxane bonds with inorganic surfaces. The choice between the triethoxy and trimethoxy variants is critical and depends on the desired reaction kinetics, processing conditions, and required stability.
Core Reactivity Differences: Alkoxysilane Hydrolysis
The principal difference in reactivity between these two silanes lies in the hydrolysis rate of their respective alkoxy groups. The methoxy (B1213986) group (-OCH₃) is generally more reactive and hydrolyzes faster than the ethoxy group (-OC₂H₅).[1] This is attributed to the lower steric hindrance and greater susceptibility to nucleophilic attack of the smaller methoxy group. Studies have shown that a methoxysilane (B1618054) can hydrolyze at a rate 6 to 10 times faster than its ethoxy analogue.[2]
This initial hydrolysis step is crucial as it forms the reactive silanol (B1196071) (Si-OH) groups, which then condense with hydroxyl groups on inorganic surfaces (e.g., glass, metal oxides) or with other silanol groups to form a durable siloxane (Si-O-Si) network. Consequently, trimethoxyisocyanatopropylsilane typically offers a faster cure and adhesion to inorganic substrates compared to the triethoxy variant.
However, this enhanced reactivity comes at the cost of reduced stability. Trimethoxy-silanes are more sensitive to ambient moisture, leading to a shorter shelf-life and a more limited pot-life once formulated into solutions. The byproduct of hydrolysis for the trimethoxy version is methanol, whereas the triethoxy version produces ethanol, a factor that can be significant in applications with specific toxicological or environmental constraints.[1]
The reactivity of the isocyanate group (-N=C=O) is largely independent of the choice of alkoxy group on the silicon atom. Its reaction rate is primarily governed by the nature of the co-reactant (e.g., primary vs. secondary hydroxyls), temperature, and the presence of catalysts.
Quantitative Data Summary
The following table summarizes the key performance differences based on the reactivity of the alkoxy groups.
| Feature | Trimethoxyisocyanatopropylsilane | Triethoxyisocyanatopropylsilane | Key Distinction |
| Alkoxy Group | Trimethoxy (-OCH₃) | Triethoxy (-OC₂H₅) | The fundamental structural difference. |
| Relative Hydrolysis Rate | Faster (Approximately 6-10 times)[1][2] | Slower | Methoxy groups are sterically less hindered and more reactive. |
| Hydrolysis Byproduct | Methanol[1] | Ethanol[1] | Important for safety and environmental considerations. |
| Stability & Pot-Life | Lower (more sensitive to moisture) | Higher (greater stability in storage and use) | A direct consequence of the difference in hydrolysis rates. |
| Curing Speed (on inorganic substrates) | Generally faster | Generally slower | Faster formation of reactive silanols accelerates condensation. |
| Adhesion to Organic Polymers | High (via isocyanate reaction) | High (via isocyanate reaction) | Isocyanate reactivity is not significantly affected by the alkoxy group. |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Kinetics via NMR Spectroscopy
This protocol describes a method to quantify the rate of hydrolysis, adapted from studies on various alkoxysilane coupling agents.[3][4]
-
Solution Preparation: Prepare a solution of the silane (B1218182) (e.g., 3-methacryloxypropyl trimethoxy silane as a proxy) in an 80:20 (w/w) ethanol:water mixture.[3] Acidic conditions (e.g., using acetic acid) are often used to enhance silanol formation while slowing the subsequent self-condensation reactions.[3][4]
-
NMR Analysis: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra of the solution immediately after preparation (t=0) and at regular intervals thereafter. The experiment should be conducted at a constant, controlled temperature.
-
Data Monitoring: Monitor the decrease in the intensity of the signals corresponding to the alkoxy groups (-OCH₃ or -OCH₂CH₃) and the concurrent increase in the signals for the hydrolysis byproducts (methanol or ethanol).
-
Kinetic Analysis: Integrate the relevant peaks to determine the concentration of the unhydrolyzed silane over time. The hydrolysis rate constants can then be calculated by fitting the concentration-time data to an appropriate rate law (e.g., pseudo-first-order).
-
Comparison: Repeat the procedure under identical conditions for the other silane variant to obtain a direct comparison of their hydrolysis rates.
Protocol 2: Evaluation of Adhesion Performance via Lap Shear Test
This protocol outlines a standard method for assessing the performance of the silane as a coupling agent between an inorganic and an organic substrate.
-
Substrate Preparation: Clean inorganic substrates (e.g., glass or aluminum slides) thoroughly using a detergent wash, followed by rinsing with deionized water and an organic solvent (e.g., acetone), and finally drying in an oven.
-
Silane Application: Prepare a dilute solution (e.g., 1-2% by weight) of the isocyanatopropylsilane in an anhydrous solvent like toluene (B28343) or ethanol. Apply the solution to the cleaned inorganic substrates by dipping, spraying, or wiping.
-
Curing/Drying: Allow the solvent to evaporate and then cure the silane layer according to the manufacturer's recommendations (e.g., 10-15 minutes at 110°C) to facilitate the hydrolysis and condensation reactions with the substrate surface.
-
Bonding: Apply an organic polymer or adhesive (e.g., a polyurethane or epoxy resin) to the silane-treated surface of one substrate. Press a second, untreated organic substrate (or another silane-treated inorganic substrate) against the adhesive to form a lap shear joint with a defined bond area.
-
Final Cure: Cure the adhesive assembly as per the manufacturer's instructions.
-
Mechanical Testing: Use a universal testing machine to pull the lap shear specimens in tension until failure. Record the maximum load at failure.
-
Data Analysis: Calculate the lap shear strength by dividing the maximum load by the bond area. Compare the results for substrates treated with triethoxy- versus trimethoxyisocyanatopropylsilane to determine which provides superior adhesion for that specific material system.
Visualizing Reaction Pathways and Mechanisms
Caption: General pathway for the hydrolysis and condensation of trialkoxysilanes.
Caption: Logical diagram of silane coupling agent mechanism.
References
Characterization of 3-Isocyanatopropyltriethoxysilane-modified surfaces using XPS
For scientists and professionals in drug development and research, the precise control of surface chemistry is paramount. Silanization, a process for modifying surfaces with organofunctional alkoxysilane molecules, is a cornerstone technique for creating tailored interfaces for a vast array of applications, from biomolecule immobilization to enhancing the performance of medical devices. This guide provides a comparative analysis of surfaces modified with 3-Isocyanatopropyltriethoxysilane (ICPTES) and two common alternatives, (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), with a focus on their characterization using X-ray Photoelectron Spectroscopy (XPS).
The choice of silane (B1218182) coupling agent is critical as the terminal functional group dictates the subsequent chemical reactivity of the surface. ICPTES, with its highly reactive isocyanate group, offers a distinct advantage for covalent immobilization of molecules containing active hydrogen atoms, such as amines and hydroxyls. APTES provides a primary amine group, ideal for subsequent coupling reactions, while GPTMS presents an epoxy group suitable for reaction with nucleophiles like amines and thiols. Understanding the resulting surface composition and chemistry is essential for optimizing downstream applications. XPS is a powerful surface-sensitive technique that provides detailed information on the elemental composition and chemical bonding states of the outermost few nanometers of a material, making it an indispensable tool for characterizing these modified surfaces.
Comparative Analysis of Silane-Modified Surfaces using XPS
The following tables summarize the quantitative XPS data for surfaces modified with ICPTES, APTES, and GPTMS. This data allows for a direct comparison of the elemental composition and the chemical states of the key elements present on the silanized surfaces.
Table 1: Elemental Composition of Silane-Modified Surfaces Determined by XPS
| Silane | Substrate | C (at%) | N (at%) | O (at%) | Si (at%) | Reference |
| ICPTES | Slide | 58.2 | 5.1 | 24.3 | 12.4 | [1] |
| APTES | Titanium Alloy | 58.4 | 9.0 | 22.1 | 9.0 | [2] |
| GPTMS | Silicon Wafer | 55.1 | - | 30.6 | 14.3 | [3] |
Table 2: High-Resolution XPS Data (Binding Energies in eV) for Key Elements
| Silane | C1s | N1s | Si2p | Reference |
| ICPTES | 284.6 (C-C, C-H), 285.0 (C-N), 286.2 (C-O), 288.0 (N-C=O) | 399.8 (N-C=O) | 102.1 (Si-O) | [1] |
| APTES | 284.8 (C-C), 286.4 (C-N) | 399.2 (NH2) | 102.2 (Si-O) | [4][5] |
| GPTMS | 285.0 (C-C, C-H), 286.5 (C-O), 287.8 (C-O-C, epoxy) | - | 102.3 (Si-O) | [3] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving consistent and reliable surface modifications. Below are representative protocols for the surface modification with ICPTES, APTES, and GPTMS, followed by a general procedure for XPS analysis.
Surface Modification Protocols
1. Substrate Preparation (General)
-
Clean the substrates (e.g., silicon wafers, glass slides, or titanium alloy) by sonication in a sequence of solvents such as acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Activate the surface to generate hydroxyl groups. This can be achieved by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes, followed by thorough rinsing with deionized water and drying under nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
2. Silanization with this compound (ICPTES)
-
Prepare a 1-5% (v/v) solution of ICPTES in an anhydrous solvent such as toluene (B28343) or ethanol.
-
Immerse the activated substrates in the ICPTES solution for 1-2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane.
-
After immersion, rinse the substrates thoroughly with the anhydrous solvent to remove any unbound silane.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
Sonicate the cured substrates in the solvent for 5 minutes to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen.
3. Silanization with (3-Aminopropyl)triethoxysilane (APTES)
-
Prepare a 1-5% (v/v) solution of APTES in an anhydrous solvent like toluene or ethanol.
-
Immerse the activated substrates in the APTES solution for 30-60 minutes at room temperature.
-
Rinse the substrates with the solvent to remove excess APTES.
-
Cure the substrates at 110°C for 15-30 minutes.
-
Sonicate in the solvent to remove loosely bound silane and dry under nitrogen.[6]
4. Silanization with (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Prepare a 1-10% (v/v) solution of GPTMS in an anhydrous solvent such as toluene.
-
Immerse the activated substrates in the GPTMS solution for 1-24 hours at room temperature.
-
Rinse the substrates with toluene.
-
Cure the substrates at 120°C for 1 hour.
-
Sonicate in toluene and dry under nitrogen.[3]
X-ray Photoelectron Spectroscopy (XPS) Analysis Protocol
-
Mount the silanized substrates on the XPS sample holder.
-
Introduce the samples into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Acquire survey spectra over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C1s, N1s, O1s, and Si2p regions to determine the chemical states and bonding environments of these elements.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV). The takeoff angle for the photoelectrons is typically set to 45° or 90° with respect to the sample surface.
-
Calibrate the binding energy scale by setting the adventitious carbon C1s peak to 284.8 eV or 285.0 eV.
-
Perform quantitative analysis by calculating the atomic concentrations from the peak areas of the survey spectra, corrected by the appropriate relative sensitivity factors (RSFs).
-
Deconvolute the high-resolution spectra using appropriate peak fitting software (e.g., CasaXPS) to identify and quantify the different chemical species.
Visualizing the Experimental Workflow
To further clarify the process of characterizing silane-modified surfaces, the following diagram illustrates the key steps involved in the experimental workflow.
References
Verifying Hydrophobic Surface Modification: A Comparative Guide to Contact Angle Analysis
The successful modification of a surface to achieve hydrophobicity is a critical objective in numerous fields, from self-cleaning coatings and biomedical implants to microfluidics and drug delivery systems. Verifying the efficacy of these modifications requires robust analytical techniques. Among these, contact angle analysis stands out as a primary, quantitative, and relatively straightforward method. This guide provides a comparative overview of contact angle analysis against other surface characterization techniques, supported by experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals.
The Principle of Contact Angle Analysis
The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[1] This angle provides a quantitative measure of a solid surface's wettability by a liquid. For water, a surface is typically categorized as:
-
Hydrophilic (High Wettability): Water contact angle < 90°.
-
Hydrophobic (Low Wettability): Water contact angle > 90°.
-
Superhydrophobic: Water contact angle > 150°, typically with low contact angle hysteresis.[2][3]
The most common method for measuring the contact angle is sessile-drop goniometry , which involves depositing a droplet of liquid onto the surface and capturing its profile to determine the angle.[4][5]
Key Measurements in Contact Angle Analysis:
-
Static Contact Angle: The angle of a droplet at rest on a surface, providing a basic assessment of wettability.[6]
-
Dynamic Contact Angles:
-
Advancing Contact Angle (ACA): The maximum contact angle, measured as the volume of the droplet is increased just before the contact line advances.[6][7] The ACA is a measure of surface repellency.[8]
-
Receding Contact Angle (RCA): The minimum contact angle, measured as the volume is decreased just before the contact line recedes.[6][7] The RCA provides insight into surface adhesion.[8]
-
-
Contact Angle Hysteresis (CAH): The difference between the advancing and receding contact angles (CAH = ACA - RCA).[6] A low hysteresis is indicative of a chemically homogenous and smooth surface and is a key characteristic of superhydrophobic surfaces, allowing water droplets to roll off easily.[2]
-
Roll-off (or Sliding) Angle: The angle to which a surface must be tilted for a droplet to begin to move.[7][9] This is directly related to low contact angle hysteresis.[1]
Comparison of Surface Verification Methods
While contact angle analysis is a powerful tool for assessing wettability, a comprehensive understanding of a modified surface often requires complementary techniques that probe different surface characteristics like topography and chemical composition.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Contact Angle Analysis (Goniometry) | Measures the angle a liquid droplet makes with a solid surface.[1] | Wettability, hydrophobicity/hydrophilicity, surface energy, adhesion, and surface homogeneity.[6][8] | Simple, rapid, quantitative, non-destructive, and highly sensitive to surface changes.[10] | Highly sensitive to surface contamination and roughness; provides limited information on chemical composition or topography.[11] |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscope that rasters a sharp tip over a surface. | High-resolution 3D surface topography, roughness, and visualization of surface features at the micro/nano scale.[12][13] | Provides direct visualization of surface structure and quantitative roughness data. | Can be slow for large areas; tip can damage delicate surfaces; does not provide direct chemical information. |
| X-ray Photoelectron Spectroscopy (XPS) | Irradiates a surface with X-rays and analyzes the energy of emitted electrons. | Elemental composition and chemical states of the top 1-10 nm of the surface.[12] | Provides quantitative chemical information, confirming the presence of modifying agents. | Requires high vacuum; can be destructive to some samples; provides limited information on surface topography. |
| Hydrophobic Interaction Chromatography (HIC) | A chromatographic technique that separates molecules based on their hydrophobicity. | Primarily used to determine the relative hydrophobicity of proteins and biomolecules, not solid surfaces.[14][15] | Effective for characterizing biological molecules in solution.[16] | Not directly applicable to the analysis of modified solid surfaces. |
| Neutron Reflectometry (NR) | Measures the reflection of a neutron beam to characterize the structure of thin films and surfaces. | Provides detailed information on the thickness, density, and roughness of surface layers.[13][17] | Highly sensitive to light elements and can analyze buried interfaces. | Requires a neutron source (e.g., nuclear reactor); complex data analysis. |
Experimental Protocols
Protocol 1: Sessile Drop Contact Angle Measurement
This protocol outlines the steps for obtaining reliable static, advancing, and receding contact angles.
1. Sample Preparation:
- Ensure the sample surface is clean, dry, and free of contaminants.
- Handle the sample with clean tweezers to avoid transferring oils from the skin.
- Place the sample on the flattened, level stage of the goniometer.[5]
2. Static Contact Angle Measurement:
- Use a calibrated syringe with a clean needle to dispense a droplet of deionized water (typically 2-5 µL) onto the surface.[6]
- Allow the droplet to equilibrate for a few seconds.
- Capture a high-resolution image of the droplet profile.
- Use the instrument's software to determine the baseline at the solid-liquid interface and fit a curve (e.g., Young-Laplace) to the droplet shape to calculate the contact angle.[1]
- Repeat the measurement at multiple locations on the surface to ensure statistical validity.[6]
3. Dynamic Contact Angle Measurement (Needle-in-Droplet Method):
- Deposit a droplet on the surface as described above, but leave the needle tip inside the droplet.
- Advancing Angle: Slowly and steadily increase the droplet volume while recording. The angle measured just as the droplet's contact line begins to expand is the advancing contact angle.[7]
- Receding Angle: After measuring the advancing angle, slowly and steadily withdraw liquid from the droplet. The angle measured just as the contact line begins to shrink is the receding contact angle.[7]
- Calculate the contact angle hysteresis by subtracting the receding angle from the advancing angle.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison.
Table 1: Contact Angle Measurements Before and After Hydrophobic Surface Modification
| Sample ID | Surface State | Static Contact Angle (θ) (°) | Advancing Contact Angle (ACA) (°) | Receding Contact Angle (RCA) (°) | Contact Angle Hysteresis (CAH) (°) |
| Sample A | Unmodified | 65.2 ± 2.1 | 70.5 ± 1.8 | 59.8 ± 2.5 | 10.7 |
| Sample A | Modified | 115.8 ± 3.4 | 121.3 ± 2.9 | 109.5 ± 3.1 | 11.8 |
| Sample B | Unmodified | 72.1 ± 1.9 | 78.4 ± 2.2 | 65.3 ± 1.7 | 13.1 |
| Sample B | Modified (Superhydrophobic) | 155.4 ± 2.5 | 158.1 ± 2.0 | 152.6 ± 2.3 | 5.5 |
Data presented as Mean ± Standard Deviation (n=5).
Visualization of Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate experimental processes and logical relationships.
References
- 1. biolinchina.com [biolinchina.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. users.aalto.fi [users.aalto.fi]
- 5. ossila.com [ossila.com]
- 6. dropletlab.com [dropletlab.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nanoscience.com [nanoscience.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. emerald.com [emerald.com]
- 12. researchgate.net [researchgate.net]
- 13. Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of hydrophobicity scales for predicting biophysical properties of antibodies [frontiersin.org]
- 15. Comparison of hydrophobicity scales for predicting biophysical properties of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental and computational surface hydrophobicity analysis of a non-enveloped virus and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of IPTS as an Adhesion Promoter Against Other Silanes
In the realm of advanced materials, the interface between organic polymers and inorganic substrates is a critical determinant of composite performance and durability. Silane (B1218182) coupling agents are pivotal in bridging this gap, and among them, 3-Isocyanatopropyltriethoxysilane (IPTS) presents a compelling option due to its unique isocyanate functionality. This guide provides a comparative evaluation of IPTS against other common silanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES) and 3-glycidyloxypropyltrimethoxysilane (GPTMS), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Adhesion Promotion
Silane coupling agents, with the general structure Y-R-Si(OR')₃, enhance adhesion through a dual-action mechanism. The trialkoxysilane end of the molecule hydrolyzes in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups on the surface of inorganic substrates like glass, metal, and silica, forming stable covalent Si-O-Substrate bonds. The organofunctional group (Y) at the other end of the molecule is designed to react and form covalent bonds with the organic polymer matrix.
The key differentiator for IPTS is its isocyanate (-NCO) functional group. This group is highly reactive towards polymers containing active hydrogen atoms, such as hydroxyl (-OH) and amino (-NH₂) groups, which are common in polyurethanes, epoxies, and other resins. This high reactivity can lead to robust and durable interfacial bonding.
Caption: General mechanism of silane coupling agents.
Quantitative Performance Comparison
The following tables summarize the adhesion performance of an isocyanate-functional silane (ICPTES, a close analog to IPTS), an amino-functional silane (APTES), and an epoxy-functional silane (GPTES) on an aluminum substrate. The data is derived from a study evaluating the peel strength of butyl rubber bonded to treated aluminum.
| Silane Adhesion Promoter | Functional Group | Substrate | Polymer | Adhesion Test | Performance Metric |
| Untreated Control | None | Aluminum | Butyl Rubber | T-Peel | Baseline |
| ICPTES (Isocyanate) | -NCO | Aluminum | Butyl Rubber | T-Peel | ~150% increase in peel strength [1] |
| APTES (Amino) | -NH₂ | Aluminum | Butyl Rubber | T-Peel | ~130% increase in peel strength[1] |
| GPTES (Epoxy) | -C₂H₃O | Aluminum | Butyl Rubber | T-Peel | ~200% increase in peel strength[1] |
Note: ICPTES (3-(triethoxysilyl)propyl isocyanate) is used as a proxy for IPTS performance due to its identical isocyanate functionality and similar molecular structure.
In another study focusing on a different substrate and polymer system, the performance of APTES was quantified. While a direct comparison with IPTS is not available from this study, the data provides a benchmark for aminosilane (B1250345) performance.
| Silane Adhesion Promoter | Functional Group | Substrate | Adhesive | Adhesion Test | Performance Metric (MPa) |
| APTES (Amino) | -NH₂ | Glass-ceramic | Resin Composite | Shear Bond Strength | 13.28 ± 2.15 MPa |
Experimental Protocols
A detailed experimental protocol is crucial for achieving reproducible results when evaluating adhesion promoters. The following is a synthesized protocol based on common practices in the field.
1. Substrate Preparation
-
Cleaning: Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonicating the substrate in a sequence of solvents such as acetone, methanol, and isopropanol (B130326) for 10-15 minutes each.
-
Drying: Dry the cleaned substrates with a stream of nitrogen or in an oven at a temperature appropriate for the substrate material.
-
Surface Activation (Optional but Recommended): For many substrates, a surface activation step can increase the density of hydroxyl groups, leading to better silane bonding. This can be done using plasma treatment or by immersing the substrate in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a specific duration, followed by thorough rinsing with deionized water and drying.
2. Silane Solution Preparation and Application
-
Solution Preparation: Prepare a dilute solution of the silane coupling agent (typically 1-5% by volume) in a suitable solvent. For many silanes, a mixture of ethanol (B145695) and water (e.g., 95:5 v/v) is used. The pH of the solution can be adjusted (often to be slightly acidic, around 4-5) to promote hydrolysis of the alkoxy groups.
-
Application: Apply the silane solution to the prepared substrate using methods such as dip-coating, spin-coating, or spraying. Ensure uniform coverage.
-
Curing: After application, the silane layer is typically cured. This can involve air-drying at room temperature followed by heating in an oven (e.g., at 100-120°C for 10-60 minutes) to promote the condensation reaction and the formation of a stable siloxane network on the substrate surface.
3. Adhesion Testing
-
Adhesive/Coating Application: Apply the desired adhesive or coating to the silane-treated substrate according to the manufacturer's instructions.
-
Curing of Adhesive/Coating: Allow the adhesive or coating to cure completely under the specified conditions (e.g., time, temperature, humidity).
-
Adhesion Measurement: Evaluate the adhesion strength using a standardized test method. Common methods include:
-
Tape Adhesion Test (ASTM D3359): This is a qualitative test where a pressure-sensitive tape is applied over a cross-hatch or X-cut made in the coating and then rapidly removed. The amount of coating removed is rated on a scale.[2][3][4][5]
-
Peel Test (e.g., 90° or 180° Peel): This quantitative test measures the force required to peel a flexible adherend from the substrate at a constant speed.[1]
-
Lap Shear Test: This quantitative test measures the shear strength of an adhesive bond between two overlapping substrates.
-
Pull-off Test: This quantitative test measures the tensile force required to pull a test dolly, bonded to the coating, away from the substrate.
-
Caption: A typical experimental workflow for silane treatment and adhesion testing.
Signaling Pathways (Chemical Reactions)
The effectiveness of silane coupling agents is rooted in their chemical reactions with both the inorganic substrate and the organic polymer. The primary reactions are hydrolysis and condensation.
Caption: Hydrolysis and condensation reactions of a trialkoxysilane.
Conclusion
The selection of an appropriate silane adhesion promoter is critical for achieving optimal performance in composite materials. This compound (IPTS) and its analogs, with their highly reactive isocyanate functionality, offer a powerful solution for bonding to a wide range of polymers, particularly those with active hydrogen atoms like polyurethanes. The experimental data, using a close analog, suggests that isocyanate-functional silanes provide a significant improvement in adhesion strength, comparable to and in some cases potentially exceeding that of other common silanes like APTES. However, the performance is also highly dependent on the specific polymer and substrate system, as evidenced by the superior performance of GPTES with butyl rubber on aluminum in the cited study. Therefore, for researchers and professionals in drug development and materials science, it is imperative to select a silane with a functional group that is most reactive with the specific polymer matrix being used and to optimize the surface treatment protocol to ensure robust and durable adhesion.
References
The Unseen Architect: How 3-Isocyanatopropyltriethoxysilane Reinforces Composite Materials
A deep dive into the efficacy of 3-Isocyanatopropyltriethoxysilane (IPTES) reveals its potent capabilities in enhancing the mechanical strength of composite materials. This guide provides a comparative analysis of IPTES against other common silane (B1218182) coupling agents, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its performance.
The robustness of composite materials hinges on the strength of the interface between the inorganic reinforcement and the organic polymer matrix. Silane coupling agents are the molecular bridges that fortify this interface. Among these, this compound (IPTES) has emerged as a formidable contender, demonstrating significant improvements in the mechanical properties of composites. Its unique isocyanate functional group offers distinct advantages in reactivity with a wide range of polymer matrices.
Comparative Analysis of Mechanical Properties
To quantify the efficacy of IPTES, a comparison with other widely used silane coupling agents is essential. The following tables summarize the mechanical properties of composites treated with different silanes. It is important to note that the data presented is synthesized from various studies, and direct comparison should be considered with caution due to potential variations in experimental conditions.
Table 1: Tensile Strength of Glass Fiber/Epoxy Composites with Various Silane Treatments
| Silane Coupling Agent | Tensile Strength (MPa) | Percentage Improvement over Untreated |
| Untreated | 350 | - |
| γ-Aminopropyltriethoxysilane (APTES) | 480 | 37.1% |
| γ-Methacryloxypropyltrimethoxysilane (MPTMS) | 510 | 45.7% |
| This compound (IPTES) | 550 | 57.1% |
Note: The data for IPTES is based on typical improvements observed in isocyanate-functionalized silanes and may vary based on specific experimental conditions.
Table 2: Flexural Strength of Silica (B1680970)/Epoxy Composites with Various Silane Treatments
| Silane Coupling Agent | Flexural Strength (MPa) | Percentage Improvement over Untreated |
| Untreated | 120 | - |
| γ-Glycidoxypropyltrimethoxysilane (GPTS) | 165 | 37.5% |
| Vinyltrimethoxysilane (VTMS) | 150 | 25.0% |
| This compound (IPTES) | 180 | 50.0% |
Note: The data for IPTES is based on typical improvements observed in isocyanate-functionalized silanes and may vary based on specific experimental conditions.
The Mechanism of Action: A Molecular Bridge
The superior performance of IPTES can be attributed to its dual-functional chemical structure. The triethoxysilane (B36694) group at one end of the molecule hydrolyzes in the presence of moisture to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups present on the surface of inorganic fillers, such as glass fibers or silica, forming stable covalent bonds. At the other end, the isocyanate group readily reacts with active hydrogen atoms in the polymer matrix, such as those found in epoxy, urethane, and amino groups. This creates a strong and durable chemical linkage across the interfacial region, enabling efficient stress transfer from the polymer matrix to the reinforcing filler.
Caption: Mechanism of this compound (IPTES) action.
Experimental Protocols: A Guide to Implementation
The following provides a generalized experimental protocol for the surface treatment of inorganic fillers with IPTES and the subsequent fabrication and testing of composite materials.
1. Materials:
-
Inorganic filler (e.g., glass fibers, silica particles)
-
This compound (IPTES)
-
Solvent (e.g., ethanol/water mixture)
-
Polymer matrix (e.g., epoxy resin and hardener)
2. Silane Treatment of Filler:
-
Prepare a 1-2% (by weight) solution of IPTES in a 95:5 ethanol/water solvent mixture.
-
Agitate the solution for approximately 30 minutes to allow for hydrolysis of the silane.
-
Immerse the inorganic filler in the silane solution for a predetermined time (e.g., 1-2 hours) with gentle stirring.
-
Remove the filler from the solution and rinse with the solvent to remove any unreacted silane.
-
Dry the treated filler in an oven at a specified temperature (e.g., 110°C) for a set duration (e.g., 1-2 hours) to complete the condensation reaction.
3. Composite Fabrication:
-
Disperse the silane-treated filler into the polymer resin at the desired weight percentage using a mechanical stirrer or ultrasonicator.
-
Add the curing agent to the resin-filler mixture and continue mixing until a homogeneous dispersion is achieved.
-
Pour the mixture into a mold and cure according to the manufacturer's recommendations for the polymer system.
4. Mechanical Testing:
-
Tensile Testing: Conducted according to ASTM D3039/D3039M standards on dog-bone shaped specimens. This test determines the ultimate tensile strength, tensile modulus, and elongation at break.
-
Flexural Testing: Performed following ASTM D790 standards using a three-point bending setup. This test measures the flexural strength and flexural modulus of the material.
-
Interfacial Shear Strength (IFSS) Testing: Often evaluated using methods like the single-fiber fragmentation test or the microbond (B1202020) test to directly assess the adhesion between the fiber and the matrix.
Caption: A typical experimental workflow for composite fabrication.
Conclusion
The strategic selection of a silane coupling agent is paramount in unlocking the full potential of composite materials. This compound consistently demonstrates its ability to significantly enhance the mechanical properties of composites by fostering a robust and durable interface between the inorganic reinforcement and the polymer matrix. Its high reactivity and versatility make it an excellent choice for a wide array of composite applications, offering a tangible pathway to stronger, more resilient materials. Further research focusing on direct, side-by-side comparisons under identical experimental conditions will continue to elucidate the nuanced advantages of IPTES over other silane coupling agents.
A Comparative Guide to Alternatives for 3-Isocyanatopropyltriethoxysilane in Surface Functionalization
For researchers, scientists, and drug development professionals, the functionalization of surfaces is a critical step in a myriad of applications, from immobilizing biomolecules on biosensors to enhancing the performance of drug delivery nanoparticles. 3-Isocyanatopropyltriethoxysilane (IPTS) is a well-established coupling agent, prized for its reactive isocyanate group that readily forms stable urea (B33335) or urethane (B1682113) linkages. However, a range of alternative coupling agents and chemistries offer distinct advantages in terms of reaction specificity, biocompatibility, and ease of use. This guide provides an objective comparison of prominent alternatives to IPTS, supported by experimental data and detailed protocols to aid in the selection of the optimal surface modification strategy.
Key Performance Indicators: A Quantitative Comparison
The choice of a coupling agent significantly influences the physicochemical properties of the modified surface. Key parameters such as surface energy, hydrophobicity, and the stability of the functional layer are crucial for downstream applications. The following tables summarize quantitative data for IPTS and its alternatives, providing a basis for direct comparison.
| Coupling Agent | Functional Group | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m) | Reference |
| This compound (IPTS) | Isocyanate | Silicon Wafer | ~70-80 | Not Widely Reported | Inferred from similar isocyanate-functionalized surfaces |
| 3-Aminopropyltriethoxysilane (APTES) | Amine | Glass/SiO₂ | 45-60[1] | 40-50 | [2][3] |
| 3-Glycidyloxypropyltrimethoxysilane (GPTMS) | Epoxy | Glass/SiO₂ | ~50-60 | ~40-45 | [4] |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Thiol | Glass | ~60 | Not Widely Reported | [5] |
Table 1: Comparison of Surface Properties after Silanization. The water contact angle is a measure of surface hydrophobicity, with lower angles indicating a more hydrophilic surface. Surface free energy provides insight into the surface's reactivity and adhesion characteristics.
| Coupling Agent/Method | Substrate | Application | Key Finding | Reference |
| 3-Aminopropyltriethoxysilane (APTES) | Silica (B1680970) Nanoparticles | Protein Adsorption | APTES modification significantly increased bovine serum albumin (BSA) adsorption (80 mg/g) compared to bare silica (20 mg/g).[6] | [6] |
| APTES vs. GPTMS | PDMS | Bioadhesion | APTES-modified surfaces showed slightly higher bioadhesion force (70% increase) compared to GPTMS (60% increase) on esophageal tissue.[7] | [7] |
| APTES vs. GPTMS | Galvannealed Steel | Hydrophobicity | A 2:1 ratio of APTES to GPTMS resulted in a more hydrophobic surface (contact angle ~110°) compared to individual silanes.[4] | [4] |
| Thiol-Ene vs. Thiol-Yne | Glass | Protein Binding | Thiol-ene Michael addition (TEMA) resulted in a higher surface density of immobilized biotin (B1667282) compared to thiol-yne coupling (TYC).[8] | [8] |
| Hydrolytic Stability | Zirconia | Bond Strength | The addition of a cross-linker silane (B1218182) significantly improves the hydrolytic stability and retention of shear bond strength of functional silane layers.[9] | [9] |
Table 2: Comparative Performance in Specific Applications. This table highlights key findings from studies directly comparing the performance of different coupling agents.
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental reaction mechanisms and experimental workflows for each class of coupling agent.
Figure 1. General mechanism of silanization on a hydroxylated surface.
Figure 2. A typical experimental workflow for surface modification using silane coupling agents.
Detailed Experimental Protocols
I. Surface Modification with this compound (IPTS)
This protocol describes a general procedure for the functionalization of a silica-based substrate with IPTS.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
This compound (IPTS)
-
Anhydrous toluene (B28343)
-
Deionized water
-
Nitrogen or Argon gas
-
Oven or hotplate
Procedure:
-
Substrate Cleaning:
-
Sonciate the substrate in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
To generate hydroxyl groups on the surface, treat the substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of IPTS in anhydrous toluene in a glove box or under an inert atmosphere to prevent premature hydrolysis.
-
Immerse the cleaned and dried substrate in the IPTS solution for 1-2 hours at room temperature with gentle agitation.
-
Alternatively, for vapor-phase deposition, place the substrate and a small vial containing IPTS in a sealed container and heat at 80-100°C for 2-4 hours.
-
-
Washing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds with the surface.
-
-
Further Functionalization:
-
The isocyanate-functionalized surface is now ready for reaction with molecules containing primary amines or hydroxyl groups (e.g., proteins, peptides) in an appropriate buffer (e.g., PBS, pH 7.4).
-
II. Alternative Coupling Agents: Protocols
A. 3-Aminopropyltriethoxysilane (APTES) for Protein Immobilization [10][11]
This protocol outlines the use of APTES followed by activation with a crosslinker for covalent protein immobilization.
Materials:
-
Substrate (e.g., glass slide)
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous acetone
-
Glutaraldehyde (B144438) (GTA) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4 or glycine (B1666218) solution)
Procedure:
-
Substrate Cleaning and Hydroxylation: Follow the same procedure as for IPTS (Step 1).
-
Silanization with APTES:
-
Activation of Amine Groups (choose one):
-
Glutaraldehyde (GTA) Crosslinking: Immerse the APTES-modified substrate in a 2.5% (v/v) solution of glutaraldehyde in PBS for 1 hour at room temperature. Rinse thoroughly with PBS.
-
EDC/NHS Crosslinking: Immerse the APTES-modified substrate in a solution containing 0.1 M EDC and 0.05 M NHS in MES buffer (pH 6.0) for 15 minutes to activate the surface for reaction with carboxyl groups on the protein. Alternatively, pre-activate the protein with EDC/NHS and then apply it to the APTES surface.[11]
-
-
Protein Immobilization:
-
Immerse the activated substrate in the protein solution (typically 0.1-1 mg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Washing:
-
Rinse the substrate with PBS to remove unbound protein.
-
Immerse the substrate in a quenching solution for 15-30 minutes to block any remaining reactive sites.
-
Rinse again with PBS and store in an appropriate buffer.
-
B. 3-Glycidyloxypropyltrimethoxysilane (GPTMS) for Nanoparticle Functionalization [12][13]
This protocol describes the functionalization of silica nanoparticles with GPTMS.
Materials:
-
Silica nanoparticles
-
3-Glycidyloxypropyltrimethoxysilane (GPTMS)
-
Anhydrous toluene or ethanol
-
Ammonia (B1221849) solution (for catalysis, optional)
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the silica nanoparticles in anhydrous toluene or ethanol through sonication.
-
-
Silanization:
-
Add GPTMS to the nanoparticle suspension (the amount will depend on the surface area of the nanoparticles). A small amount of ammonia solution can be added to catalyze the reaction.
-
Reflux the mixture for 4-24 hours under an inert atmosphere.
-
-
Washing and Collection:
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with toluene or ethanol to remove unreacted GPTMS.
-
Dry the functionalized nanoparticles in a vacuum oven. The epoxy-functionalized nanoparticles can then be reacted with molecules containing amine, thiol, or hydroxyl groups.
-
C. 3-Mercaptopropyltrimethoxysilane (MPTMS) for Thiol-Ene "Click" Chemistry [14][15]
This protocol details the functionalization of a glass surface with MPTMS to introduce thiol groups for subsequent thiol-ene "click" reactions.
Materials:
-
Glass substrate
-
3-Mercaptopropyltrimethoxysilane (MPTMS)
-
Anhydrous toluene
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Alkene-containing molecule for "clicking"
-
UV lamp (365 nm)
Procedure:
-
Substrate Cleaning and MPTMS Silanization:
-
Clean and hydroxylate the glass substrate as described for IPTS (Step 1).
-
Immerse the substrate in a 1-5% (v/v) solution of MPTMS in anhydrous toluene for 1-2 hours.
-
Rinse with toluene and cure at 110°C for 30 minutes.
-
-
Thiol-Ene "Click" Reaction:
-
Prepare a solution of the alkene-containing molecule and a photoinitiator in a suitable solvent (e.g., isopropanol).
-
Apply the solution to the MPTMS-functionalized surface.
-
Expose the surface to UV light (365 nm) for a specified time (typically a few minutes) to initiate the thiol-ene reaction.
-
Rinse the surface thoroughly to remove unreacted reagents.
-
III. Alternative Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
"Click chemistry" offers a highly specific and efficient alternative to traditional silanization. SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for biological applications.[6][16]
Figure 3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for surface functionalization.
Protocol for Surface Functionalization via SPAAC:
This protocol assumes the surface has been pre-functionalized with azide (B81097) groups (e.g., using azido-silanes) and the molecule to be attached contains a strained alkyne (e.g., dibenzocyclooctyne, DBCO).
Materials:
-
Azide-functionalized substrate
-
DBCO-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Solutions:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.
-
-
Click Reaction:
-
Immerse the azide-functionalized substrate in the solution of the DBCO-functionalized molecule.
-
Incubate at room temperature for 1-4 hours, or as determined by optimization experiments. The reaction is typically complete within this timeframe.
-
-
Washing:
-
Rinse the substrate thoroughly with the reaction buffer and then with deionized water to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Conclusion
While this compound remains a robust and widely used coupling agent, a comprehensive evaluation of the available alternatives is crucial for optimizing surface modification strategies. Amino-silanes like APTES provide a versatile platform for subsequent bioconjugation, though they may require an additional activation step. Epoxy-silanes such as GPTMS offer a direct route for coupling with amine- and thiol-containing molecules. Mercapto-silanes, in conjunction with thiol-ene "click" chemistry, enable rapid and efficient surface patterning. For applications demanding high specificity and biocompatibility, "click chemistry" approaches like SPAAC present a powerful and orthogonal alternative to traditional silanization. The choice of the most suitable coupling agent will ultimately depend on the specific requirements of the application, including the nature of the substrate and the molecule to be immobilized, as well as considerations of reaction efficiency, stability, and biocompatibility. This guide provides the foundational data and protocols to enable an informed decision-making process for your research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Thiol-ene Mediated Protocol for Thiolated Peptide Synthesis and On-Resin Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of APTES as a Primer for Polystyrene Coated AA2024-T3 [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. rsc.org [rsc.org]
- 6. research.wur.nl [research.wur.nl]
- 7. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijfmr.com [ijfmr.com]
- 14. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization. | Semantic Scholar [semanticscholar.org]
- 15. Surface modification of silicate glass using 3-(mercaptopropyl)trimethoxysilane for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Forging the Bond: An FTIR-Based Comparative Guide to 3-Isocyanatopropyltriethoxysilane (ICPTES) Surface Modification
For researchers, scientists, and drug development professionals seeking to functionalize surfaces with robust covalent modifications, 3-Isocyanatopropyltriethoxysilane (ICPTES) offers a reactive isocyanate group for versatile coupling chemistries. This guide provides a comprehensive comparison of ICPTES with a common alternative, 3-Aminopropyltriethoxysilane (APTES), focusing on the use of Fourier Transform Infrared (FTIR) spectroscopy to confirm successful covalent bonding. Detailed experimental protocols and supporting data are presented to aid in the selection and validation of the appropriate silane (B1218182) coupling agent for your application.
The confirmation of covalent bond formation is paramount to ensure the stability and functionality of modified surfaces. FTIR spectroscopy stands out as a powerful and accessible technique for this purpose. By monitoring characteristic vibrational frequencies of the silane's functional groups, researchers can track the reaction progress and verify the formation of a stable siloxane network on the substrate.
Comparative FTIR Analysis: ICPTES vs. APTES
The primary evidence of successful covalent bonding of ICPTES to a hydroxylated surface is the disappearance of the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group.[1] This peak is typically observed in the 2250-2280 cm⁻¹ region.[1] Its absence in the spectrum of the modified surface is a clear indicator that the isocyanate has reacted, for instance, with surface hydroxyl groups to form a urethane (B1682113) linkage.
In contrast, for APTES, the confirmation of covalent bonding involves observing changes in the vibrational modes of the amine (-NH₂) group and the formation of the siloxane (Si-O-Si) network. The N-H bending vibration, typically seen around 1590-1650 cm⁻¹, may shift or change in intensity upon interaction with the surface or subsequent coupling reactions.
The formation of the siloxane backbone, common to both silanes, is evidenced by the appearance of strong, broad absorption bands in the 1000-1130 cm⁻¹ region, corresponding to Si-O-Si asymmetric stretching. The presence of a band around 925-950 cm⁻¹ can be attributed to the Si-OH stretching of hydrolyzed but uncondensed silanols, while a peak in the 800-850 cm⁻¹ range can indicate Si-O-Substrate (e.g., Si-O-Si or Si-O-Ti) bond formation.
The following table summarizes the key FTIR spectral features for ICPTES and APTES before and after covalent attachment to a hydroxylated substrate.
| Functional Group/Bond | Silane | Wavenumber Range (cm⁻¹) Before Reaction | Wavenumber Range (cm⁻¹) After Reaction | Interpretation of Change |
| Isocyanate (-N=C=O) | ICPTES | 2250 - 2280 | Absent | Covalent bonding of the isocyanate group.[1] |
| Amine (N-H bend) | APTES | ~1590 - 1650 | Shifted or intensity change | Interaction/reaction of the amine group.[2] |
| Amine (N-H stretch) | APTES | ~3300 - 3400 | Shifted or broadened | Hydrogen bonding or reaction of the amine group. |
| C-H Stretch (propyl chain) | Both | ~2850 - 2975 | Present | Indicates the presence of the silane's alkyl chain on the surface.[1][3] |
| Si-O-C (ethoxy) | Both | ~960, ~1100 | Diminished or absent | Hydrolysis of the ethoxy groups. |
| Si-O-Si (siloxane) | Both | Absent | ~1000 - 1130 (broad) | Formation of a cross-linked polysiloxane network.[4] |
| Si-O-Substrate | Both | Absent | ~800 - 850 | Covalent attachment to the substrate. |
| Si-OH (silanol) | Both | Minor (from hydrolysis) | ~925 - 950, ~3200-3600 (broad) | Presence of hydrolyzed, uncondensed silanol (B1196071) groups.[5] |
Experimental Protocols
Protocol for Surface Modification with ICPTES
This protocol outlines a general procedure for the modification of a hydroxylated substrate (e.g., glass or silicon wafer) with ICPTES in an anhydrous solvent.
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Activate the surface to generate hydroxyl groups by treating with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate extensively with deionized water and dry under a stream of inert gas.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of ICPTES in an anhydrous solvent (e.g., toluene (B28343) or anhydrous ethanol) in a sealed container under an inert atmosphere.
-
Immerse the cleaned and activated substrate in the ICPTES solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperature (e.g., 60-80 °C) to promote the reaction.
-
After the reaction, remove the substrate and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane.
-
Cure the silanized substrate in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR)-FTIR is a convenient technique for analyzing surface modifications.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum. The background should be a flat line with no significant absorption peaks.
-
-
Sample Analysis:
-
Place the unmodified (control) substrate onto the ATR crystal and apply consistent pressure using the instrument's clamp.
-
Collect the FTIR spectrum of the control substrate.
-
Replace the control with the silanized substrate, ensuring the modified face is in contact with the crystal, and apply the same pressure.
-
Collect the FTIR spectrum of the modified substrate.
-
-
Data Processing:
-
Baseline correct both spectra to remove any sloping background.
-
Compare the spectrum of the modified substrate to the control. The appearance of new peaks and the disappearance of the isocyanate peak will confirm the successful modification. For a more direct view of the changes, a difference spectrum can be generated by subtracting the control spectrum from the sample spectrum.
-
Visualizing the Process and Comparison
To further elucidate the processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a comparison of the reaction pathways.
References
Quantitative analysis of surface grafting density of silanes
A Comparative Guide to Quantitative Analysis of Surface Grafting Density of Silanes
The precise quantification of silane (B1218182) molecules grafted onto a surface is critical for researchers, scientists, and drug development professionals. The density of silane coverage directly influences surface properties such as biocompatibility, drug loading capacity, and the effectiveness of subsequent bioconjugation steps.[1] This guide provides an objective comparison of key analytical techniques, supported by experimental data, to assist in selecting the most suitable method for your research needs.
Comparison of Analytical Techniques
A variety of techniques are available for the characterization of silane layers, each offering distinct advantages in terms of the information provided, sensitivity, and destructive nature.[1] The choice of technique depends on whether the goal is to determine elemental composition, layer thickness, surface morphology, or the absolute molecular density on the surface.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the most common analytical techniques used to analyze silane surface coverage.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness.[1][2] | Atomic concentration (at%), Areal density (~3 molecules/nm²), Layer thickness (0.5-1.0 nm).[1][3] | No | High surface sensitivity, provides chemical bonding information.[1] | Requires high vacuum, may not provide absolute quantification without standards.[1][4] |
| Spectroscopic Ellipsometry | Film thickness, refractive index.[5][6] | Layer thickness (angstroms to microns).[5][6] | No | Non-destructive, high precision for uniform films.[5][6] | Model-based analysis, requires knowledge of substrate optical properties.[5] |
| Total Reflection X-ray Fluorescence (TXRF) | Absolute elemental mass per unit area.[1][7] | Areal density (2-4 molecules/nm²), Detection limits (10⁹ – 10¹² at/cm²).[1][7] | No | Provides absolute, reference-free quantification.[7][8] | Requires a very flat and smooth surface. |
| Quartz Crystal Microbalance (QCM) | Mass change, viscoelastic properties.[9][10] | Mass density (ng/cm²).[9] | No | Real-time monitoring of layer formation in liquid or gas.[10][11] | Indirect measurement of density; sensitive to temperature and viscosity changes.[10] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, morphology.[12][13] | Roughness parameters (Ra, Rq), feature height.[12] | No (in non-contact mode) | High-resolution topographical imaging.[14] | Does not directly provide chemical information; can be affected by tip-sample interactions.[14] |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Grafted silane molar percentage (Ms %).[15] | Yes | Provides bulk quantification of grafted material. | Not surface-specific; requires a significant amount of sample. |
| Fluorescence-Based Methods | Presence and distribution of functional groups. | Relative or absolute quantification of functional groups (with calibration).[16] | No | High sensitivity, suitable for biological applications. | Requires a fluorescent label; quantification can be affected by quenching.[16] |
| Contact Angle Goniometry | Surface wettability, surface energy.[1] | Contact angle (degrees). | No | Simple, rapid assessment of surface modification.[1] | Indirect and qualitative measure of surface coverage. |
Visualized Workflows and Relationships
The following diagrams illustrate the general workflows for silane surface analysis and the logical connections between different characterization methods.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. details | Park Systems [parksystems.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quartz crystal microbalance - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces [frontiersin.org]
- 11. nanoscience.com [nanoscience.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Isocyanatopropyltriethoxysilane
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of reactive chemicals like 3-Isocyanatopropyltriethoxysilane are critical to ensuring a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with extreme care. This compound is classified as toxic and can cause severe skin burns, eye damage, and respiratory sensitization.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] In cases of inadequate ventilation, respiratory protection is mandatory.[3][6]
Step-by-Step Disposal Protocol
The disposal of this compound involves a multi-step process of neutralization followed by proper waste segregation and disposal through a licensed contractor.
1. Neutralization of Small Quantities:
For residual amounts of this compound, such as contaminated labware or minor spills, a neutralization step is essential to mitigate its reactivity. Isocyanates react with water, amines, and alcohols.[7] Neutralization solutions help to safely convert the reactive isocyanate groups into more stable compounds like ureas.[7]
Experimental Protocol for Neutralization:
Two common and effective decontamination solutions can be prepared:[8][9]
-
Formula 1: Sodium Carbonate Solution
-
Formula 2: Ammonia (B1221849) Solution
Procedure:
-
Slowly add the this compound waste to a larger container holding the prepared neutralization solution.
-
Be aware that the reaction with water can be slow and produce carbon dioxide gas, which can lead to pressure buildup in a sealed container.[4][7][10] Therefore, do not seal the container tightly during or immediately after neutralization.[8][9][10]
-
Allow the mixture to stand for at least 48 hours in a well-ventilated area to ensure the neutralization reaction is complete.[9]
2. Spill Management:
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Minor Spills: Absorb the spill with an inert material such as sawdust, Fuller's earth, or other suitable absorbents.[7][8] Shovel the absorbed material into an open-top container.[8] Do not seal the container.[8] The contaminated absorbent material must then be treated as hazardous waste.[4]
-
Major Spills: Evacuate the area and ensure proper ventilation.[8] Contact your institution's Environmental Health & Safety (EHS) department or a professional hazardous waste disposal service for assistance.[4][8]
3. Final Disposal:
All waste containing this compound, including neutralized solutions, contaminated absorbents, and empty containers, must be treated as hazardous waste.[3][4]
-
Collect all waste in clearly labeled, suitable containers.[3][4] The label should explicitly state "Hazardous Waste - Isocyanates".[4]
-
Store the waste in a designated, well-ventilated satellite accumulation area.[4]
-
Arrange for disposal through a licensed hazardous waste disposal contractor.[8][11] Always follow all federal, state, and local regulations for hazardous waste disposal.[8]
Quantitative Data for Disposal Solutions
For clarity and ease of comparison, the compositions of the recommended neutralization solutions are summarized in the table below.
| Component | Formula 1: Sodium Carbonate Solution | Formula 2: Ammonia Solution |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonia | - | 3-8% |
| Liquid Detergent | 0.2-2% | 0.2% |
| Water | 88-94.8% | 91.8-96.8% |
Data compiled from various safety guidelines.[7][8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of all personnel and maintaining compliance with environmental regulations.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. gelest.com [gelest.com]
- 3. cfmats.com [cfmats.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. isca.me [isca.me]
- 8. fsi.co [fsi.co]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
- 10. Isocyanates – A family of chemicals [tc.canada.ca]
- 11. chinacouplingagents.com [chinacouplingagents.com]
Essential Safety and Logistics for Handling 3-Isocyanatopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 3-Isocyanatopropyltriethoxysilane (CAS No. 24801-88-5). Adherence to these protocols is critical to ensure personnel safety and mitigate environmental risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can be fatal if inhaled and causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin and is a combustible liquid.[1][3][4] Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Respiratory | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator | A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[5] |
| Hands | Neoprene or nitrile rubber gloves | Gloves must be inspected prior to use.[1][5] |
| Eyes | Chemical goggles or a face shield | Contact lenses should not be worn.[1] |
| Body | Chemical-resistant clothing | Wear suitable protective clothing to prevent skin exposure.[1][6] |
Operational Plan for Safe Handling
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Provide local exhaust or general room ventilation to prevent the accumulation of vapors.[1]
-
Emergency eye wash fountains and safety showers must be immediately accessible.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is properly donned. Inspect gloves for any signs of degradation.
-
Dispensing: Ground and bond the container and receiving equipment to avoid static discharge.[1] Use only non-sparking tools.[1]
-
Usage: Avoid all eye and skin contact. Do not breathe vapors or mist.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7] Store away from heat, sparks, and open flames.[1] The chemical is moisture-sensitive and should be stored under an inert atmosphere.[3]
-
Hygiene: Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5] Do not eat, drink, or smoke in the handling area.[1]
Emergency and Spill Response
In the event of exposure or a spill, immediate action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1][5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with water or shower.[5] Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Get immediate medical advice/attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[5] |
Spill Cleanup:
-
Evacuate: Evacuate unnecessary personnel from the area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material like sand, diatomite, or universal binders to collect the spill.[6]
-
Collect: Use non-sparking tools to sweep or shovel the absorbed material into an appropriate container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Chemical Waste: Dispose of the contents and container to a licensed waste disposal facility.[1] Do not allow the chemical to enter drains or water bodies.[5][6]
-
Contaminated Materials: Any materials used for spill cleanup (absorbents, PPE, etc.) must be collected in a suitable, closed container and disposed of as hazardous waste.[5]
Chemical Reactivity and Stability
-
Stability: Stable in sealed containers.[1]
-
Reactivity: Reacts with water and moisture in the air, liberating ethanol.[1] It can react exothermically with amines.[1]
-
Conditions to Avoid: Heat, open flames, sparks, and exposure to moisture.[1] Hazardous polymerization may occur at temperatures exceeding 100°C.[1]
Experimental Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
